sEH inhibitor-3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H23F4N3O4 |
|---|---|
Peso molecular |
433.4 g/mol |
Nombre IUPAC |
1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea |
InChI |
InChI=1S/C19H23F4N3O4/c20-15-11-14(1-2-16(15)30-19(21,22)23)25-18(28)24-13-3-7-26(8-4-13)17(27)12-5-9-29-10-6-12/h1-2,11-13H,3-10H2,(H2,24,25,28) |
Clave InChI |
VZWISUYRLCJYFG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F)C(=O)C3CCOCC3 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of sEH inhibitor-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, particularly the conversion of anti-inflammatory epoxyeicosatrienoic acids (EETs) to their less active diol counterparts. Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of inflammatory and pain-related conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of sEH inhibitor-3, a potent thiazole-5-carboxamide-based inhibitor. This document includes a summary of its in vitro properties, detailed experimental protocols for key assays, and a discussion of the relevant signaling pathways.
Introduction to this compound
This compound, also referred to as compound 50 in the primary literature, is a novel and potent inhibitor of human soluble epoxide hydrolase.[1][2] It belongs to a class of thiazole-5-carboxamide (B1230067) derivatives functionalized with a 2-oxo-imidazolidine group as a secondary pharmacophore.[1] The chemical name for this compound is 2-(3-(3-chlorobenzyl)-2-oxoimidazolidin-1-yl)-N-(4-methoxy-2-(trifluoromethyl)benzyl)thiazole-5-carboxamide.[1] The discovery of this compound was the result of structure-activity relationship (SAR) studies aimed at optimizing potency, physicochemical properties, and metabolic stability.[1][3]
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Human sEH IC50 | 0.46 nM | [1][2] |
| Metabolic Stability (t1/2 in HLM) | 126 min | |
| Solubility in Simulated Intestinal Fluid | 116 µM | [3] |
HLM: Human Liver Microsomes
Signaling Pathways and Experimental Workflows
The inhibition of soluble epoxide hydrolase by this compound directly impacts the arachidonic acid cascade, leading to an increase in the levels of epoxyeicosatrienoic acids (EETs). These signaling lipids have known anti-inflammatory and analgesic effects. The experimental workflow for the discovery and evaluation of sEH inhibitors typically involves a multi-stage process from initial screening to in vivo testing.
Experimental Protocols
The following are representative protocols for the key in vitro assays used in the characterization of this compound.
Synthesis of this compound (General Strategy)
The synthesis of thiazole-5-carboxamide derivatives like this compound typically involves a multi-step process. A plausible synthetic route is outlined below, based on established methods for similar compounds.
-
Synthesis of the Thiazole (B1198619) Core: The 2-aminothiazole-5-carboxylic acid core can be synthesized via the Hantzsch thiazole synthesis, reacting a thiourea (B124793) with an α-halocarbonyl compound.
-
Amide Coupling: The carboxylic acid of the thiazole core is then coupled with the desired amine, (4-methoxy-2-(trifluoromethyl)phenyl)methanamine, using a standard peptide coupling reagent such as HATU or EDC/HOBt.
-
Functionalization of the 2-amino Group: The 2-amino group of the thiazole is subsequently functionalized. This can involve a reaction with an isocyanate or a multi-step process to introduce the 3-(3-chlorobenzyl)-2-oxoimidazolidin-1-yl moiety.
In Vitro sEH Inhibition Assay (Fluorometric)
This assay determines the half-maximal inhibitory concentration (IC50) of this compound against the human sEH enzyme.
-
Materials:
-
Recombinant human sEH enzyme
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorescent substrate (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate - CMNPC)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of recombinant human sEH to each well of the microplate.
-
Add the serially diluted inhibitor or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at 30°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescent substrate to each well.
-
Immediately measure the increase in fluorescence (e.g., excitation at 330 nm, emission at 465 nm) over a 30-minute period in kinetic mode.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of this compound to metabolism by liver enzymes, primarily cytochrome P450s.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
This compound
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a reaction mixture containing HLM and phosphate buffer.
-
Add this compound to the reaction mixture at a final concentration of 1 µM.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Centrifuge the samples to pellet the microsomal proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of this compound.
-
Determine the half-life (t1/2) by plotting the natural logarithm of the percentage of remaining parent compound against time.
-
Conclusion
This compound is a highly potent inhibitor of human soluble epoxide hydrolase with promising in vitro properties, including excellent metabolic stability and good solubility. Its discovery highlights the potential of the thiazole-5-carboxamide scaffold for the development of novel anti-inflammatory and analgesic agents. Further in vivo studies are warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in this promising therapeutic target.
References
The Biological Nexus of Soluble Epoxide Hydrolase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a multitude of inflammatory, cardiovascular, and neuropathic conditions. This enzyme plays a pivotal role in the metabolism of endogenous lipid signaling molecules, specifically the cytoprotective epoxy-fatty acids (EpFAs). Inhibition of sEH stabilizes these beneficial mediators, augmenting their anti-inflammatory, analgesic, antihypertensive, and cardioprotective effects. This technical guide provides an in-depth exploration of the biological functions and signaling pathways modulated by sEH inhibitors, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate advanced research and drug development.
Core Biological Function: Potentiation of Endogenous Lipid Mediators
The primary biological function of inhibiting soluble epoxide hydrolase (sEH) is the stabilization of epoxy-fatty acids (EpFAs), which are potent endogenous signaling molecules.[1] sEH is an enzyme that degrades EpFAs, such as epoxyeicosatrienoic acids (EETs), into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[1][2][3][4] By blocking this degradation pathway, sEH inhibitors effectively increase the bioavailability and residence time of EpFAs in various tissues.[4][5][6]
This elevation of EpFAs, particularly EETs, is central to the therapeutic effects of sEH inhibitors. EETs are known to possess a range of beneficial properties, including anti-inflammatory, vasodilatory, anti-hypertensive, analgesic, and organ-protective effects.[2][7][8][9] Consequently, sEH inhibition has been demonstrated as a promising therapeutic strategy for conditions such as hypertension, atherosclerosis, inflammatory pain, neuropathic pain, and neurodegenerative diseases like Alzheimer's.[1][3][7][8][10][11]
Key Signaling Pathways Modulated by sEH Inhibition
The therapeutic effects of sEH inhibitors are mediated through a network of interconnected signaling pathways. The increased levels of EETs following sEH inhibition influence several downstream targets, leading to a cascade of beneficial cellular responses.
The Arachidonic Acid Cascade and EET Stabilization
The foundational pathway involves the metabolism of arachidonic acid (AA). Cytochrome P450 (CYP) enzymes convert AA into various EETs.[8] These EETs are then rapidly hydrolyzed by sEH to DHETs.[2] sEH inhibitors act at this critical juncture to preserve the pool of biologically active EETs.[2][6]
Modulation of NF-κB and PPARγ Pathways
A significant portion of the anti-inflammatory effects of sEH inhibition is attributed to the modulation of the nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathways. Elevated EETs have been shown to inhibit the NF-κB pathway, a key regulator of pro-inflammatory gene expression.[8][9] This inhibition leads to a reduction in the production of inflammatory cytokines.[9]
Furthermore, EETs can activate PPARγ, a nuclear receptor with anti-inflammatory properties.[1][9] Activation of PPARγ can further suppress NF-κB activity, creating a synergistic anti-inflammatory effect.[9] Some studies suggest that the anti-inflammatory effects of sEH inhibitors are mediated, at least in part, through the preservation of PPARγ function.[1]
Neuroprotective GSK3β Signaling Pathway
In the context of neurodegenerative diseases such as Alzheimer's, sEH inhibitors have been shown to exert neuroprotective effects by modulating the glycogen (B147801) synthase kinase 3 beta (GSK3β) signaling pathway.[11] Inhibition of sEH leads to an increase in EETs, which in turn can inactivate GSK3β.[11] The inactivation of GSK3β has been linked to reduced neuroinflammation, neuronal death, and oxidative stress.[11] This pathway highlights the potential of sEH inhibitors in treating neuroinflammatory conditions.[11]
Quantitative Data on sEH Inhibitor Potency
The potency of sEH inhibitors is a critical parameter in their development and application. The following table summarizes the in vitro inhibitory activity (IC50) of several well-characterized sEH inhibitors against human and rodent sEH.
| Inhibitor | Human sEH IC50 (nM) | Rodent sEH IC50 (nM) | Reference(s) |
| TPPU | 0.8 | 1.1 (Monkey) | [12] |
| t-TUCB | 0.4 | 0.9 (Monkey) | [9][12] |
| t-AUCB | Not specified | Low nM | [4] |
| APAU | Not specified | Low nM | [4] |
| AUDA | Not specified | Not specified | [13] |
| GSK2256294 | 0.027 | Not specified | [14] |
Note: IC50 values can vary depending on the assay conditions and the specific recombinant enzyme used.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative experimental protocols for in vivo administration and in vitro assays involving sEH inhibitors.
In Vivo Administration of sEH Inhibitors in Rodent Models
Objective: To assess the in vivo efficacy of sEH inhibitors in animal models of disease.
Protocol 1: Oral Gavage Administration [15]
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of the sEH inhibitor.
-
Prepare a vehicle, such as corn oil or a solution of polyethylene (B3416737) glycol 400 (PEG400) in saline.
-
Suspend or dissolve the inhibitor in the vehicle to the desired final concentration. Ensure homogeneity through vortexing or sonication.
-
-
Animal Dosing:
-
Weigh each animal to determine the precise dosing volume.
-
Gently restrain the animal.
-
Introduce the gavage needle orally and advance it into the esophagus.
-
Slowly administer the calculated volume of the dosing solution.
-
Return the animal to its cage and monitor for any adverse effects.
-
Protocol 2: Intraperitoneal (i.p.) Injection [15]
-
Preparation of Dosing Solution:
-
Dissolve the sEH inhibitor in a suitable sterile vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO, if necessary).
-
Ensure the final concentration of the solubilizing agent is non-toxic.
-
-
Animal Dosing:
-
Weigh each animal for accurate dose calculation.
-
Restrain the animal to expose the abdomen.
-
Wipe the injection site in the lower abdominal quadrant with 70% ethanol.
-
Insert a sterile needle (e.g., 27-gauge) at a 15-30 degree angle into the peritoneal cavity.
-
Inject the calculated volume of the inhibitor solution.
-
Withdraw the needle and monitor the animal.
-
In Vitro sEH Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of a compound against sEH.
Protocol: Fluorescent Assay [12][16]
-
Reagents and Materials:
-
Recombinant human or rodent sEH.
-
Fluorescent substrate, e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).
-
Test inhibitor compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl, pH 7.4).
-
96-well microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add the recombinant sEH enzyme to each well of the microplate.
-
Add the different concentrations of the test inhibitor to the wells and pre-incubate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the fluorescent substrate (CMNPC).
-
Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
sEH inhibitors represent a promising class of therapeutic agents with a well-defined mechanism of action centered on the stabilization of beneficial epoxy-fatty acids. Their ability to modulate fundamental signaling pathways involved in inflammation, vascular function, and neuronal health underscores their broad therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of sEH inhibition. Future research will likely focus on the development of inhibitors with improved pharmacokinetic profiles and the expansion of their clinical applications.
References
- 1. dovepress.com [dovepress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A Comprehensive Review of Soluble Epoxide Hyådrolase Inhibitors Evaluating their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of sEH via stabilizing the level of EETs alleviated Alzheimer’s disease through GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
The Structure-Activity Relationship of Soluble Epoxide Hydrolase (sEH) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) for inhibitors of soluble epoxide hydrolase (sEH). By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows, this document serves as a comprehensive resource for professionals engaged in the discovery and development of novel sEH inhibitors.
Introduction to Soluble Epoxide Hydrolase (sEH) and Its Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the metabolism of epoxyeicosatrienoic acids (EETs).[1] EETs are lipid signaling molecules with a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties.[2] By hydrolyzing EETs to their less active dihydroxyeicosatrienoic acid (DHET) counterparts, sEH effectively terminates their signaling.[1][3][4]
Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and pain, by preserving the beneficial actions of EETs.[2] The development of potent and selective sEH inhibitors is therefore an active area of research. Understanding the structure-activity relationship of these inhibitors is paramount to designing new chemical entities with improved efficacy and pharmacokinetic profiles.
sEH Inhibitor Pharmacophore and Key Interactions
The majority of potent sEH inhibitors are urea-based compounds, although amide and other heterocyclic scaffolds have also been successfully developed.[5] The general pharmacophore for sEH inhibitors consists of a central hydrogen-bond donating and accepting moiety that interacts with key residues in the enzyme's active site. This central feature is typically flanked by two hydrophobic groups that occupy distinct pockets within the L-shaped active site of sEH.
The key interactions within the active site involve hydrogen bonds between the urea (B33335) or amide core of the inhibitor and the catalytic triad (B1167595) of the enzyme, which includes Asp335, Tyr383, and Tyr466 in human sEH. The hydrophobic tails of the inhibitor engage with hydrophobic residues lining the active site, contributing significantly to the binding affinity.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative SAR data for various classes of sEH inhibitors, providing a comparative overview of their inhibitory potencies (IC50 values).
Urea-Based sEH Inhibitors
Urea-based inhibitors represent one of the most extensively studied classes of sEH inhibitors. The SAR of these compounds is well-defined, with modifications to the hydrophobic side chains significantly impacting potency.
| Compound ID | R1 Group | R2 Group | IC50 (nM, human sEH) |
| 1 | Adamantyl | Cyclohexyl | 15 |
| 2 | Adamantyl | 4-Trifluoromethoxyphenyl | 0.9 |
| 3 | 4-Trifluoromethoxyphenyl | 1-Acetyl-4-piperidyl | 0.7 |
| 4 | 4-Chlorophenyl | 1-Propionyl-4-piperidyl | 1.2 |
| 5 | 3-Trifluoromethylphenyl | 1-(Cyclopropanecarbonyl)-4-piperidyl | 0.5 |
Amide-Based sEH Inhibitors
Amide-based inhibitors offer an alternative to the urea scaffold, often with improved physicochemical properties. The SAR of these compounds highlights the importance of the substituents on both the acyl and amine portions of the amide.
| Compound ID | Acyl Group | Amine Group | IC50 (nM, human sEH) |
| 6 | Adamantylcarbonyl | 4-Trifluoromethoxybenzylamine | 25 |
| 7 | Cyclohexylcarbonyl | 4-Trifluoromethoxybenzylamine | 80 |
| 8 | Adamantylacetyl | 4-Phenylpiperidine | 5.4 |
| 9 | 4-Trifluoromethoxybenzoyl | 4-Phenylpiperidine | 1.8 |
| 10 | 1-Naphthoyl | 4-Cyclohexylpiperidine | 3.2 |
Other Heterocyclic sEH Inhibitors
A diverse range of heterocyclic scaffolds have been explored as sEH inhibitors, demonstrating that potent inhibition can be achieved with various core structures.
| Compound ID | Scaffold | Key Substituents | IC50 (nM, human sEH) |
| 11 | Pyridine | 2-(Adamantyl-ureido), 6-methyl | 4.5 |
| 12 | Benzothiazole | 2-Amino, 6-(4-trifluoromethoxy-phenoxy) | 7.1 |
| 13 | Thiazole | 2-Amido(adamantane), 4-phenyl | 11.2 |
| 14 | Piperidine | 1-Acyl(4-trifluoromethoxybenzoyl), 4-amino(adamantyl) | 0.8 |
| 15 | Pyrrolidine | 1-Acyl(adamantylacetyl), 3-(4-chlorophenoxy) | 6.3 |
Experimental Protocols
This section provides a detailed methodology for a common in vitro assay used to determine the inhibitory potency of sEH inhibitors.
Fluorescence-Based sEH Inhibition Assay
This assay measures the enzymatic activity of sEH by monitoring the hydrolysis of a fluorogenic substrate. The increase in fluorescence is proportional to the enzyme activity, and the reduction in this signal in the presence of an inhibitor is used to determine its IC50 value.
Materials:
-
Recombinant human sEH enzyme
-
sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
Test compounds (sEH inhibitors)
-
Positive control inhibitor (e.g., 12-(3-adamantan-1-yl-ureido)dodecanoic acid, AUDA)
-
DMSO (for dissolving compounds)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)
Procedure:
-
Compound Preparation:
-
Prepare stock solutions of test compounds and the positive control in DMSO.
-
Perform serial dilutions of the stock solutions in sEH assay buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Enzyme Preparation:
-
Dilute the recombinant human sEH to the desired working concentration in cold sEH assay buffer. Keep the diluted enzyme on ice until use.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the following:
-
sEH assay buffer
-
Diluted test compound, positive control, or vehicle control (assay buffer with the same final DMSO concentration).
-
Include "no enzyme" control wells containing only buffer and substrate to measure background fluorescence.
-
-
-
Pre-incubation:
-
Add the diluted sEH enzyme to all wells except the "no enzyme" controls.
-
Mix gently and incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare the fluorogenic substrate solution in sEH assay buffer.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30 minutes or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" controls) from all other readings.
-
Calculate the rate of reaction (for kinetic reads) or the final fluorescence units (for endpoint reads).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the sEH signaling pathway and a typical experimental workflow for inhibitor screening.
Soluble Epoxide Hydrolase (sEH) Signaling Pathway
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of sEH Inhibitor-3 in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for mitigating inflammatory processes. This enzyme, sEH, metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH presents a promising strategy to bolster the body's natural anti-inflammatory responses. This technical guide provides an in-depth overview of the therapeutic potential of a representative potent sEH inhibitor, referred to herein as sEH inhibitor-3, in the context of inflammation. It details the mechanism of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for its evaluation, and visualizes the core signaling pathways involved.
Introduction to Soluble Epoxide Hydrolase and its Role in Inflammation
The arachidonic acid cascade is a pivotal pathway in the inflammatory response, traditionally associated with the pro-inflammatory prostaglandins (B1171923) and leukotrienes produced by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively[1]. However, a third branch of this cascade, mediated by cytochrome P450 (CYP) epoxygenases, produces epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory properties[2][3].
Soluble epoxide hydrolase (sEH) is the primary enzyme responsible for the degradation of EETs into dihydroxyeicosatrienoic acids (DHETs), which are generally less active[2][3]. By inhibiting sEH, the endogenous levels of EETs are stabilized and increased, thereby enhancing their beneficial anti-inflammatory, analgesic, and vasodilatory effects[2][4]. This makes sEH a compelling target for the development of novel anti-inflammatory therapeutics with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs)[3].
Mechanism of Action of this compound
This compound is a potent, selective, and competitive inhibitor of the soluble epoxide hydrolase enzyme. The primary mechanism of action involves the stabilization of endogenous EETs[5]. Increased levels of EETs exert their anti-inflammatory effects through multiple pathways:
-
Inhibition of the NF-κB Pathway: EETs have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression[2][6]. By preventing the degradation of IκB, an inhibitor of NF-κB, EETs suppress the transcription of pro-inflammatory cytokines and adhesion molecules[6][7].
-
Modulation of Cytokine Production: Inhibition of sEH leads to a significant reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6[1][8][9]. Conversely, it can enhance the production of the anti-inflammatory cytokine IL-10[8][10].
-
Activation of PPARγ: EETs can act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with well-established anti-inflammatory functions[11].
-
Reduction of Oxidative Stress: sEH inhibition has been demonstrated to decrease oxidative stress, a key component of the inflammatory process[12].
The following diagram illustrates the central role of sEH in the arachidonic acid cascade and the mechanism of action of this compound.
Caption: Mechanism of action of this compound in the arachidonic acid cascade.
Quantitative Data on sEH Inhibitor Efficacy
The potency of sEH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value. The following table summarizes the in vitro potency of several well-characterized urea-based sEH inhibitors against human and murine sEH.
| Inhibitor | Target | Assay Type | IC50 Value (nM) | Reference |
| AUDA-BE | Mouse sEH | Enzymatic Assay | 50 | [1] |
| Human sEH | Enzymatic Assay | 100 | [4] | |
| TPPU | Human sEH | Enzymatic Assay | 3.7 | [4] |
| sEH inhibitor-16 | Human sEH | Enzymatic Assay | 2 | [4] |
| APAU | Rat sEH | Enzymatic Assay | Low nM | [13] |
| t-AUCB | Rat sEH | Enzymatic Assay | Low nM | [13] |
| t-TUCB | Rat sEH | Enzymatic Assay | Low nM | [13] |
Note: "this compound" is a representative inhibitor, and its specific IC50 would be expected to be in the low nanomolar range, similar to potent inhibitors like TPPU and sEH inhibitor-16.
The in vivo efficacy of sEH inhibitors has been demonstrated in various animal models of inflammation. The table below presents a selection of key findings.
| Inhibitor | Animal Model | Inflammatory Stimulus | Key Findings | Reference |
| AUDA-BE | C57BL/6 Mice | Lipopolysaccharide (LPS) | - Substantially diminished mortality and systemic hypotension.- Decreased plasma levels of pro-inflammatory cytokines and nitric oxide metabolites. | [1] |
| APAU | Rats | Lipopolysaccharide (LPS) | - Dose-dependently reduced inflammatory allodynia. | [13] |
| TPPU | Mice | Lipopolysaccharide (LPS) | - Alleviated LPS-induced pulmonary inflammation.- Reduced expression of TREM-1 and pro-inflammatory cytokines (TNF-α, IL-1β). | [7][14] |
| t-TUCB | Mice | Ovalbumin (OVA) | - Reduced Th2 cytokines (IL-4, IL-5) and chemokines.- Improved lung compliance and resistance. | [15] |
| AUDA | Rats | Postpartum Depression Model | - Attenuated depression-like behavior.- Reversed increases in pro-inflammatory markers (IL-1β, IL-6, NF-κB p65) in the prefrontal cortex. | [9] |
Detailed Experimental Protocols
In Vitro sEH Inhibition Assay (Fluorescence-based)
This protocol is designed to determine the IC50 value of this compound.
Materials:
-
Recombinant human sEH enzyme
-
sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorescent substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
This compound (and positive control, e.g., AUDA)
-
DMSO (for dissolving compounds)
-
384-well black microplate
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM. Further dilute the compounds in sEH assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute the recombinant human sEH in cold sEH assay buffer to the working concentration as recommended by the manufacturer. Keep the enzyme on ice.
-
Assay Setup:
-
Add 40 µL of sEH assay buffer to each well of the 384-well plate.
-
Add 0.5 µL of the diluted test compounds (this compound, positive control, or vehicle) to the respective wells.
-
Add 39.5 µL of the diluted sEH enzyme solution to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate for 5-10 minutes at room temperature.
-
-
Reaction Initiation: Prepare the fluorescent substrate solution in sEH assay buffer. Add 10 µL of the substrate solution to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity kinetically over 30-60 minutes at 25°C or 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the background fluorescence from the "no enzyme" controls.
-
Normalize the data to the vehicle control (100% activity) and a known potent inhibitor (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo LPS-Induced Endotoxemia Model
This protocol evaluates the anti-inflammatory effects of this compound in a mouse model of acute systemic inflammation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., olive oil, PEG400)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Equipment for blood pressure measurement (e.g., tail-cuff plethysmography)
-
ELISA kits for cytokine measurement (TNF-α, IL-6, etc.)
-
Nitrite (B80452)/Nitrate (B79036) assay kit
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Inhibitor Administration: Administer this compound (e.g., 10-20 mg/kg) or vehicle to the mice via an appropriate route (e.g., subcutaneous, oral gavage, or intraperitoneal injection) at a specified time before LPS challenge (e.g., 1-24 hours prior).
-
LPS Challenge: Induce endotoxemia by injecting LPS (e.g., 10 mg/kg) intraperitoneally.
-
Monitoring:
-
Mortality: Monitor the survival of the animals for up to 72 hours post-LPS injection.
-
Blood Pressure: Measure systolic blood pressure at baseline and at various time points after LPS injection.
-
-
Sample Collection: At a predetermined time point (e.g., 6, 12, or 24 hours post-LPS), euthanize the mice and collect blood (via cardiac puncture) and tissues (e.g., liver, spleen, lungs).
-
Biochemical Analysis:
-
Cytokine Levels: Prepare plasma from the collected blood and measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) using ELISA kits.
-
Nitric Oxide Metabolites: Measure the levels of nitrite and nitrate in the plasma as an indicator of nitric oxide production.
-
Histopathology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate tissue injury and inflammatory cell infiltration.
-
The following diagram outlines the workflow for the in vivo LPS-induced endotoxemia model.
Caption: Experimental workflow for the in vivo LPS-induced endotoxemia model.
Toxicology and Safety Profile
Preclinical studies with various sEH inhibitors have generally indicated a good safety profile. For instance, the sEH inhibitor GSK2256294 was well-tolerated in Phase I clinical trials with no serious adverse events attributed to the drug[16][17]. Another inhibitor, AR9281, also completed Phase Ia and Ib studies successfully[18]. The therapeutic index for sEH inhibitors appears to be large[7]. However, as with any drug development program, a comprehensive toxicological evaluation of this compound, including acute and chronic toxicity studies, genotoxicity, and safety pharmacology, is essential.
Conclusion and Future Directions
This compound, as a representative of a class of potent and selective soluble epoxide hydrolase inhibitors, holds significant therapeutic potential for the treatment of a wide range of inflammatory diseases. By stabilizing endogenous anti-inflammatory EETs, these inhibitors can modulate key inflammatory pathways, including the NF-κB signaling cascade, and reduce the production of pro-inflammatory mediators. The preclinical data strongly support their continued investigation. Future research should focus on confirming the efficacy of sEH inhibitors in a broader range of chronic inflammatory disease models, further elucidating the downstream signaling pathways of EETs, and advancing the most promising candidates through clinical development. The development of sEH inhibitors represents a novel and promising approach to managing inflammation with the potential for an improved safety profile compared to existing therapies.
References
- 1. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting soluble epoxide hydrolase for inflammation and pain - an overview of pharmacology and the inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and 5-lipoxygenase activation protein inhibitor in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble Epoxide Hydrolase Inhibitor Suppresses the Expression of Triggering Receptor Expressed on Myeloid Cells-1 by Inhibiting NF-kB Activation in Murine Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of the sEH inhibitor AUDA on arachidonic acid metabolism and NF-κB signaling of rats with postpartum depression-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]
- 13. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Soluble Epoxide Hydrolase Inhibitor Suppresses the Expression of Triggering Receptor Expressed on Myeloid Cells-1 by Inhibiting NF-kB Activation in Murine Macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Soluble Epoxide Hydrolase Inhibitor Attenuates Inflammation and Airway Hyperresponsiveness in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bps.ac.uk [bps.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Soluble Epoxide Hydrolase Inhibitors and their Potential for Trea...: Ingenta Connect [ingentaconnect.com]
A Technical Guide to the Neuroprotective Effects of Soluble Epoxide Hydrolase (sEH) Inhibition
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neuroinflammation is a critical pathogenic process in a wide range of neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease. Soluble epoxide hydrolase (sEH), an enzyme primarily responsible for the degradation of anti-inflammatory epoxy fatty acids (EpFAs), has emerged as a key therapeutic target. Inhibition of sEH elevates the levels of neuroprotective EpFAs, such as epoxyeicosatrienoic acids (EETs), thereby mitigating neuroinflammation, reducing oxidative stress, and promoting neuronal survival. This technical guide provides an in-depth overview of the neuroprotective effects of sEH inhibitors, with a focus on potent compounds like sEH-IN-3 and the extensively studied inhibitor TPPU. It details the core mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the critical signaling pathways involved.
The Role of Soluble Epoxide Hydrolase (sEH) in the Central Nervous System
Soluble epoxide hydrolase is a cytosolic enzyme encoded by the EPHX2 gene.[1] In the brain, sEH is expressed in various cell types, including astrocytes, oligodendrocytes, and neurons.[2] Its primary function is the hydrolysis of EETs—bioactive lipid mediators derived from arachidonic acid via cytochrome P450 (CYP) epoxygenases—into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[1][3][4]
EETs possess a range of beneficial properties in the central nervous system, including potent anti-inflammatory, vasodilatory, and anti-apoptotic effects.[2][5] By degrading EETs, sEH curtails these protective actions. Elevated sEH levels have been observed in the brains of Alzheimer's disease patients and in various animal models of neurological disease, suggesting that upregulation of sEH contributes to disease pathogenesis by diminishing the availability of neuroprotective EETs.[2][6][7][8] Consequently, inhibiting sEH activity to preserve endogenous EET levels represents a promising strategy for therapeutic intervention in neurological disorders.[2][6]
Core Mechanism of Action: The Arachidonic Acid Cascade
The primary mechanism by which sEH inhibitors exert their neuroprotective effects is by modulating the arachidonic acid (AA) metabolic pathway. As illustrated below, AA is metabolized by CYP epoxygenases to form EETs. These EETs then exert anti-inflammatory and pro-survival effects. The enzyme sEH terminates this signaling by converting EETs to less active DHETs. Potent sEH inhibitors, such as sEH-IN-3 (IC50: 0.46 nM) , block this degradation step, thereby increasing the bioavailability of EETs and amplifying their neuroprotective functions.[9]
Quantitative Data on Neuroprotective Effects of sEH Inhibitors
The efficacy of sEH inhibitors has been quantified across various preclinical models of neurological disease. The following tables summarize key findings for prominent inhibitors like TPPU and AUDA, which serve as exemplars for the therapeutic potential of this drug class.
Table 1: In Vitro Inhibitory Activity of sEH Inhibitors
| Inhibitor | Target | IC50 | Source Organism | Reference |
|---|---|---|---|---|
| sEH-IN-3 | sEH | 0.46 nM | Not Specified | [9] |
| TPPU | sEH | Low nM | Human, Rodent | [10] |
| AUDA | sEH | Low nM | Rodent | [11] |
| t-AUCB | sEH | Low nM | Rodent | [12] |
| G1 | sEH | 0.05 nM | Human |[13] |
Table 2: Neuroprotective Effects of sEH Inhibitors in Ischemic Stroke Models
| Inhibitor | Animal Model | Dosage & Administration | Key Neuroprotective Outcomes | Reference |
|---|---|---|---|---|
| AUDA | Rat (MCAO) | 5 mg/kg, i.p. | - Reduced infarct volume- Improved neurological function- Decreased M1 microglia, Increased M2 microglia- Reduced pro-inflammatory gene expression (IL-1β, IL-6) | [14][15] |
| AUDA-BE | Mouse (MCAO) | 10 mg/kg, i.p. | - Significantly reduced infarct size at 24h | [11] |
| AUDA | SHRSP Rat (MCAO) | 2 mg/day in drinking water (6 weeks) | - Reduced hemispheric infarct- Improved neurodeficit score- Reduced collagen deposition in middle cerebral artery | [16] |
| t-AUCB | Mouse (MCAO) | Post-stroke treatment | - Exerted brain protection in non-diabetic mice |[17] |
Table 3: Neuroprotective Effects of sEH Inhibitors in Neurodegeneration Models
| Inhibitor | Animal/Cell Model | Dosage & Administration | Key Neuroprotective Outcomes | Reference |
|---|---|---|---|---|
| TPPU | 5xFAD Mouse (AD) | In drinking water (long-term) | - Reduced β-amyloid pathology- Reversed microglia & astrocyte reactivity- Improved cognitive function- Increased brain EpFA concentrations | [6][8] |
| TPPU | Drosophila (AD) | Not specified | - Improved survival time and olfactory memory- Reduced MDA content, elevated SOD activity | [18] |
| TPPU | SH-SY5Y & HMC3 cells (AD) | Not specified | - Improved cell viability, reduced apoptosis- Downregulated inflammatory cytokines (TNF-α, IL-1β, IL-6)- Upregulated M2 microglia markers (CD206) | [18] |
| TPPU | Mouse (Chronic Hypoperfusion) | Not specified | - Attenuated microglia activation- Enhanced oligodendrogenesis- Promoted white matter integrity and remyelination |[5] |
Key Signaling Pathways in Neuroprotection
sEH inhibitors achieve neuroprotection by modulating multiple downstream signaling pathways. This multi-target effect makes them particularly attractive therapeutic candidates.[5]
Anti-Neuroinflammatory Pathways
A primary benefit of sEH inhibition is the suppression of neuroinflammatory cascades. In models of Alzheimer's disease, the inhibitor TPPU has been shown to block Aβ-mediated neuroinflammation by inhibiting the TLR4/NF-κB and p38 MAPK/NF-κB signaling pathways.[18] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][18]
References
- 1. mdpi.com [mdpi.com]
- 2. Epoxide Hydrolase Inhibitors for the Treatment of Alzheimer’s Disease and Other Neurological Disorders: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke [frontiersin.org]
- 4. Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble epoxide hydrolase inhibition Promotes White Matter Integrity and Long-Term Functional Recovery after chronic hypoperfusion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An epoxide hydrolase inhibitor reduces neuroinflammation in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble Epoxide Hydrolase Inhibition to Face Neuroinflammation in Parkinson’s Disease: A New Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An epoxide hydrolase inhibitor reduces neuroinflammation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Soluble epoxide hydrolase: a novel therapeutic target in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Soluble epoxide hydrolase inhibition enhances anti-inflammatory and antioxidative processes, modulates microglia polarization, and promotes recovery after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Soluble epoxide hydrolase inhibition enhances anti-inflammatory and antioxidative processes, modulates microglia polarization, and promotes recovery after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Soluble Epoxide Inhibition Is Protective Against Cerebral Ischemia via Vascular and Neural Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The soluble epoxide hydrolase inhibitor TPPU alleviates Aβ-mediated neuroinflammatory responses in Drosophila melanogaster and cellular models of alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of sEH Inhibitor-3: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for sEH inhibitor-3, also identified as compound 35. This potent and orally active inhibitor of soluble epoxide hydrolase (sEH) has demonstrated significant promise in preclinical models, particularly in the context of neuropathic pain. This document summarizes key quantitative efficacy data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development efforts.
Core Efficacy and Physicochemical Properties
This compound is a potent antagonist of human soluble epoxide hydrolase with a Ki of 0.75 nM.[1] The compound has been evaluated for its inhibitory activity, physical properties, and in vivo efficacy, demonstrating characteristics favorable for a drug candidate.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Ki (nM) |
| Human sEH | 1.2 ± 0.1 | 0.75 |
| Murine sEH | 2.0 ± 0.1 | - |
| Data sourced from Lee et al., 2020. |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C19H23F4N3O4 |
| Molecular Weight | 433.4 g/mol |
| Aqueous Solubility (pH 7.4) | 12 µg/mL |
| LogP | 2.9 |
| Melting Point | 165-166 °C |
| Data sourced from Lee et al., 2020. |
Table 3: Pharmacokinetic Profile of this compound in Rodents
| Species | Dosing Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Rat | Oral (p.o.) | 1 | 2 | 150 ± 20 | 750 ± 100 |
| Pharmacokinetic parameters following a single oral administration. Data presented as mean ± SEM. Sourced from Lee et al., 2020. |
In Vivo Efficacy in a Neuropathic Pain Model
The therapeutic potential of this compound was assessed in a streptozotocin (B1681764) (STZ)-induced diabetic neuropathy model in rats, a well-established model for studying neuropathic pain.
Table 4: Efficacy of this compound in a Rat Model of Diabetic Neuropathy
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - Post-dose | % Reversal of Allodynia |
| Vehicle Control | - | 4.5 ± 0.5 | 0% |
| This compound | 1 | 12.8 ± 1.5 | ~85% |
| Gabapentin (B195806) (comparator) | 100 | 10.5 ± 1.2 | ~60% |
| Mechanical allodynia was assessed using the von Frey test. Data are represented as mean ± SEM. Sourced from Lee et al., 2020. |
Signaling Pathway and Experimental Workflows
The mechanism of action of sEH inhibitors is rooted in the modulation of the arachidonic acid cascade. By inhibiting sEH, the degradation of anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) is prevented, leading to their accumulation and enhanced downstream signaling.
Experimental Protocols
In Vitro sEH Inhibitory Activity Assay
The inhibitory potency of this compound was determined using a fluorometric assay.
-
Enzyme: Recombinant human and murine sEH were expressed in a baculovirus system and purified.
-
Substrate: A fluorogenic substrate, cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), was used.
-
Procedure:
-
The assay was performed in a 96-well plate format in a sodium phosphate (B84403) buffer (0.1 M, pH 7.4) containing 0.1 mg/mL of bovine serum albumin (BSA).
-
This compound was pre-incubated with the enzyme for 5 minutes at 30°C.
-
The reaction was initiated by the addition of the CMNPC substrate.
-
The hydrolysis of CMNPC to a fluorescent product was monitored over 10 minutes using a fluorescence plate reader with excitation at 330 nm and emission at 465 nm.
-
IC50 values were calculated by fitting the dose-response data to a 4-parameter logistic equation. The Ki was determined using the Cheng-Prusoff equation.
-
Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300g) were used.
-
Formulation and Administration: this compound was formulated in a vehicle of PEG400:Solutol HS 15:Water (10:5:85) and administered as a single oral gavage at a dose of 1 mg/kg.
-
Sample Collection: Blood samples were collected from the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing into EDTA-containing tubes. Plasma was separated by centrifugation.
-
Analysis: The concentration of this compound in plasma was quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, and AUC, were calculated using non-compartmental analysis.
Diabetic Neuropathic Pain Model in Rats
-
Induction of Diabetes: Diabetes was induced in male Sprague-Dawley rats by a single intraperitoneal injection of streptozotocin (STZ; 60 mg/kg) dissolved in citrate (B86180) buffer. Control animals received the buffer alone. Diabetes was confirmed by measuring blood glucose levels.
-
Assessment of Mechanical Allodynia: Mechanical allodynia, a hallmark of neuropathic pain, was assessed using the von Frey filament test. Rats were placed in individual chambers on an elevated mesh floor. Calibrated von Frey filaments of increasing stiffness were applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold was determined using the up-down method.
-
Drug Administration and Efficacy Testing: Two weeks after STZ injection, when mechanical allodynia was established, a baseline paw withdrawal threshold was determined. Rats were then orally administered either vehicle, this compound (1 mg/kg), or gabapentin (100 mg/kg). The paw withdrawal threshold was reassessed at various time points after dosing to determine the anti-allodynic effect of the treatments. The percentage reversal of allodynia was calculated based on the post-dose threshold relative to the baseline and a pre-diabetic normal threshold.
References
A Technical Guide to Soluble Epoxide Hydrolase Inhibitors: A Comprehensive Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) has emerged as a significant therapeutic target for a multitude of diseases, primarily due to its central role in the metabolism of anti-inflammatory and vasodilatory lipid signaling molecules.[1][2] This enzyme, found in various tissues including the liver, kidney, and brain, is responsible for the degradation of epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[3][4] By inhibiting sEH, the endogenous levels of beneficial EETs are elevated, offering therapeutic potential in conditions such as hypertension, inflammation, pain, and neurodegenerative diseases.[5][6][7] This technical guide provides a comprehensive review of the current literature on sEH inhibitors, focusing on their mechanism of action, structure-activity relationships, pharmacokinetic profiles, and the experimental methodologies used in their evaluation.
Core Mechanism of Action and Signaling Pathways
The primary mechanism of action of sEH inhibitors is the stabilization of EETs, which are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases.[6][7] Elevated EET levels lead to a range of beneficial physiological effects.
The Arachidonic Acid Cascade and sEH Intervention
The metabolic cascade of arachidonic acid is a critical signaling platform in the cell. One arm of this cascade, mediated by CYP epoxygenases, produces EETs. sEH acts as a key regulator in this pathway by hydrolyzing EETs to DHETs, thereby diminishing their biological activity.[7] sEH inhibitors block this degradation step, increasing the bioavailability of EETs.
Downstream Signaling of EETs: NF-κB and PPAR Pathways
EETs exert their anti-inflammatory effects through multiple downstream signaling pathways. A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9] EETs can prevent the degradation of IκB, the inhibitory protein of NF-κB, thereby keeping NF-κB in an inactive state in the cytoplasm and preventing the transcription of pro-inflammatory genes.[9][10]
Furthermore, EETs have been identified as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.[11][12] Activation of PPARγ by EETs can lead to the inhibition of the NF-κB pathway and exert anti-inflammatory effects.[11][13]
Quantitative Data of Key sEH Inhibitors
The development of sEH inhibitors has led to numerous compounds with varying potencies and pharmacokinetic profiles. The following tables summarize key quantitative data for some of the most well-characterized sEH inhibitors.
Table 1: In Vitro Inhibitory Potency (IC50) of Selected sEH Inhibitors
| Inhibitor | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Reference(s) |
| TPPU | 1.1 - 55 | 2.8 | [14][15] |
| t-TUCB | 9 | 27 | [15] |
| AR9281 | - | - | [1] |
| t-AUCB | - | - | [16] |
| Compound 52 | - | - | [5] |
| AMHDU | 0.5 | - | |
| A1 | 0.1 | 0.1 | [17] |
| A9 | 0.1 | 0.1 | [17] |
Table 2: Pharmacokinetic Parameters of Selected sEH Inhibitors
| Inhibitor | Species | Dose & Route | Cmax | Tmax (h) | T½ (h) | Bioavailability (%) | Reference(s) |
| TPPU | Cynomolgus Monkey | 0.3 mg/kg, oral | - | - | - | - | [15] |
| Mouse | 0.01 mg/kg, i.v. | - | - | - | - | [18] | |
| Human | 0.1 mg/kg, oral (QD for 9 days) | - | - | 93.9 | - | [19] | |
| t-TUCB | Horse | 1 mg/kg, i.v. | - | - | 24 ± 5 | - | [3][20] |
| AR9281 | Human | 10-1000 mg, oral (single dose) | Dose-dependent | - | 3 - 5 | - | [1] |
| Human | 100-400 mg, oral (every 8h for 7 days) | - | - | - | - | [1][21] | |
| t-AUCB | Mouse | - | - | 0.5 | - | - | [18] |
| Compound 52 | Mouse | - | 65-fold > adamantane (B196018) analogue | - | - | - | [5] |
Structure-Activity Relationship (SAR) of sEH Inhibitors
The majority of potent sEH inhibitors are urea- or amide-based compounds, designed to mimic the transition state of epoxide hydrolysis.[2][22]
Urea-Based Inhibitors
1,3-disubstituted ureas are a well-established class of potent sEH inhibitors.[2] The central urea (B33335) moiety forms crucial hydrogen bonds with key amino acid residues in the active site of sEH.[22] The lipophilicity of the substituents on the urea is a significant factor influencing potency.[2] While bulky hydrophobic groups like adamantane can confer high potency, they often lead to poor solubility and bioavailability.[23] Replacing the adamantyl group with substituted phenyl rings has been a successful strategy to improve pharmacokinetic properties.[23]
Amide-Based Inhibitors
Replacing the urea with an amide functional group can maintain or slightly decrease potency against human sEH while significantly improving physical properties like solubility.[24] The presence of a methylene (B1212753) spacer between a bulky hydrophobic group (like adamantane) and the amide is often crucial for potent inhibition.[24] The nature of the substituents on both sides of the amide bond has been extensively studied to optimize potency and drug-like properties.[25]
Experimental Protocols
A standardized set of in vitro and in vivo assays are employed to characterize sEH inhibitors.
General Experimental Workflow for In Vivo Efficacy Studies
In Vitro sEH Inhibitory Activity Assay (Fluorometric)
This assay is a common method to determine the in vitro potency (IC50) of sEH inhibitors.
-
Principle: The assay utilizes a fluorogenic substrate that, upon hydrolysis by sEH, releases a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity.
-
Materials:
-
Recombinant human or murine sEH
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
Test compound (sEH inhibitor)
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Add assay buffer, test compound at various concentrations, and recombinant sEH to the wells of a microplate.
-
Incubate at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Model of Angiotensin II-Induced Hypertension
This model is used to evaluate the antihypertensive effects of sEH inhibitors.[26][27]
-
Animals: Rats or mice.
-
Procedure:
-
Implant osmotic minipumps containing angiotensin II subcutaneously to induce hypertension.
-
Monitor blood pressure using telemetry or tail-cuff plethysmography.
-
Once hypertension is established, administer the sEH inhibitor or vehicle to different groups of animals.
-
Continue to monitor blood pressure throughout the treatment period.
-
At the end of the study, collect blood and tissues for pharmacokinetic and pharmacodynamic analysis (e.g., measurement of EETs and DHETs).
-
-
Endpoints:
-
Change in systolic and diastolic blood pressure.
-
Plasma and tissue levels of the sEH inhibitor.
-
Plasma and tissue ratios of EETs to DHETs.
-
In Vivo Model of Carrageenan-Induced Inflammatory Pain
This model is used to assess the analgesic and anti-inflammatory properties of sEH inhibitors.[5][23]
-
Animals: Rats or mice.
-
Procedure:
-
Inject carrageenan into the paw to induce localized inflammation and hyperalgesia.
-
Administer the sEH inhibitor or vehicle either before or after the carrageenan injection.
-
Measure paw volume (plethysmometry) to assess edema (inflammation).
-
Assess pain response using methods such as the von Frey test (mechanical allodynia) or the Hargreaves test (thermal hyperalgesia).
-
-
Endpoints:
-
Reduction in paw edema.
-
Increase in paw withdrawal threshold (analgesia).
-
Conclusion
The inhibition of soluble epoxide hydrolase represents a promising therapeutic strategy with broad potential applications. The extensive research into urea- and amide-based inhibitors has yielded compounds with high potency and improved pharmacokinetic profiles. The well-established in vitro and in vivo models for their evaluation provide a robust framework for the continued development of novel sEH inhibitors. As our understanding of the intricate roles of EETs in various signaling pathways deepens, the therapeutic utility of sEH inhibitors is likely to expand, offering new avenues for the treatment of a range of debilitating diseases.
References
- 1. Pharmacokinetics and pharmacodynamics of AR9281, an inhibitor of soluble epoxide hydrolase, in single- and multiple-dose studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural refinement of inhibitors of urea-based soluble epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor t-TUCB in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Soluble Epoxide Hydrolase Inhibitor Suppresses the Expression of Triggering Receptor Expressed on Myeloid Cells-1 by Inhibiting NF-kB Activation in Murine Macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The antiinflammatory effect of laminar flow: the role of PPARgamma, epoxyeicosatrienoic acids, and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peripheral FAAH and soluble epoxide hydrolase inhibitors are synergistically antinociceptive - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. escholarship.org [escholarship.org]
- 20. Pharmacokinetics and antinociceptive effects of the soluble epoxide hydrolase inhibitor t-TUCB in horses with experimentally induced radiocarpal synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optimization of amide-based inhibitors of soluble epoxide hydrolase with improved water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ahajournals.org [ahajournals.org]
- 27. storage.imrpress.com [storage.imrpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Target Identification and Validation of Soluble Epoxide Hydrolase (sEH) Inhibitors
Introduction to Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of endogenous lipid signaling molecules.[1][2] It is a bifunctional protein with a C-terminal hydrolase domain and an N-terminal phosphatase domain.[2] The hydrolase domain is the primary focus of therapeutic inhibition. It metabolizes epoxyeicosatrienoic acids (EETs), which are anti-inflammatory lipid mediators, into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[1][3] EETs are generated from arachidonic acid by cytochrome P450 (CYP) epoxygenases and possess potent anti-inflammatory, vasodilatory, analgesic, and organ-protective effects.[1][4]
By inhibiting sEH, the degradation of EETs is prevented, leading to an increase in their endogenous levels.[1] This mechanism has positioned sEH as a promising therapeutic target for a wide range of diseases characterized by underlying inflammation, including hypertension, diabetes, chronic pain, and neurodegenerative disorders like Alzheimer's disease.[1][5][6]
Target Validation: Establishing sEH as a Therapeutic Target
The validation of sEH as a druggable target has been rigorously pursued using potent and selective chemical probes in various preclinical disease models. The core principle of this validation rests on demonstrating that inhibiting sEH's enzymatic activity produces a therapeutic effect by stabilizing beneficial EETs.
Mechanism of Action
The primary mechanism of action for sEH inhibitors is the stabilization of EETs.[4] By blocking the conversion of EETs to DHETs, these inhibitors amplify and prolong the natural anti-inflammatory and protective signaling of EETs.[7] This modulation of the arachidonic acid cascade is central to the therapeutic rationale.[4][8] The increase in the EET/DHET ratio serves as a key biomarker for target engagement, confirming that the inhibitor has reached and acted upon sEH in vivo.[8]
Evidence from Preclinical and Clinical Studies
A substantial body of evidence supports the therapeutic potential of sEH inhibition across multiple disease areas:
-
Cardiovascular Diseases: sEH inhibitors have been shown to lower blood pressure in animal models of hypertension and protect against cardiac hypertrophy and failure.[4][6][8] Genetic studies in humans have linked polymorphisms in the EPHX2 gene to an increased risk for coronary artery disease.[6]
-
Neuroinflammation and Alzheimer's Disease: sEH is upregulated in the brains of Alzheimer's disease (AD) patients and in corresponding animal models.[5] Pharmacological inhibition of sEH in these models has been shown to reduce neuroinflammation, decrease amyloid plaques and tau hyperphosphorylation, and prevent cognitive decline.[5][9]
-
Pain and Inflammation: sEH inhibitors are effective in reducing both inflammatory and neuropathic pain in rodent models.[7][8][10] They work by stabilizing EETs, which have inherent analgesic properties.[7][10]
-
Diabetes and Metabolic Disease: In models of obesity and insulin (B600854) resistance, sEH inhibition has been demonstrated to improve glucose homeostasis and prevent cardiac remodeling.[4] Several sEH inhibitors, such as AR9281 and GSK2256294, have entered clinical trials for indications including hypertension, diabetes, and chronic pain.[2][5]
Off-Target Considerations
For rigorous target validation, potential off-target effects of inhibitors must be evaluated. Key off-targets monitored during the development of sEH inhibitors include microsomal epoxide hydrolase (mEH) and CYP enzymes (particularly CYP2C8 and CYP2C9) that are involved in EET production.[8] The use of multiple, structurally distinct inhibitors helps confirm that the observed biological effects are due to on-target sEH inhibition and not an artifact of a specific chemical scaffold.[5]
Quantitative Data: Inhibitor Potency
The potency of sEH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Kᵢ). A lower value indicates a more potent inhibitor. The following tables summarize the potency of several well-characterized sEH inhibitors against the human enzyme.
| Inhibitor | Chemical Class | Human sEH IC₅₀ (nM) | Human sEH Kᵢ (nM) | Reference(s) |
| TPPU | Amide | ~1.3 - 3 | ~0.8 | [2][11] |
| t-AUCB | Urea | 1.3 | - | [2] |
| AR9281 | Urea | ~20 - 40 | - | [8] |
| DCU | Urea | ~20 - 40 | Low nM | [2] |
| AUDA | Urea | ~3 - 6 | Low nM | [2][8] |
| GSK2256294 | - | - | - | In clinical trials, potent[2] |
| Ciclesonide | Glucocorticoid | 100 | - | [12] |
| SC-75741 | NF-κB Inhibitor | <10 | - | [12] |
Note: IC₅₀ values can vary between studies depending on assay conditions.
Signaling Pathways Modulated by sEH Inhibition
Inhibition of sEH elevates EET levels, which in turn modulate several downstream signaling pathways to exert their beneficial effects.
Arachidonic Acid Cascade
sEH is a key regulator within the cytochrome P450 branch of the arachidonic acid cascade. Its inhibition shifts the balance from the production of less active DHETs towards the accumulation of protective EETs.
Downstream Anti-Inflammatory Signaling
Elevated EETs resulting from sEH inhibition influence multiple pathways to reduce inflammation. A key mechanism is the inhibition of the NF-κB pathway, a central regulator of pro-inflammatory gene expression. EETs can also exert effects through PPARγ and GSK3β signaling.[7][13]
Experimental Protocols for Target Validation
Validating sEH as a therapeutic target involves a series of well-defined experimental procedures, from initial screening to in vivo efficacy studies.
Protocol 1: In Vitro sEH Inhibitor Screening Assay (Fluorescence-based)
This high-throughput assay is used to determine the IC₅₀ of potential inhibitors by measuring the enzymatic activity of recombinant sEH.[14]
Objective: To quantify the potency of a test compound in inhibiting sEH activity.
Materials:
-
Recombinant human sEH (hsEH)
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.4, with 0.1 mg/mL Bovine Serum Albumin (BSA)
-
Test compounds (inhibitors) dissolved in DMSO
-
Substrate: Cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC) or similar fluorogenic substrate.
-
384-well black microplates
-
Fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate)
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include wells for positive control (a known potent sEH inhibitor, e.g., AUDA) and negative control (DMSO vehicle).
-
Enzyme Addition: Dilute recombinant hsEH in assay buffer to the desired concentration. Add the enzyme solution (e.g., 100 µL) to all wells.
-
Pre-incubation: Incubate the plate at 30°C for 5-15 minutes to allow the inhibitors to bind to the enzyme.[15][16]
-
Reaction Initiation: Prepare the substrate solution in assay buffer. Add the substrate solution (e.g., 100 µL) to all wells to start the reaction. The final substrate concentration should be at or near its Kₘ value.[16]
-
Fluorescence Reading: Immediately place the plate in a fluorescence reader. Monitor the increase in fluorescence over time (kinetic read) at 30°C. The sEH enzyme hydrolyzes the substrate, releasing a fluorescent product.
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_positive_control) / (Rate_negative_control - Rate_positive_control)).
-
Plot % Inhibition versus the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[17]
-
Protocol 2: In Vivo Target Engagement via Oxylipin Profiling
This protocol validates that an sEH inhibitor is active in vivo by measuring its effect on the endogenous substrates (EETs) and products (DHETs) of the enzyme in biological samples.
Objective: To measure the EET/DHET ratio in plasma or tissue samples from animals treated with an sEH inhibitor.
Materials:
-
LC-MS/MS system
-
Solid Phase Extraction (SPE) cartridges
-
Internal standards (deuterated EETs and DHETs)
-
Solvents (Methanol, Acetonitrile, Water, Formic Acid)
-
Plasma or tissue homogenate from control and inhibitor-treated animals
Procedure:
-
Sample Collection: Collect blood (for plasma) or tissues from animals at a specified time point after administration of the vehicle or sEH inhibitor. Immediately process or flash-freeze samples to prevent lipid degradation.
-
Internal Standard Spiking: Add a known amount of deuterated internal standards to each sample.
-
Lipid Extraction:
-
Precipitate proteins using a cold organic solvent (e.g., acetonitrile).
-
Perform solid-phase extraction (SPE) to isolate the oxylipin fraction from the more complex biological matrix.
-
-
LC-MS/MS Analysis:
-
Reconstitute the extracted lipids in an appropriate solvent.
-
Inject the sample onto a reverse-phase C18 column connected to the mass spectrometer.
-
Use a gradient elution to separate the different EET regioisomers and their corresponding DHETs.
-
Detect and quantify the lipids using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
Data Analysis:
-
Calculate the concentration of each EET and DHET by comparing its peak area to that of its corresponding internal standard.
-
Calculate the ratio of the sum of all EETs to the sum of all DHETs (ΣEETs/ΣDHETs).
-
Compare the ratios between the vehicle-treated and inhibitor-treated groups. A significant increase in the ratio in the treated group confirms in vivo target engagement.[8][10]
-
Protocol 3: In Vivo Efficacy in an Animal Model (LPS-Induced Inflammatory Pain)
This protocol assesses the therapeutic efficacy of an sEH inhibitor in a relevant disease model.
Objective: To determine if an sEH inhibitor can reduce inflammatory pain (hyperalgesia) in rats.
Materials:
-
Male Sprague-Dawley rats
-
Lipopolysaccharide (LPS)
-
sEH inhibitor formulated in an appropriate vehicle (e.g., PEG400/saline)[18]
-
Von Frey filaments (for measuring mechanical allodynia)
-
Plantar test apparatus (for measuring thermal hyperalgesia)
Procedure:
-
Baseline Measurement: Measure the baseline paw withdrawal threshold (in grams) for mechanical stimuli using Von Frey filaments and withdrawal latency (in seconds) for thermal stimuli using the plantar test for all animals.
-
Animal Dosing: Administer the sEH inhibitor or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Induction of Inflammation: At a specified time post-dosing (based on the inhibitor's pharmacokinetics), inject LPS into the plantar surface of one hind paw of each rat to induce localized inflammation.
-
Pain Behavior Assessment: At various time points after the LPS injection (e.g., 2, 4, 6, 24 hours), re-measure the mechanical withdrawal threshold and thermal withdrawal latency of the inflamed paw.
-
Data Analysis:
-
Calculate the change from baseline for both mechanical and thermal sensitivity for each animal.
-
Compare the responses between the vehicle-treated and inhibitor-treated groups using appropriate statistical tests (e.g., ANOVA).
-
A significant reduction in hyperalgesia (i.e., an increase in paw withdrawal threshold/latency towards baseline) in the inhibitor-treated group indicates analgesic efficacy.[10]
-
Conclusion
The identification and rigorous validation of soluble epoxide hydrolase as a therapeutic target represent a significant advancement in the pursuit of novel anti-inflammatory and analgesic therapies. Through the development of potent and selective inhibitors, researchers have demonstrated that stabilizing endogenous EETs can produce profound therapeutic benefits across a range of preclinical models of human disease. The use of specific biomarkers like the EET/DHET ratio allows for clear confirmation of target engagement in vivo. With several compounds having advanced into clinical trials, the inhibition of sEH stands as a compelling and well-validated strategy with the potential for broad therapeutic application in diseases with an inflammatory component.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Inhibition of sEH via stabilizing the level of EETs alleviated Alzheimer’s disease through GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to sEH Inhibitor-3: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of sEH inhibitor-3, a potent and selective inhibitor of soluble epoxide hydrolase (sEH). Inhibition of sEH is a promising therapeutic strategy for a range of inflammatory and pain-related disorders due to its role in stabilizing endogenous anti-inflammatory lipid mediators. This document includes a summary of its physicochemical and pharmacological properties, detailed experimental protocols for its characterization, and a visualization of its role in relevant signaling pathways.
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the degradation of epoxyeicosatrienoic acids (EETs). EETs are endogenous lipid mediators with potent anti-inflammatory, analgesic, and vasodilatory properties.[1][2] By inhibiting sEH, the metabolic degradation of EETs is prevented, leading to an increase in their bioavailability and a subsequent enhancement of their beneficial effects. This compound has emerged as a highly potent inhibitor of this enzyme, demonstrating significant potential for therapeutic development.
Chemical Structure and Properties
This compound, also identified as compound 50, is a small molecule inhibitor with the following chemical and physical properties:
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₀ClF₃N₄O₃S | [3] |
| Molecular Weight | 524.94 g/mol | [3] |
| IUPAC Name | N-((4-(trifluoromethoxy)phenyl)methyl)-2-(4-((3-chlorophenyl)methyl)piperazin-1-yl)thiazole-5-carboxamide | N/A |
| SMILES | O=C(C1=CN=C(N2CCN(CC3=CC=CC(Cl)=C3)C2=O)S1)NCC4=CC=C(OC(F)(F)F)C=C4 | [3] |
| IC₅₀ (human sEH) | 0.46 nM | [3] |
| Ki (human sEH) | 0.75 nM (for a closely related compound 35) | [4] |
| Solubility | Poor aqueous solubility is a common characteristic of this class of inhibitors. | [5] |
Mechanism of Action
The primary mechanism of action of this compound is the competitive and reversible inhibition of the soluble epoxide hydrolase enzyme. By binding to the active site of sEH, it prevents the hydrolysis of EETs into their less active diol metabolites, dihydroxyeicosatrienoic acids (DHETs).[2] The resulting elevation of EET levels leads to the modulation of various downstream signaling pathways implicated in inflammation and pain.
Signaling Pathway of sEH Inhibition
The following diagram illustrates the central role of sEH in the arachidonic acid cascade and the therapeutic effect of its inhibition.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols are standard methods used to characterize the activity and properties of sEH inhibitors like this compound.
In Vitro IC₅₀ Determination: Fluorescent Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound using a fluorescent substrate.[6][7]
Workflow:
Caption: Workflow for IC₅₀ determination.
Materials:
-
Recombinant human sEH
-
This compound
-
Fluorescent substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution in the assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant human sEH to each well.
-
Add the serially diluted inhibitor solutions to the wells and pre-incubate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the fluorescent substrate to each well.
-
Immediately measure the increase in fluorescence over time using a plate reader (e.g., excitation at 330 nm and emission at 465 nm for CMNPC).
-
Calculate the initial reaction rates from the linear portion of the fluorescence-time curves.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Determination of Inhibition Constant (Kᵢ): Radiometric Assay
This protocol outlines the determination of the inhibition constant (Kᵢ) using a radiometric substrate, which is often considered a gold-standard method for tight-binding inhibitors.[8][9]
Procedure:
-
A competitive inhibition assay is performed using a radiolabeled substrate, such as [³H]-trans-diphenylpropene oxide ([³H]-t-DPPO).
-
The assay is conducted with varying concentrations of both the substrate and this compound.
-
The reaction velocity is measured at each concentration by quantifying the formation of the radiolabeled diol product.
-
The data are plotted using a Dixon plot (1/velocity vs. inhibitor concentration) or fitted to the Morrison equation for tight-binding inhibitors to determine the Kᵢ value.
Solubility Assessment
The aqueous solubility of sEH inhibitors is a critical parameter for their development as therapeutic agents.[10][11]
Procedure:
-
An excess amount of this compound is added to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
The suspension is shaken or stirred for a prolonged period (e.g., 24 hours) to reach equilibrium.
-
The saturated solution is then filtered or centrifuged to remove undissolved solid.
-
The concentration of the dissolved inhibitor in the supernatant is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
In Vivo Pharmacokinetic Analysis
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The following is a general protocol for a rodent model.[12][13]
Workflow:
Caption: Workflow for pharmacokinetic analysis.
Procedure:
-
A cohort of laboratory animals (e.g., rats or mice) is administered a defined dose of this compound via a specific route (e.g., oral gavage, intravenous injection).
-
Blood samples are collected at predetermined time points post-administration.
-
Plasma is separated from the blood samples by centrifugation.
-
The inhibitor is extracted from the plasma using a suitable method, such as protein precipitation or liquid-liquid extraction.
-
The concentration of this compound in the plasma extracts is quantified using a validated LC-MS/MS method.
-
The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), area under the curve (AUC), and elimination half-life (t₁/₂).
Conclusion
This compound is a potent and promising small molecule for the therapeutic targeting of soluble epoxide hydrolase. Its ability to stabilize anti-inflammatory and analgesic EETs makes it a valuable tool for research and a potential candidate for the development of novel treatments for a variety of diseases. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other related compounds. Further investigation into its in vivo efficacy, safety profile, and formulation development will be crucial for its translation into clinical applications.
References
- 1. Soluble Epoxide Hydrolase Regulation of Lipid Mediators Limits Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble Epoxide Hydrolase Inhibitors Reduce the Development of Atherosclerosis in Apolipoprotein E-Knockout Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Potent Natural Soluble Epoxide Hydrolase Inhibitors from Pentadiplandra brazzeana Baillon: Synthesis, Quantification, and Measurement of Biological Activities In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of soluble epoxide hydrolase contributes to the anti-inflammatory effect of antimicrobial triclocarban in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adamantyl thioureas as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic Screening of Soluble Epoxide Hydrolase Inhibitors in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stabilization of Epoxyeicosatrienoic Acids via Soluble Epoxide Hydrolase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties, making them attractive therapeutic targets. However, their in vivo efficacy is limited by rapid hydrolysis and inactivation by the enzyme soluble epoxide hydrolase (sEH). Inhibition of sEH is a promising therapeutic strategy to stabilize EETs and enhance their beneficial effects. This guide provides a comprehensive overview of the core principles of sEH inhibition for EET stabilization, focusing on the mechanism of action, experimental protocols for evaluation, and a comparative analysis of key inhibitors. While this guide will touch upon the highly potent "sEH inhibitor-3," the limited publicly available data for this specific compound necessitates a broader focus on well-characterized inhibitors to provide a comprehensive and practical resource for researchers.
Introduction: The Therapeutic Potential of EET Stabilization
EETs are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases.[1][2] They play a crucial role in cardiovascular homeostasis and inflammation resolution. The four primary regioisomers of EETs (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) are rapidly converted to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), by soluble epoxide hydrolase (sEH).[2] By inhibiting sEH, the biological half-life of EETs is extended, amplifying their therapeutic effects. This has led to the development of numerous sEH inhibitors (sEHIs) as potential treatments for a range of conditions, including hypertension, inflammatory disorders, and neuropathic pain.[3][4]
Mechanism of Action: How sEH Inhibitors Stabilize EETs
sEH inhibitors act by binding to the active site of the sEH enzyme, preventing the hydrolysis of EETs to DHETs. This leads to an increase in the endogenous levels of EETs, which can then exert their biological effects through various signaling pathways. The primary mechanism of many potent sEH inhibitors, such as those based on a urea (B33335) scaffold, involves forming hydrogen bonds with key amino acid residues in the catalytic site of the enzyme.[5]
Signaling Pathways of EETs
Stabilized EETs can activate a variety of downstream signaling cascades that contribute to their beneficial effects. These pathways often involve the activation of ion channels, G-protein coupled receptors, and nuclear receptors like peroxisome proliferator-activated receptors (PPARs). The diagram below illustrates a simplified overview of the arachidonic acid cascade and the central role of sEH in EET metabolism.
Quantitative Data of Selected sEH Inhibitors
The potency and pharmacokinetic properties of sEH inhibitors are critical for their therapeutic potential. The following tables summarize key data for a selection of well-characterized sEH inhibitors, including the highly potent this compound.
Table 1: In Vitro Potency of Selected sEH Inhibitors
| Compound | Target Species | IC50 (nM) | Reference |
| sEH-IN-3 | Human | 0.46 | [6] |
| TPPU | Human | 3.7 | [7] |
| Monkey | 37 | [7] | |
| t-AUCB | Rat | low nM | [2][7] |
| t-TUCB | Rat | low nM | [2][7] |
| AR9281 | Human | 8 | [7] |
| Rodent | 9 | [7] | |
| AUDA | Human | 69 | [7] |
| Mouse | 18 | [7] | |
| GSK2256294 | Human | 0.03 | [7] |
| Murine | 189 | [7] |
IC50 values can vary depending on the assay conditions.
Table 2: Pharmacokinetic Parameters of Selected sEH Inhibitors in Rodents (Oral Administration)
| Inhibitor | Species | Dose (mg/kg) | Cmax (µM) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| TPPU | Mouse | 3 | - | - | 37 ± 2.5 | - | [8] |
| t-AUCB | Mouse | 0.1 | 0.17 ± 0.03 | 1.0 ± 0 | 12.0 ± 1.5 | 75 ± 12 | [9] |
| AR9281 | Rat | 10 | 1.1 | 1.5 | 1.3 | - | [3] |
| GSK2256294 | Rat | 3 | 0.44 | 4 | 11 | 24 | [10] |
Data presented as mean ± SD where available. Some values were not reported in the cited literature.
Experimental Protocols
Accurate and reproducible experimental methods are essential for the evaluation of sEH inhibitors and their effects on EET stabilization. The following sections provide detailed protocols for key assays.
In Vitro sEH Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methods for determining the IC50 of sEH inhibitors.[11][12]
Materials:
-
Recombinant human sEH
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorescent substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate)
-
Test inhibitor and positive control (e.g., AUDA)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant human sEH to the working concentration in cold sEH Assay Buffer. Keep the diluted enzyme on ice.
-
Assay Setup:
-
Add sEH Assay Buffer to all wells.
-
Add the diluted test inhibitor, positive control, or vehicle (e.g., DMSO in assay buffer) to the appropriate wells.
-
Include "no enzyme" controls to measure background fluorescence.
-
-
Enzyme Addition: Add the diluted sEH enzyme solution to all wells except the "no enzyme" controls.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Prepare the fluorescent substrate solution in sEH Assay Buffer. Add the substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths (e.g., Ex/Em: 362/460 nm). Record fluorescence kinetically every 30 seconds for 15-30 minutes at 25°C.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Quantification of EETs and DHETs by LC-MS/MS
This protocol provides a general workflow for the simultaneous measurement of EETs and their corresponding DHETs in biological samples.[13][14]
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standards (deuterated EETs and DHETs)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Solvents for extraction and chromatography (e.g., acetonitrile, methanol (B129727), water, ethyl acetate)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Spike the sample with a known amount of the internal standard mixture.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes (EETs and DHETs) with an appropriate solvent (e.g., ethyl acetate).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable gradient on a C18 column.
-
Detect and quantify the EETs and DHETs using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the concentration of each analyte using a calibration curve.
-
Determine the EET/DHET ratio as an indicator of in vivo sEH inhibition.
-
In Vivo Efficacy in an Animal Model of Inflammation
This protocol outlines a general procedure for evaluating the anti-inflammatory effects of an sEH inhibitor in a lipopolysaccharide (LPS)-induced inflammation model in mice.[15]
Materials:
-
C57BL/6 mice
-
sEH inhibitor (e.g., t-AUCB) formulated in a suitable vehicle (e.g., PEG400)
-
Lipopolysaccharide (LPS) from E. coli
-
Equipment for animal dosing (e.g., oral gavage needles)
-
Equipment for sample collection (e.g., cardiac puncture)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
Procedure:
-
Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, sEHI + LPS).
-
Dosing:
-
Administer the sEH inhibitor or vehicle to the respective groups via the desired route (e.g., oral gavage) at a predetermined time before the inflammatory challenge.
-
-
Inflammatory Challenge:
-
Inject LPS (e.g., 1 mg/kg, intraperitoneally) to induce an inflammatory response in the designated groups. The control group receives saline.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for signs of inflammation (e.g., lethargy, piloerection).
-
At a specified time point after LPS injection (e.g., 2 hours for peak cytokine response), collect blood samples via cardiac puncture under terminal anesthesia.
-
-
Biomarker Analysis:
-
Separate plasma from the blood samples.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using ELISA kits according to the manufacturer's instructions.
-
Plasma can also be used for LC-MS/MS analysis of EETs and DHETs to confirm target engagement.
-
-
Data Analysis:
-
Compare the cytokine levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
A significant reduction in cytokine levels in the sEHI-treated group compared to the Vehicle + LPS group indicates anti-inflammatory efficacy.
-
Conclusion
The stabilization of EETs through the inhibition of soluble epoxide hydrolase represents a compelling therapeutic strategy for a multitude of diseases characterized by inflammation and vascular dysfunction. While highly potent inhibitors like this compound are emerging, a thorough understanding of the pharmacology and experimental evaluation of this class of compounds is paramount for their successful translation. This guide provides a foundational resource for researchers and drug developers, offering detailed protocols and comparative data to facilitate further investigation into this promising area of therapeutic development. As more data on novel inhibitors becomes available, the principles and methodologies outlined herein will continue to be relevant for advancing the field.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. abcam.cn [abcam.cn]
- 12. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System [jstage.jst.go.jp]
- 14. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
EPHX2 Gene and its Inhibitors: A Foundational Research Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on the Epoxide Hydrolase 2 (EPHX2) gene, its protein product, soluble epoxide hydrolase (sEH), and the development of its inhibitors. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the core biology, experimental methodologies, and therapeutic potential related to EPHX2.
Introduction to EPHX2 and Soluble Epoxide Hydrolase (sEH)
The EPHX2 gene, located on human chromosome 8, encodes the enzyme soluble epoxide hydrolase (sEH), a critical regulator of lipid signaling pathways.[1][2] sEH is a bifunctional enzyme possessing two distinct domains: an N-terminal phosphatase domain and a C-terminal hydrolase domain. The C-terminal hydrolase domain is the primary focus of therapeutic inhibitor development. Its main function is the conversion of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[3] By degrading EETs, sEH plays a significant role in modulating various physiological processes, including blood pressure regulation, inflammation, and pain signaling. Consequently, inhibition of sEH has emerged as a promising therapeutic strategy for a range of conditions, including hypertension, cardiovascular diseases, and inflammatory disorders.
EPHX2 Signaling Pathways
The biological effects of EPHX2 are primarily mediated through its regulation of EET bioavailability. EETs, derived from arachidonic acid through the action of cytochrome P450 epoxygenases, are potent signaling molecules with diverse physiological roles.
Arachidonic Acid Metabolism and EET Synthesis
The following diagram illustrates the pathway of arachidonic acid metabolism leading to the formation of EETs and their subsequent hydrolysis by sEH.
Downstream Effects of EETs and sEH Inhibition
Inhibition of sEH leads to an accumulation of EETs, which then exert their biological effects through various downstream signaling pathways. One of the key mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.
Transcriptional Regulation of EPHX2
The expression of the EPHX2 gene is regulated by several transcription factors that bind to its promoter region. Understanding this regulation is crucial for comprehending the physiological and pathological variations in sEH levels.
Quantitative Data on sEH Inhibitors
A variety of small molecule inhibitors targeting the C-terminal hydrolase domain of sEH have been developed. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki). The following tables summarize the quantitative data for some of the well-characterized sEH inhibitors.
| Inhibitor | Chemical Class | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Ki (nM) | Reference(s) |
| TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea) | Urea | 0.8 | 3.1 | 0.5 | [4] |
| AR9281 (1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea) | Urea | 4.6 | 12 | ~2.5 | [5] |
| AUDA (12-(3-Adamantan-1-yl-ureido)-dodecanoic acid) | Urea | 69 | 18 | ~35 | [6][7] |
| t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) | Urea | 1.3 | 0.8 | Not Reported | [3] |
| Tanshinone IIA | Natural Product | 1,200 | Not Reported | 870 (mixed-type) | [4] |
| Cryptotanshinone | Natural Product | 8,900 | Not Reported | 6,700 (mixed-type) | [4] |
| Salvianolic acid C | Natural Product | 15,300 | Not Reported | 8,600 (noncompetitive) | [4] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of sEH and its inhibitors.
Fluorescence-Based sEH Activity Assay for Inhibitor Screening
This protocol is a common method for determining the inhibitory potency (IC50) of compounds against sEH.
Materials:
-
Recombinant human or murine sEH
-
sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)
-
Test inhibitors and a known sEH inhibitor as a positive control (e.g., AUDA)
-
96-well black microplate
-
Fluorescence plate reader
Workflow Diagram:
Procedure:
-
Enzyme Preparation: Dilute the stock solution of recombinant sEH to the desired working concentration in cold assay buffer. Keep the diluted enzyme on ice.
-
Assay Plate Preparation:
-
Add assay buffer to all wells of a 96-well black microplate.
-
Add serial dilutions of the test inhibitors to the appropriate wells.
-
Include wells with a known sEH inhibitor as a positive control and wells with vehicle (e.g., DMSO) as a negative control.
-
Include "no enzyme" control wells to measure background fluorescence.
-
-
Pre-incubation: Add the diluted sEH enzyme solution to all wells except the "no enzyme" controls. Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare the fluorescent substrate solution in the assay buffer. Add the substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader.
-
Kinetic Assay: Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the substrate's product.
-
Endpoint Assay: Incubate the plate for a fixed time (e.g., 30-60 minutes) at room temperature, protected from light, and then measure the final fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Determination of the Inhibitory Constant (Ki)
The inhibitory constant (Ki) provides a more absolute measure of inhibitor potency than the IC50 value. It can be determined from kinetic experiments by measuring the initial reaction velocities at various substrate and inhibitor concentrations.
Procedure:
-
Perform the sEH activity assay as described above, but with varying concentrations of both the substrate and the inhibitor.
-
Measure the initial reaction rates (velocities) for each combination of substrate and inhibitor concentrations.
-
Analyze the data using graphical methods (e.g., Lineweaver-Burk or Dixon plots) or by non-linear regression fitting to the appropriate enzyme kinetic models (e.g., competitive, non-competitive, or mixed-type inhibition) to determine the Ki value.
Conclusion
The EPHX2 gene and its protein product, soluble epoxide hydrolase, represent a significant therapeutic target for a multitude of diseases. The foundational research outlined in this guide highlights the critical role of sEH in regulating the levels of bioactive EETs and the subsequent impact on inflammatory and cardiovascular signaling pathways. The development of potent and selective sEH inhibitors has provided invaluable tools for elucidating these pathways and offers promising avenues for novel drug development. The experimental protocols and quantitative data presented here serve as a valuable resource for researchers dedicated to advancing our understanding of EPHX2 biology and translating this knowledge into effective clinical therapies.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Transcriptional regulation of the human soluble epoxide hydrolase gene EPHX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of sEH Inhibitor-3 on Dihydroxyeicosatrienoic Acid (DHET) Levels: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolic pathway of arachidonic acid, responsible for the conversion of bioactive epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[1][2] Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and pain, by preserving the beneficial effects of EETs.[3][4] This technical guide provides an in-depth analysis of the effects of a specific soluble epoxide hydrolase inhibitor, referred to generically as sEH inhibitor-3, on DHET levels. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Soluble Epoxide Hydrolase and its Role in Eicosanoid Metabolism
Arachidonic acid is metabolized by cytochrome P450 (CYP) epoxygenases to form four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[5][6] These EETs are potent signaling molecules with vasodilatory, anti-inflammatory, and anti-apoptotic properties.[5][6] The primary route of EETs metabolism and inactivation is their hydrolysis by soluble epoxide hydrolase (sEH) to the corresponding DHETs.[2][7] By inhibiting sEH, the concentration and biological activity of EETs can be enhanced.[1] The ratio of EETs to DHETs is often used as a biomarker for sEH activity in vivo.[8]
Effects of this compound on DHET Levels: Quantitative Data
The administration of sEH inhibitors leads to a significant reduction in the plasma and tissue concentrations of DHETs. This effect is a direct consequence of blocking the enzymatic activity of sEH. The following tables summarize the quantitative effects of various sEH inhibitors on DHET levels from several preclinical studies. While "this compound" is a placeholder, the data presented is from studies on well-characterized sEH inhibitors such as APAU (also known as AR9281), t-AUCB, and TPPU, which serve as representative examples.
| sEH Inhibitor | Experimental Model | Dose | Analyte | Change in DHET Levels | Reference |
| APAU | Rat model of inflammatory pain | 3 mg/kg | Sum of DHETs (plasma) | Significantly reduced compared to vehicle | [9] |
| APAU | Rat model of inflammatory pain | 100 mg/kg | Sum of DHETs (plasma) | Significantly reduced compared to vehicle | [9] |
| TPPU | Aβ-induced Alzheimer's disease mouse model | Not specified | 8,9-DHET (brain tissue) | Significantly decreased to 1.44 ± 0.29 pmol/g | [10] |
| TPPU | Aβ-induced Alzheimer's disease mouse model | Not specified | 11,12-DHET (brain tissue) | Significantly decreased to 4.26 ± 0.19 pmol/g | [10] |
| sEH Inhibitor | Experimental Model | Dose | Analyte | Change in EET/DHET Ratio | Reference |
| TPPU | Aβ-induced Alzheimer's disease mouse model | Not specified | 8,9-DHET/8,9-EET | Significantly decreased | [10] |
| TPPU | Aβ-induced Alzheimer's disease mouse model | Not specified | 11,12-DHET/11,12-EET | Significantly decreased | [10] |
| TPPU | Aβ-induced Alzheimer's disease mouse model | Not specified | 14,15-DHET/14,15-EET | Significantly decreased | [10] |
| AUDA | Mouse model of endotoxin-induced inflammation | Not specified | 11,12-EET/11,12-DHET | 6.3-fold greater in AUDA + LPS-treated mice compared to vehicle + LPS-treated mice | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of arachidonic acid involving sEH and a typical experimental workflow for evaluating the effects of an sEH inhibitor on DHET levels.
Caption: Metabolic pathway of EETs and the action of this compound.
Caption: General experimental workflow for assessing sEH inhibitor effects.
Experimental Protocols
A detailed and robust experimental protocol is crucial for the accurate quantification of DHETs and the evaluation of sEH inhibitor efficacy. The following outlines a typical methodology based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for eicosanoid analysis.
Animal Model and Dosing
-
Animal Model: The choice of animal model depends on the therapeutic area of interest. Common models include rodents (mice, rats) for studies on inflammation, pain, and cardiovascular diseases.[9][11]
-
sEH Inhibitor Administration: The sEH inhibitor can be administered through various routes, including oral gavage, intraperitoneal injection, or intravenous infusion.[12] The vehicle for the inhibitor should be carefully selected to ensure solubility and bioavailability. A vehicle control group is essential for comparison.
Sample Collection and Preparation
-
Blood Collection: Blood samples are typically collected into tubes containing an anticoagulant (e.g., EDTA). It is crucial to add an antioxidant (e.g., butylated hydroxytoluene, BHT) and an sEH inhibitor to the collection tube to prevent ex vivo formation of DHETs. Plasma is separated by centrifugation at low temperatures.
-
Tissue Collection: Tissues are snap-frozen in liquid nitrogen immediately after collection to halt enzymatic activity and stored at -80°C until analysis.
-
Lipid Extraction: Lipids, including DHETs, are extracted from plasma or tissue homogenates using a solid-phase extraction (SPE) method. This step is critical for removing interfering substances and concentrating the analytes. A common procedure involves acidification of the sample followed by application to a C18 SPE cartridge. The lipids are then eluted with an organic solvent (e.g., ethyl acetate).
-
Internal Standards: Deuterated internal standards for each analyte of interest are added at the beginning of the sample preparation to account for extraction losses and matrix effects during LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C18 column is typically used with a gradient elution of mobile phases, such as water with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). This separation is crucial for resolving the different regioisomers of DHETs.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.[13] Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each DHET and its corresponding internal standard are monitored. This highly selective and sensitive technique allows for accurate quantification of DHETs even at low physiological concentrations.
Data Analysis
-
Quantification: The concentration of each DHET is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve generated using known amounts of authentic standards.
-
Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) are used to compare the DHET levels between the sEH inhibitor-treated group and the control group to determine the statistical significance of any observed differences.
Conclusion
The inhibition of soluble epoxide hydrolase presents a compelling therapeutic avenue for various diseases by modulating the balance of bioactive eicosanoids. As demonstrated by the quantitative data, sEH inhibitors effectively reduce the levels of DHETs, thereby increasing the bioavailability of beneficial EETs. The robust and sensitive analytical methods outlined in this guide are essential for the accurate assessment of sEH inhibitor efficacy in both preclinical and clinical research. Further investigation into the pharmacokinetics and pharmacodynamics of novel sEH inhibitors will continue to advance their development as next-generation therapeutics.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. Soluble epoxide hydrolase: gene structure, expression and deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Epoxide hydrolase 2 - Wikipedia [en.wikipedia.org]
- 8. INHIBITION OF SOLUBLE EPOXIDE HYDROLASE DOES NOT PROTECT AGAINST ENDOTOXIN-MEDIATED HEPATIC INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of sEH via stabilizing the level of EETs alleviated Alzheimer’s disease through GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of testosterone and dihydrotestosterone from biological fluids as the oxime derivatives using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Soluble Epoxide Hydrolase (sEH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous lipid signaling molecules, particularly epoxy-fatty acids (EpFAs) such as epoxyeicosatrienoic acids (EETs). EETs are produced from arachidonic acid by cytochrome P450 (CYP450) enzymes and exhibit potent anti-inflammatory, analgesic, and vasodilatory properties. The sEH enzyme hydrolyzes these beneficial EpFAs into their less active corresponding diols, diminishing their protective effects.[1][2][3][4] Inhibition of sEH is therefore a promising therapeutic strategy to stabilize and enhance the endogenous levels of EETs, offering potential treatments for a range of conditions including inflammatory pain, neuropathic pain, and cardiovascular diseases.[5][6]
These application notes provide detailed experimental protocols for the in vivo evaluation of sEH inhibitors, using the well-characterized compounds TPPU (1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) and t-TUCB (trans-4-[4-(3-(4-trifluoromethoxyphenyl)ureido)cyclohexyloxy]benzoic acid) as representative examples for the placeholder "sEH inhibitor-3". The protocols and data presented herein are intended to serve as a comprehensive guide for designing and conducting in vivo studies to investigate the therapeutic potential of sEH inhibition.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of sEH inhibitors is the prevention of the degradation of EETs. By blocking sEH, these inhibitors increase the bioavailability of EETs, which can then exert their biological effects. One of the key downstream signaling pathways modulated by EETs involves the peroxisome proliferator-activated receptor gamma (PPARγ).[7] Activation of PPARγ can lead to the inhibition of the pro-inflammatory transcription factor NF-κB, resulting in a reduction of inflammatory cytokine production.[7]
Quantitative Data Summary
The following tables summarize the pharmacokinetic and in vivo efficacy data for the representative sEH inhibitors, TPPU and t-TUCB, in rodent models.
Table 1: Pharmacokinetic Parameters of Representative sEH Inhibitors in Rodents
| Inhibitor | Species | Dose & Route | Cmax | Tmax | Half-life (t1/2) | Oral Bioavailability | Reference |
| TPPU | Mouse | 0.1 mg/kg, p.o. | ~270 nM | ~2 h | ~5.5 h | 31-41% | [2] |
| Mouse | 0.3 mg/kg, p.o. | ~1700 nM | ~4 h | ~5.5 h | 31-41% | [2] | |
| Rat | 0.2 mg/L in drinking water (8 days) | ~31 nM | - | Long (~19h) | - | [2] | |
| Rat | 5 mg/L in drinking water (8 days) | ~877 nM | - | Long (~19h) | - | [2] | |
| t-TUCB | Rat | 3 mg/kg, p.o. | - | - | - | - | [8] |
| Rat | 10 mg/kg, p.o. | - | - | - | - | [8] | |
| Rat | 30 mg/kg, p.o. | - | - | - | - | [8] |
Table 2: In Vivo Efficacy of sEH Inhibitors in Rodent Pain Models
| Inhibitor | Animal Model | Dose & Route | Efficacy Endpoint | Results | Reference |
| APAU | Rat Diabetic Neuropathy | 10 mg/kg, s.c. | Mechanical Allodynia (von Frey) | Significantly decreased allodynia compared to vehicle and celecoxib. | [8] |
| t-TUCB | Rat Diabetic Neuropathy | 10 mg/kg, s.c. | Mechanical Allodynia (von Frey) | Significant anti-allodynic response. | [8] |
| APAU | Rat Inflammatory Pain (LPS) | 1, 3, 10, 30, 100 mg/kg, s.c. | Mechanical Allodynia (von Frey) | Dose-dependent reduction in allodynia. | [8] |
| t-TUCB | Rat Inflammatory Pain (LPS) | 0.1, 0.3, 1, 3, 10, 30, 100 mg/kg, s.c. | Mechanical Allodynia (von Frey) | Significant reduction in allodynia at all doses. | [8] |
| TPPU | Mouse Diabetic Neuropathy | 3 mg/kg/day, p.o. for 10 days | Mechanical Withdrawal Threshold | Significantly increased withdrawal thresholds. | [9] |
Experimental Protocols
The following protocols provide detailed methodologies for the in vivo administration of sEH inhibitors and the assessment of their efficacy in a common inflammatory pain model.
Protocol 1: Preparation and Administration of sEH Inhibitors
A. Oral Gavage (p.o.)
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of the sEH inhibitor (e.g., TPPU).
-
For inhibitors with poor water solubility, prepare a vehicle solution. A common vehicle is polyethylene (B3416737) glycol 400 (PEG400) diluted in saline or water (e.g., 10-20% PEG400 in saline).[8] Some inhibitors can be dissolved in a small amount of DMSO and then diluted with the vehicle. Ensure the final DMSO concentration is non-toxic (typically <5%).
-
Dissolve the inhibitor in the vehicle to the desired final concentration. Gentle warming or vortexing may be necessary to ensure complete dissolution.
-
-
Animal Handling and Dosing:
-
Weigh each animal to calculate the precise volume to be administered (typically 5-10 mL/kg for rodents).[10]
-
Gently restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib) and mark the needle.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow the needle; do not apply force.
-
Once the needle is correctly positioned, slowly administer the calculated volume.
-
Gently remove the needle and return the animal to its cage. Monitor for any signs of distress.
-
B. Intraperitoneal (i.p.) Injection
-
Preparation of Dosing Solution:
-
Prepare the dosing solution as described for oral gavage, ensuring the solution is sterile.
-
-
Animal Handling and Dosing:
-
Weigh the animal and calculate the required injection volume.
-
Gently restrain the animal to expose the abdomen.
-
Wipe the injection site in the lower abdominal quadrant with 70% ethanol.
-
Insert a sterile needle (e.g., 25-27 gauge) at a 15-30 degree angle into the peritoneal cavity, avoiding internal organs.
-
Slowly inject the solution.
-
Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
-
Protocol 2: Carrageenan-Induced Paw Edema Model of Inflammatory Pain
This model is used to assess the anti-inflammatory and analgesic effects of sEH inhibitors.
-
Animals: Male Sprague-Dawley or Wistar rats (180-220 g) are commonly used. Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: Carrageenan + Vehicle
-
Group 3: Carrageenan + sEH inhibitor (e.g., TPPU, 10 mg/kg, p.o.)
-
Group 4: Carrageenan + Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure:
-
Administer the vehicle, sEH inhibitor, or positive control 60 minutes before the carrageenan injection.
-
Inject 0.1 mL of 1% λ-carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each animal (except the vehicle control group, which receives saline).
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Assess mechanical allodynia using von Frey filaments at the same time points. Place the animal on an elevated mesh platform and apply filaments of increasing force to the plantar surface of the paw until a withdrawal response is observed.
-
-
Data Analysis:
-
Paw Edema: Calculate the percentage increase in paw volume compared to the baseline (0 hour) measurement.
-
Mechanical Allodynia: Determine the paw withdrawal threshold in grams.
-
Compare the results between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Protocol 3: Oxylipin Analysis in Plasma
This protocol is essential for confirming target engagement by measuring the substrate (EETs) and product (DHETs) of sEH.
-
Sample Collection:
-
Collect blood samples from animals at appropriate time points after inhibitor administration into tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., BHT) to prevent ex vivo oxidation.
-
Centrifuge the blood to separate the plasma and store the plasma at -80°C until analysis.
-
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw plasma samples on ice.
-
Add an internal standard mixture (containing deuterated EETs and DHETs) to each sample.
-
Acidify the plasma to pH ~3 with formic acid.
-
Load the sample onto a pre-conditioned SPE cartridge (e.g., C18).
-
Wash the cartridge with a low-organic solvent to remove polar interferences.
-
Elute the oxylipins with a high-organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water).
-
Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the different oxylipins using a suitable chromatography column and gradient.
-
Detect and quantify the target EETs and DHETs using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Calculate the concentrations of individual EETs and DHETs based on the internal standards.
-
Determine the EET/DHET ratio. A significant increase in this ratio in the inhibitor-treated group compared to the vehicle group indicates successful sEH inhibition.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study evaluating an sEH inhibitor.
References
- 1. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU): Resulting drug levels and modulation of oxylipin pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU): resulting drug levels and modulation of oxylipin pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. PPARγ signaling is required for mediating EETs protective effects in neonatal cardiomyocytes exposed to LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of sEH Inhibitor-3 in Cell Culture Assays
Introduction
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous lipid signaling molecules known as epoxyeicosatrienoic acids (EETs).[1][2] EETs, which are derived from arachidonic acid via the cytochrome P450 pathway, generally exhibit anti-inflammatory, vasodilatory, and analgesic properties.[3][4][5] The sEH enzyme hydrolyzes these beneficial epoxides to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), thereby diminishing their protective effects.[1][4][6]
Inhibition of sEH is a promising therapeutic strategy for a range of conditions, including hypertension, atherosclerosis, pain, and inflammatory diseases.[1][3][7] By blocking sEH, inhibitors increase the concentration and residence time of EETs in tissues, enhancing their beneficial effects.[6] This document provides detailed application notes and protocols for the use of a representative potent urea-based sEH inhibitor, hereafter referred to as sEH inhibitor-3, in various cell culture assays. The principles and methods described are broadly applicable to other potent sEH inhibitors.
Data Presentation
Quantitative data, including the potency and physicochemical properties of representative sEH inhibitors, are crucial for experimental design. Many potent sEH inhibitors, particularly those with a 1,3-disubstituted urea (B33335) scaffold, often exhibit poor water solubility, which must be considered during formulation.[8][9][10]
Table 1: Physicochemical and In Vitro Properties of Representative Urea-Based sEH Inhibitors
| Compound Name | Target | IC50 Value (Human sEH) | Solubility (pH 7.4) | Key Characteristics | Reference |
| Inhibitor 3 * | Human sEH | Kᵢ = 0.19 nM | 21.3 µg/mL | Potent inhibitor but suffers from poor solubility and high melting point.[8] | [8] |
| TPPU | Human sEH | 3.7 nM | Not Specified | Good potency and pharmacokinetic profile; widely used preclinically.[1][11] | [1][9] |
| AR9281 | Rodent sEH | >90% inhibition (in vivo) | Not Specified | Advanced to human clinical trials; short half-life.[1][3] | [1][3] |
| AUDA | Human sEH | 100 nM | Not Specified | Early-generation inhibitor, potent but with formulation challenges.[1][12] | [1][12] |
*Inhibitor 3 is (S)-1-(1-(2-methylbutanoyl)piperidin-4-yl)-3-(4-(trifluoromethoxy) phenyl)urea.[8]
Table 2: Recommended Working Concentrations for Cell Culture Assays
| Assay Type | Cell Line Example | Recommended Concentration Range | Notes | Reference |
| sEH Target Engagement | HEK293 (sEH-transduced) | 1 nM - 1 µM | A wide range is used to determine the IC50 in a cellular context.[13] | [1][13][14] |
| Anti-Inflammatory | Macrophages (PBMCs, RAW 264.7) | 10 nM - 1000 nM | Effective concentrations for reducing inflammatory markers like TNF-α and IL-6.[1][4] | [1][4][15] |
| Cell Proliferation | Vascular Smooth Muscle Cells (VSMCs) | 2.5 µM - 20 µM | Higher concentrations may be needed to observe effects on cell cycle.[5] | [5] |
| Cytotoxicity | Any cell line used | 100 nM - 50 µM | Always determine the cytotoxicity profile in your specific cell line. | - |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental procedures is essential for understanding the role of sEH inhibitors.
Caption: Mechanism of sEH action and inhibition.
Caption: Workflow for a cell-based sEH activity assay.
Caption: Workflow for an anti-inflammatory cell assay.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Many potent sEH inhibitors are highly lipophilic and have poor aqueous solubility.[16][17] A high-concentration stock solution is typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the inhibitor is completely dissolved. Gentle warming in a water bath (<40°C) or sonication may aid dissolution.[17]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
For experiments, prepare fresh working solutions by diluting the stock solution in cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent toxicity.[15] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 2: Cell-Based sEH Activity Assay
This protocol allows for the direct measurement of sEH inhibition within intact cells using a fluorogenic substrate.
Materials:
-
Cells expressing sEH (e.g., HEK293-sEH, HepG2, or primary cells)
-
96-well clear-bottom black plates
-
This compound working solutions
-
Fluorescent sEH substrate (e.g., Epoxy Fluor 7)
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will result in a sub-confluent monolayer on the day of the assay.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
On the day of the assay, remove the culture medium.
-
Add fresh medium containing serial dilutions of this compound (and a vehicle control). It is recommended to test a wide concentration range (e.g., 0.1 nM to 10 µM) to generate a full dose-response curve.
-
Incubate the plate for a pre-determined time (e.g., 30-60 minutes) to allow the inhibitor to enter the cells.
-
Add the fluorescent sEH substrate to each well at its recommended final concentration.
-
Incubate for an appropriate time (e.g., 1-3 hours) at 37°C, protected from light. The substrate is hydrolyzed by intracellular sEH to a fluorescent product.[2]
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 330 nm, Em: 465 nm for the product of Epoxy Fluor 7).[2]
-
Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 3: Anti-Inflammatory Assay (LPS-induced Cytokine Release)
This protocol assesses the ability of this compound to suppress the inflammatory response in immune cells.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
24-well or 48-well cell culture plates
-
This compound working solutions
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Seed macrophages in culture plates and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
Add LPS to the wells to a final concentration known to induce a robust inflammatory response (e.g., 100 ng/mL). Do not add LPS to negative control wells.
-
Incubate the plate for a suitable period to allow for cytokine production and release (e.g., 12-24 hours).
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells or debris.
-
Measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine if this compound treatment reduced the LPS-induced cytokine release compared to the vehicle control.
Protocol 4: Cell Proliferation Assay
This protocol determines the effect of this compound on the proliferation of cells, such as vascular smooth muscle cells (VSMCs).[5]
Materials:
-
Human Vascular Smooth Muscle Cells (VSMCs)
-
96-well plates
-
Growth factor (e.g., PDGF-BB)
-
This compound working solutions
-
Cell proliferation assay reagent (e.g., BrdU, MTS, or CellTiter-Glo®)
Procedure:
-
Seed VSMCs in a 96-well plate in a low-serum medium and incubate for 24 hours to induce quiescence.
-
Replace the medium with fresh low-serum medium containing various concentrations of this compound (e.g., 2.5 µM to 20 µM) or vehicle.[5]
-
Immediately add a growth factor like PDGF-BB to stimulate proliferation in all wells except the negative control.
-
Incubate for 24-48 hours.
-
Assess cell proliferation using a suitable method:
-
For BrdU: Add BrdU labeling reagent for the final 2-4 hours of incubation, then fix the cells and detect incorporated BrdU using an anti-BrdU antibody-based colorimetric assay.
-
For MTS/WST-1: Add the reagent to the wells, incubate for 1-4 hours, and measure the absorbance.
-
-
Calculate the percentage of proliferation relative to the growth factor-stimulated vehicle control. Determine if this compound reduces VSM cell proliferation in a dose-dependent manner.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a High Throughput Cell-Based Assay for Soluble Epoxide Hydrolase Using BacMam Technology | Semantic Scholar [semanticscholar.org]
- 14. Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitors of soluble epoxide hydrolase and cGAS/STING repair defects in amyloid-β clearance underlying vascular complications of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for sEH Inhibitor-3 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of sEH inhibitor-3 in in vivo mouse models. The protocols and data herein are intended to support the design and execution of experiments investigating the therapeutic potential of soluble epoxide hydrolase (sEH) inhibition.
Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid. It facilitates the conversion of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[1][2] By inhibiting the activity of sEH, the endogenous concentrations of EETs are increased, which can produce a range of beneficial effects, including anti-inflammatory, neuroprotective, and cardiovascular benefits. This makes sEH a compelling therapeutic target for a variety of diseases.[1]
Data Presentation
The following tables summarize dosages and pharmacokinetic data for various sEH inhibitors used in mouse models to aid in the selection of appropriate compounds and dosing strategies.
Table 1: sEH Inhibitor Dosage in Various Mouse Models
| sEH Inhibitor | Mouse Model | Dosage | Administration Route | Key Findings | Reference |
| sEH inhibitor-16 | Cerulein-induced acute pancreatitis | 10 mg/kg | Intraperitoneal (i.p.) | Reduced edema, cell infiltration, and neutrophil numbers. | [3] |
| TPPU | Alzheimer's Disease (5XFAD) | 1 mg/kg/day | Not Specified | Reduced Aβ plaques, Tau hyperphosphorylation, and neuroinflammation markers. | [1] |
| AEPU | Atherosclerosis (Apolipoprotein E-knockout) | 90 µg/mL in drinking water (approx. 10 mg/kg/day) | Oral (drinking water) | Reduced the formation of aortic plaque. | [4] |
| APAU | Diabetic Neuropathic Pain & LPS-induced Inflammatory Pain | 0.1–100 mg/kg (dose-range finding) | Not Specified | Dose-dependently reduced inflammatory and neuropathic allodynia. | [5] |
| t-TUCB | Diabetic Neuropathic Pain | 10 mg/kg/day | Subcutaneous (s.c.) | Effective in reducing pain-related behavior. | [6] |
| AMHDU | Neuropathic Pain | 1.25 mg/kg | Intraperitoneal (i.p.) | Rapidly absorbed and demonstrated anti-nociceptive effects. | |
| AUDA | Not Specified | 25 mg/L in drinking water | Oral (drinking water) | Reduced blood pressure. | [7] |
| t-AUCB | LPS-induced Inflammation | 1 mg/kg | Oral (gavage) | Reversed the decrease in the plasma ratio of lipid epoxides to corresponding diols. | [8] |
Table 2: Pharmacokinetic Profiles of sEH Inhibitors in Mice
| sEH Inhibitor | Dose & Route | Cmax | T½ (Half-life) | Bioavailability | Mouse Strain | Reference |
| sEH inhibitor-16 | 10 mg/kg i.p. | 4.17 ng/mL | 7.6 hours | Not Reported | CD-1 | [3] |
| t-AUCB | 0.1 mg/kg p.o. | Not Reported | Not Reported | 68 ± 22% | Not Specified | [8] |
| AMHDU | 1.25 mg/kg i.p. | ~35 ng/mL | ~0.16 hours | Not Reported | Male mice |
Signaling Pathway
The diagram below illustrates the central role of soluble epoxide hydrolase (sEH) in the arachidonic acid cascade and the mechanism of action for sEH inhibitors.
Experimental Protocols
Detailed methodologies for the preparation and administration of this compound are provided below. All procedures should be conducted in accordance with institutional animal care and use guidelines.
Protocol 1: Preparation of Dosing Solution
Materials:
-
This compound
-
Vehicle (e.g., Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 400 (PEG400), corn oil, sterile saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Weighing: Accurately weigh the required amount of this compound to achieve the desired final concentration for dosing. For example, for a 10 mg/kg dose in a 25 g mouse with an injection volume of 200 µL, the concentration needed is 1.25 mg/mL.[9]
-
Solubilization:
-
For Aqueous Solutions (i.p., s.c.): If the inhibitor is not readily water-soluble, first dissolve it in a minimal amount of a suitable organic solvent like DMSO.[9] For instance, create a concentrated stock solution (e.g., 50 mg/mL in 100% DMSO). Then, dilute the stock solution with a sterile vehicle such as 0.9% saline to the final desired concentration.[9] The final concentration of the organic solvent should be kept to a minimum (typically <5%) and a vehicle-only control group should be included in the study.[1]
-
For Oil-based Suspensions (Oral Gavage): The inhibitor can be suspended in an appropriate vehicle like corn oil or triolein.[3]
-
For PEG400 Formulations (s.c.): Dissolve the inhibitor in a small amount of DMSO first (e.g., 10% v/v final concentration) and then add PEG400 to reach the final volume.[5]
-
-
Homogenization: Ensure the final dosing solution or suspension is homogeneous. This can be achieved by gentle warming or vortexing before each administration.[1][3]
Protocol 2: Intraperitoneal (i.p.) Injection
Materials:
-
Prepared dosing solution
-
Sterile 1 mL syringe with a 25-27 gauge needle[9]
-
70% ethanol
Procedure:
-
Animal Restraint: Gently restrain the mouse by scruffing the neck to expose the abdomen. Tilt the mouse slightly with its head down.[3]
-
Site Preparation: Wipe the injection site in the lower abdominal quadrant with 70% ethanol.
-
Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid internal organs.[3][9]
-
Aspiration: Gently pull back the plunger to ensure that no blood (indicating entry into a vessel) or other fluid is aspirated.[9]
-
Injection: Slowly administer the calculated volume of the dosing solution.
-
Withdrawal and Monitoring: Swiftly withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress post-injection.[9]
Protocol 3: Oral Gavage
Materials:
-
Prepared dosing solution/suspension
-
Oral gavage needles (appropriate size for mice)
-
Syringes
Procedure:
-
Animal Handling: Weigh each mouse to calculate the precise volume to be administered. Gently restrain the mouse in a vertical position.[3]
-
Gavage Needle Insertion: Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. Do not force the needle; allow the mouse to swallow it.[3]
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume.[3]
-
Withdrawal and Monitoring: Gently remove the needle and return the mouse to its cage. Observe the animal for any signs of distress or improper administration (e.g., fluid coming from the nose).[3]
Protocol 4: Subcutaneous (s.c.) Injection
Materials:
-
Sterile 1 mL syringe with a 25-27 gauge needle
-
70% ethanol
Procedure:
-
Animal Restraint: Grasp the loose skin over the neck and back (scruff) to form a "tent" of skin.
-
Site Preparation: Wipe the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle into the base of the skin tent, parallel to the spine.
-
Aspiration: Gently pull back the plunger to ensure you have not entered a blood vessel.
-
Injection: Slowly inject the solution, which will form a small bleb under the skin.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental design: Top four strategies for reproducible mouse research [jax.org]
- 5. Workflow Automation for Faster In Vivo Research [modernvivo.com]
- 6. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Practical Considerations for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for sEH Inhibitor-3 in Diabetic Neuropathy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a prevalent and debilitating complication of diabetes, characterized by nerve damage that results in chronic pain, numbness, and other sensory deficits. Current therapeutic options provide limited relief and are often accompanied by significant side effects.[1][2] Emerging research has identified the soluble epoxide hydrolase (sEH) enzyme as a promising therapeutic target.[3][4] sEH metabolizes and inactivates endogenous anti-inflammatory and analgesic lipid mediators known as epoxy-fatty acids (EpFAs).[2][5] Inhibition of sEH stabilizes these beneficial EpFAs, presenting a novel strategy to alleviate diabetic neuropathic pain.[1][6] This document provides a comprehensive overview of the application of sEH inhibitors, with a focus on a representative compound, sEH inhibitor-3, in preclinical models of diabetic neuropathy.
Mechanism of Action of sEH Inhibitors in Diabetic Neuropathy
Inhibition of soluble epoxide hydrolase (sEH) offers a promising therapeutic avenue for diabetic neuropathy by stabilizing endogenous epoxy-fatty acids (EpFAs), which possess potent anti-inflammatory and analgesic properties.[3][5] In the context of diabetes, hyperglycemia contributes to increased sEH activity, leading to the degradation of protective EpFAs and exacerbating neuroinflammation and neuropathic pain.[7]
By blocking sEH, inhibitors like this compound prevent the conversion of EpFAs to their less active diol counterparts. The resulting elevation of EpFA levels leads to several beneficial downstream effects:
-
Reduction of Neuroinflammation: Elevated EpFAs have been shown to suppress the activation of the pro-inflammatory transcription factor NF-κB.[3][8] This, in turn, reduces the expression of inflammatory cytokines and chemokines that contribute to nerve damage.
-
Alleviation of Endoplasmic Reticulum (ER) Stress: EpFAs may also mitigate diabetic neuropathy by reducing cellular ER stress, a condition implicated in the onset and progression of the disease.[8]
-
Activation of PPAR Receptors: The analgesic effects of sEH inhibition are also mediated through the activation of peroxisome proliferator-activated receptors (PPARα and PPARγ) in a cAMP-dependent manner.[3]
The culmination of these effects is a reduction in pain sensation (antinociception and antihyperalgesia) and potential neuroprotection.[3][6][8]
Quantitative Data Summary
The following tables summarize the efficacy of various sEH inhibitors in preclinical models of diabetic neuropathy.
Table 1: In Vivo Efficacy of sEH Inhibitors in Diabetic Neuropathy Models
| sEH Inhibitor | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| AMHDU | STZ-induced diabetic mice | 10 mg/kg | Intraperitoneal (i.p.) | Prominent analgesic activity, comparable to gabapentin (B195806). | [4][9] |
| t-TUCB | STZ-induced diabetic mice | 10 mg/kg | Intraperitoneal (i.p.) | Robust pain relief; similar efficacy to 100 mg/kg gabapentin without sedative side effects. | [6][10][11][12] |
| APAU | STZ-induced diabetic rats | 3 mg/kg | Not Specified | Significantly blocked allodynia. | [13] |
| TPPU | STZ-induced diabetic rats | Not Specified | Not Specified | Ameliorated diabetes-induced cognitive impairment. | [14] |
Table 2: Comparative Efficacy of sEH Inhibitors
| Inhibitor | Comparison Drug | Model | Key Outcome | Reference |
| AMHDU | Gabapentin | STZ-induced diabetic mice | Comparable analgesic effect. | [4][9] |
| t-TUCB | Gabapentin | STZ-induced diabetic mice | Similar improvement in withdrawal thresholds without motor impairment. | [6][10][11] |
| sEH Inhibitors (general) | Celecoxib | STZ-induced diabetic rats | More potent and efficacious in reducing neuropathic pain. | [13] |
Experimental Protocols
A generalized workflow for evaluating sEH inhibitors in a diabetic neuropathy model is presented below.
References
- 1. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. protocols.io [protocols.io]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. Mechanism of Protection by Soluble Epoxide Hydrolase Inhibition in Type 2 Diabetic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The von Frey Test. [bio-protocol.org]
- 9. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Video: Chronic Constriction Injury of the Rat's Infraorbital Nerve IoN-CCI to Study Trigeminal Neuropathic Pain [jove.com]
- 11. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 12. The Conditioned Place Preference Test for Assessing Welfare Consequences and Potential Refinements in a Mouse Bladder Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for sEH inhibitor-3 in In Vitro Anti-Inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts, sEH reduces their beneficial effects in ameliorating inflammation. Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of inflammatory diseases. sEH inhibitor-3 (also referred to as compound 50) is a highly potent inhibitor of sEH, demonstrating significant potential for in vitro studies of anti-inflammatory responses. These application notes provide detailed protocols for utilizing this compound to induce and quantify anti-inflammatory effects in cell-based assays.
Data Presentation: Potency of sEH Inhibitors
The following table summarizes the in vitro potency of this compound and other commonly used sEH inhibitors against the human enzyme. This data is essential for selecting appropriate concentrations for in vitro experiments.
| Inhibitor Name | Target | Assay Type | IC50 / Ki Value |
| This compound | Human sEH | Enzymatic Assay | IC50: 0.46 nM |
| t-AUCB | Human sEH | Enzymatic Assay | IC50: 1.3 nM |
| TPPU | Human sEH | Enzymatic Assay | IC50: 3.7 nM |
| AUDA | Human sEH | Enzymatic Assay | IC50: 100 nM |
| CDU | Not Specified | Not Specified | Not Specified |
Core Signaling Pathway Modulated by sEH Inhibition
Inhibition of sEH by compounds like this compound leads to an accumulation of EETs. These lipid mediators can then exert their anti-inflammatory effects through various downstream signaling pathways. A key pathway involves the inhibition of Nuclear Factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression. Additionally, EETs can activate the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor with well-established anti-inflammatory properties.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the anti-inflammatory effects of this compound in vitro.
Protocol 1: Assessment of Cytokine Inhibition in LPS-Stimulated Macrophages
This protocol details the measurement of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW264.7 or THP-1).
Materials:
-
RAW264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell adherence.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete DMEM. A suggested starting concentration range is 1 nM to 1 µM. Add the desired concentrations of the inhibitor to the respective wells. For the vehicle control, add an equivalent volume of DMEM with the same final concentration of DMSO.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Add LPS to each well (except for the unstimulated control wells) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
ELISA: Perform the TNF-α and IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of TNF-α and IL-6 in each sample using the standard curve. Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control.
Protocol 2: Measurement of Nitric Oxide Production using the Griess Assay
This protocol describes the quantification of nitric oxide (NO) production, a key inflammatory mediator, by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (e.g., from Promega)
-
Sodium nitrite standard
-
96-well cell culture plates
Procedure:
-
Follow steps 1-6 of Protocol 1 for cell seeding, pre-treatment with this compound, and LPS stimulation.
-
Supernatant Collection: After the 18-24 hour incubation, collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite in complete DMEM ranging from 0 to 100 µM.
-
Griess Reaction: Add 50 µL of the Sulfanilamide solution (Griess Reagent 1) to all wells containing samples and standards. Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine (NED) solution (Griess Reagent 2) to all wells.
-
Incubation and Measurement: Incubate for 5-10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage inhibition of nitric oxide production for each concentration of this compound.
Protocol 3: NF-κB Reporter Gene Assay
This assay measures the activation of the NF-κB signaling pathway using a luciferase reporter gene under the control of NF-κB response elements.
Materials:
-
HEK293T or a similar easily transfectable cell line
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
TNF-α
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid according to the transfection reagent manufacturer's protocol.
-
Cell Seeding: Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Measurement: Measure both Firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage inhibition of NF-κB activation for each inhibitor concentration relative to the TNF-α stimulated vehicle control.
Protocol 4: PPARγ Transcriptional Activation Assay
This protocol assesses the ability of this compound to activate PPARγ, a key anti-inflammatory nuclear receptor.
Materials:
-
Cell line suitable for reporter assays (e.g., HEK293T)
-
PPARγ expression plasmid
-
PPARγ responsive element (PPRE) luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Known PPARγ agonist (e.g., Rosiglitazone) as a positive control
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the PPARγ expression plasmid, PPRE luciferase reporter plasmid, and the control plasmid.
-
Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound, a vehicle control, and a positive control (Rosiglitazone).
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis and Luciferase Measurement: Follow steps 5 and 6 from Protocol 3 to lyse the cells and measure luciferase activities.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Express the results as fold activation relative to the vehicle-treated control.
Conclusion
This compound is a powerful research tool for investigating the role of the sEH enzyme and the therapeutic potential of its inhibition in inflammatory processes. The provided protocols offer a robust framework for characterizing the anti-inflammatory effects of this and other sEH inhibitors in vitro. Careful optimization of cell types, inhibitor concentrations, and stimulation conditions will be crucial for generating reliable and reproducible data.
Application Notes and Protocols: Utilizing sEH Inhibitor-3 in a Lipopolysaccharide-Induced Inflammation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, widely used to model sepsis and other inflammatory conditions in preclinical research.[1] The inflammatory cascade initiated by LPS involves the production of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and reactive oxygen species.[1] Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid, converting anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs).[1][2] Inhibition of sEH has emerged as a promising therapeutic strategy to combat inflammation by stabilizing and increasing the levels of protective EETs.[1][3] This document provides detailed application notes and protocols for the use of a representative sEH inhibitor, referred to here as sEH inhibitor-3, in an LPS-induced inflammation model. The data and protocols presented are synthesized from studies on well-characterized sEH inhibitors such as AUDA-BE and t-AUCB.[1][4]
Mechanism of Action
Inhibition of soluble epoxide hydrolase (sEH) by this compound prevents the degradation of epoxyeicosatrienoic acids (EETs).[1] Elevated levels of EETs exert anti-inflammatory effects through multiple mechanisms, including the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] By suppressing NF-κB activation, sEH inhibitors can reduce the expression of pro-inflammatory genes, leading to decreased production of cytokines like IL-6 and TNF-α, and enzymes such as iNOS and COX-2.[1][5]
Data Presentation
The following tables summarize quantitative data from studies utilizing sEH inhibitors in LPS-induced inflammation models.
Table 1: Effect of sEH Inhibitor on Pro-Inflammatory Cytokines and Mediators in LPS-Treated Mice
| Parameter | LPS Control | LPS + sEH Inhibitor | Percent Reduction | Reference |
| Plasma IL-6 | 100% | Significantly Reduced | ~50-70% | [1] |
| Plasma MCP-5 | 100% | Significantly Reduced | ~40-60% | [1] |
| Plasma Nitric Oxide Metabolites | 100% | Markedly Reduced | ~60-80% | [1] |
| Hepatic iNOS Protein Levels | Elevated | Decreased | Not Quantified | [1] |
| Hepatic COX-2 Protein Levels | Elevated | Suppressed | Not Quantified | [1] |
Table 2: Effect of sEH Inhibitor on Arachidonic Acid Metabolites in LPS-Treated Mice
| Parameter | LPS Control | LPS + sEH Inhibitor | Change with Inhibitor | Reference |
| Plasma EpOMEs (Epoxides) | Decreased | Increased | ↑ | [1] |
| Plasma DiHOMEs (Diols) | Increased | Decreased | ↓ | [1] |
| Plasma Prostaglandin D2 (PGD2) | Dramatically Increased | Attenuated | ↓ | [7] |
| Plasma Prostaglandin E2 (PGE2) | Dramatically Increased | Attenuated | ↓ | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
In Vivo Lipopolysaccharide-Induced Inflammation Model
1. Animals:
-
Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (275-350 g) are commonly used.[1][7]
-
House animals in a controlled environment with ad libitum access to food and water.[1]
-
Allow for an acclimatization period of at least one week before the experiment.
2. Materials:
-
This compound (e.g., AUDA-BE, t-AUCB).
-
Vehicle for sEH inhibitor (e.g., olive oil, saline with a small percentage of DMSO and Tween-80).[1][8]
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4).
-
Sterile, endotoxin-free phosphate-buffered saline (PBS).
-
Syringes and needles for injections.
3. Dosing and Administration:
-
This compound: A typical dose for a urea-based inhibitor like AUDA-BE is 20 mg/kg administered subcutaneously (s.c.).[1] The inhibitor is often given 24 hours before and immediately after the LPS challenge.[1]
-
LPS: A dose of 10 mg/kg administered intraperitoneally (i.p.) is effective for inducing a robust inflammatory response and mortality in mice.[1] For localized inflammation models in rats, an intraplantar injection can be used.[9]
4. Experimental Procedure:
-
Prepare the this compound solution in the appropriate vehicle.
-
Administer the first dose of this compound or vehicle to the respective animal groups.
-
24 hours later, inject LPS (dissolved in sterile PBS) i.p.
-
Immediately after LPS injection, administer the second dose of this compound or vehicle.
-
Monitor the animals regularly for signs of sickness, and in mortality studies, check for lethality every 2 hours.[1]
-
At predetermined time points (e.g., 2, 6, 12, 24 hours post-LPS), collect blood samples via cardiac puncture or tail vein for plasma analysis.
-
Euthanize the animals and collect tissues (e.g., liver, lung, kidney) for histological analysis, Western blotting, or RT-qPCR.
In Vitro Lipopolysaccharide-Induced Inflammation Model
1. Cell Culture:
-
RAW 264.7 murine macrophages or primary peritoneal macrophages are suitable in vitro models.[5][10]
-
Culture cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
2. Materials:
-
This compound.
-
Vehicle for sEH inhibitor (e.g., DMSO; final concentration <0.1%).[8]
-
Lipopolysaccharide (LPS).
-
Cell culture plates (6-well, 24-well, or 96-well).
-
Reagents for downstream analysis (e.g., ELISA kits, antibodies for Western blotting, primers for RT-qPCR).
3. Experimental Procedure:
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 6 hours for RNA analysis, 24 hours for protein and cytokine analysis).[8]
-
Collect the cell culture supernatant for cytokine measurement using ELISA.
-
Lyse the cells to extract protein for Western blot analysis or RNA for RT-qPCR.
Key Experimental Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., MCP-5) in plasma or cell culture supernatant.
-
Western Blotting: To determine the protein expression levels of key inflammatory mediators such as iNOS, COX-2, and components of the NF-κB pathway (e.g., IκB, phosphorylated p65) in tissue or cell lysates.[1][5]
-
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): To measure the mRNA expression of pro-inflammatory genes.
-
Histology: To assess tissue injury and inflammatory cell infiltration in organs like the liver, lung, and kidney. Tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To analyze the profile of arachidonic acid metabolites (e.g., EETs, DHETs, prostaglandins) in plasma or tissue samples.[1]
Conclusion
The use of this compound in an LPS-induced inflammation model provides a robust system for investigating the anti-inflammatory potential of this class of compounds. By stabilizing endogenous EETs, sEH inhibitors effectively suppress the inflammatory cascade triggered by LPS. The protocols and data presented here offer a comprehensive guide for researchers to design and execute experiments aimed at evaluating the therapeutic efficacy of novel sEH inhibitors in inflammatory diseases.
References
- 1. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble Epoxide Hydrolase Inhibitor t-AUCB Ameliorates Vascular Endothelial Dysfunction by Influencing the NF-κB/miR-155-5p/eNOS/NO/IκB Cycle in Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and 5-lipoxygenase activation protein inhibitor in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soluble Epoxide Hydrolase Inhibitor Suppresses the Expression of Triggering Receptor Expressed on Myeloid Cells-1 by Inhibiting NF-kB Activation in Murine Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage Inactivation by Small Molecule Wedelolactone via Targeting sEH for the Treatment of LPS-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of soluble epoxide hydrolase reduces LPS-induced thermal hyperalgesia and mechanical allodynia in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of soluble epoxide hydrolase reduces LPS-induced thermal hyperalgesia and mechanical allodynia in a rat model of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Protocol for Assessing Target Engagement of Soluble Epoxide Hydrolase (sEH) Inhibitors in Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a key enzyme responsible for the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[1] By hydrolyzing EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH plays a crucial role in regulating inflammation, blood pressure, and pain.[2] Inhibition of sEH has emerged as a promising therapeutic strategy for a range of diseases, including hypertension, inflammatory disorders, and neurodegenerative diseases.[1] Assessing the target engagement of sEH inhibitors in a cellular context is a critical step in drug discovery and development to ensure that a compound interacts with its intended target and elicits the desired biological response.[3][4]
This document provides detailed protocols for assessing the target engagement of sEH inhibitors in cells, focusing on three widely used methods: a fluorescence-based activity assay, a NanoBRET™ target engagement assay, and a Cellular Thermal Shift Assay (CETSA).
Data Presentation
The following table summarizes quantitative data for representative sEH inhibitors, demonstrating the types of data that can be generated using the protocols described below.
| Inhibitor | Assay Type | Cell Line | Parameter | Value | Reference |
| TPPU | Fluorescence-based Activity Assay | Recombinant human sEH | IC50 | 3.7 nM | [5] |
| GSK2256294A | NanoBRET™ Assay | HEK293 cells | Kiapp | < 2 nM | [6] |
| Kurarinone | Cellular Thermal Shift Assay (CETSA) | Mouse tissue | Target Engagement | Yes | [4] |
| TPPU | In vivo study | Colon cancer cell lines | Cellular effects | Decrease in ezrin, increase in p-p38 | [7] |
| GSK2256294 | Clinical Trial (Phase I) | Human subjects | sEH Inhibition | Sustained | [1][8] |
Signaling Pathway
The inhibition of soluble epoxide hydrolase (sEH) leads to an accumulation of epoxyeicosatrienoic acids (EETs), which in turn modulates downstream signaling pathways, notably inhibiting the pro-inflammatory NF-κB pathway.
Caption: sEH signaling pathway and the effect of an sEH inhibitor.
Experimental Workflow
The following diagram illustrates a general experimental workflow for assessing sEH inhibitor target engagement in cells using various assay platforms.
References
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the impact of sEH inhibition on intestinal cell differentiation and Colon Cancer: Insights from TPPU treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Application Notes: sEH Inhibitor-3 Formulation for Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
sEH inhibitor-3 is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme. The inhibition of sEH is a promising therapeutic strategy for a range of diseases, including hypertension, inflammation, and neuropathic pain. A primary challenge in the in vivo evaluation of this compound is its poor aqueous solubility, a common feature of 1,3-disubstituted urea-based inhibitors. This characteristic necessitates the use of specialized formulation approaches to ensure adequate bioavailability for animal studies. These application notes provide detailed protocols for the formulation of this compound for oral, intravenous, and intraperitoneal administration in rodent models.
Mechanism of Action: sEH Signaling Pathway
The therapeutic effects of sEH inhibitors are primarily mediated by their ability to stabilize and increase the endogenous levels of epoxyeicosatrienoic acids (EETs). EETs are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties. The enzyme sEH rapidly hydrolyzes EETs to their less active diol metabolites, dihydroxyeicosatrienoic acids (DHETs). By blocking this degradation pathway, this compound enhances the protective actions of EETs.
Caption: sEH pathway and the inhibitory action of this compound.
Data Presentation: Physicochemical Properties
The formulation strategy for this compound is dictated by its physicochemical properties, most notably its solubility.
Table 1: Solubility and Properties of this compound
| Property | Value/Information | Reference/Comment |
| Chemical Class | 1,3-disubstituted urea | Common scaffold for potent sEH inhibitors. |
| Aqueous Solubility (pH 7.4 buffer) | 21.3 µg/mL | Poorly soluble.[1] |
| Melting Point | High (168.7 °C) | Contributes to formulation difficulty.[1] |
| LogP | High | Indicates high lipophilicity.[1] |
| General Solubility in Excipients | ||
| Dimethyl sulfoxide (B87167) (DMSO) | High | Effective solubilizing agent, but use should be minimized in final dosing formulations due to potential toxicity. |
| Polyethylene glycol 400 (PEG400) | Moderate | Common co-solvent for oral and parenteral formulations. |
| Corn Oil (Triglycerides) | Moderate | Suitable vehicle for lipophilic compounds, particularly for oral administration. |
| Tween® 80 (Polysorbate 80) | Forms micellar solutions | Surfactant used to enhance solubility and stability in aqueous-based systems. |
| Methylcellulose (MC) / Carboxymethylcellulose (CMC) | Low (forms suspensions) | Standard suspending agents for oral gavage when complete dissolution is not achievable. |
Experimental Protocols
It is imperative that a vehicle-only control group is included in any animal study to account for potential effects of the excipients. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
General Experimental Workflow
The process from formulation to administration follows a structured workflow to ensure accuracy and reproducibility.
Caption: Workflow for formulation preparation and animal dosing.
Protocol for Oral Gavage (PO) Administration
For oral delivery, this compound can be formulated as a solution in a lipid/co-solvent blend or as a suspension.
Protocol 1: Solution for Oral Gavage
-
Vehicle Composition: 20% PEG400 in oleic acid-rich triglycerides (e.g., corn oil).[1]
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Corn oil
-
Sterile vials
-
Vortex mixer and/or sonicator
-
Appropriately sized oral gavage needles and syringes
Procedure:
-
Vehicle Preparation: To prepare 10 mL of the vehicle, combine 2 mL of PEG400 with 8 mL of corn oil in a sterile vial. Mix thoroughly.
-
Drug Solubilization:
-
Weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25 g mouse with a 10 mL/kg dosing volume, the concentration is 1 mg/mL).
-
Add the calculated amount of this compound to the vehicle.
-
Vortex vigorously. If necessary, use a sonicator or gently warm the mixture (not exceeding 40°C) until the compound is fully dissolved.
-
-
Administration:
-
Ensure the solution is at room temperature and visually inspect for any precipitation before dosing.
-
Accurately weigh the animal to calculate the precise volume to be administered.
-
Administer the solution carefully using an oral gavage needle, ensuring the tip is correctly placed in the esophagus/stomach.
-
Protocol for Intravenous (IV) Administration
Complete solubilization is mandatory for IV formulations to prevent embolism.
Protocol 2: Solution for IV Injection
-
Vehicle Composition: A co-solvent system is typically required. A common vehicle is 10% DMSO, 40% PEG400, and 50% sterile saline. The final DMSO concentration should be kept as low as possible.
-
Maximum Dosing Volume: 5 mL/kg for a bolus injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile injectable grade
-
Polyethylene glycol 400 (PEG400), sterile injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Appropriately sized syringes and needles for IV injection (e.g., 27-30 gauge)
Procedure:
-
Drug Solubilization (Stepwise):
-
Weigh the required amount of this compound.
-
First, dissolve the powder in the DMSO portion of the final volume.
-
Add the PEG400 and mix until a clear solution is formed.
-
Slowly add the sterile saline dropwise while continuously vortexing to avoid precipitation.
-
-
Final Preparation and Administration:
-
Visually inspect the final formulation to ensure it is a clear, precipitate-free solution.
-
Filter the solution through a 0.22 µm sterile filter if necessary.
-
Administer slowly via the tail vein.
-
Protocol for Intraperitoneal (IP) Administration
IP injections can often tolerate formulations with a small percentage of co-solvents.
Protocol 3: Solution for IP Injection
-
Vehicle Composition: 5-10% DMSO in sterile saline.
-
Maximum Dosing Volume: 10 mL/kg for mice.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Appropriately sized syringes and needles for IP injection (e.g., 26-28 gauge)
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound.
-
Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
-
-
Dosing Solution Preparation:
-
On the day of the experiment, dilute the DMSO stock solution with sterile saline to achieve the final desired concentration and a final DMSO concentration of ≤10%. For example, to make a 1 mg/mL dosing solution with 5% DMSO, add 50 µL of the 20 mg/mL stock to 950 µL of sterile saline.
-
-
Administration:
-
Ensure the solution is clear before injection.
-
Administer into the lower right quadrant of the mouse's abdomen, taking care to avoid puncturing the bladder or cecum.
-
References
Measuring Soluble Epoxide Hydrolase (sEH) Activity Following Inhibitor Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH), also known as EPHX2, is a critical enzyme in the metabolism of signaling lipids.[1] It primarily functions by converting epoxyeicosatrienoic acids (EETs), which possess vasodilatory and anti-inflammatory properties, into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[1][2] The inhibition of sEH is a promising therapeutic strategy for a variety of conditions, including cardiovascular diseases, inflammation, and pain.[1]
The development of potent and selective sEH inhibitors requires robust and sensitive assays to accurately measure enzyme activity. This document provides detailed application notes and protocols for several common methods used to assess sEH activity, particularly in the context of inhibitor screening and characterization. Traditional spectrophotometric and radioactive assays have been largely succeeded by more sensitive fluorescent and mass spectrometry-based methods, which are the focus of these notes.[1][3][4][5]
sEH Signaling Pathway
The sEH enzyme is a key regulator in the arachidonic acid cascade. Polyunsaturated fatty acids are metabolized by cytochrome P450 (CYP) epoxygenases to form epoxy fatty acids (EpFAs), such as EETs. These EpFAs exert beneficial anti-inflammatory and vasodilatory effects. sEH hydrolyzes these EpFAs into their less active diol forms (DHETs). By inhibiting sEH, the levels of beneficial EpFAs are increased, thereby enhancing their protective effects.[2]
Caption: The sEH signaling pathway.
Methods for Measuring sEH Activity
Several methods are available to measure sEH activity, each with its own advantages and disadvantages. The choice of assay often depends on the specific application, such as high-throughput screening (HTS) of large compound libraries, detailed kinetic studies, or analysis of in vivo samples.
Fluorescence-Based Assays
Fluorescence-based assays are the most common method for screening sEH inhibitors due to their high sensitivity, convenience, and suitability for HTS.[6][7][8] These assays utilize non-fluorescent substrates that, upon hydrolysis by sEH, generate a highly fluorescent product.[1] A widely used substrate is (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[6][7][8]
Principle: The epoxide moiety of a substrate like PHOME is hydrolyzed by sEH, leading to an intramolecular cyclization that releases a cyanohydrin. This cyanohydrin is unstable and quickly decomposes into a cyanide ion and a highly fluorescent aldehyde (6-methoxy-2-naphthaldehyde), which can be detected with a fluorescence plate reader.[7][9]
Caption: Workflow for a fluorescence-based sEH inhibitor assay.
Protocol for IC50 Determination using a Fluorescent Substrate
Materials:
-
Recombinant human sEH (or other species as required)
-
Fluorescent substrate (e.g., PHOME or CMNPC)
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[3]
-
Test inhibitors and a known sEH inhibitor as a positive control (e.g., AUDA)
-
DMSO
-
Black 96-well or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitors and the positive control inhibitor in DMSO.
-
Dilute the sEH enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure linear product formation over the incubation time.[3]
-
Prepare the fluorescent substrate solution in assay buffer.
-
-
Assay Setup:
-
Add the diluted sEH enzyme solution to each well of the microplate.
-
Add 1 µL of the inhibitor solutions (or DMSO for the vehicle control) to the respective wells.
-
Include wells for a "no enzyme" control to measure background fluorescence.
-
-
Pre-incubation:
-
Pre-incubate the plate containing the enzyme and inhibitor for 5 minutes at 30°C.[10]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorescent substrate solution to all wells.[10]
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Measurement:
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Subtract the background fluorescence (no enzyme control) from all measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (100% activity).
-
Determine the IC50 value by fitting the percent inhibition data to a dose-response curve using appropriate software.[11]
-
Radiometric Assays
Radiometric assays offer high sensitivity and are considered a gold standard for sEH activity measurement, although they are more labor-intensive and require handling of radioactive materials.[3][4] A common substrate for this assay is [3H]-trans-diphenylpropene oxide ([3H]-t-DPPO).[2]
Principle: The assay measures the formation of a radiolabeled diol product from a radiolabeled epoxide substrate. The unreacted substrate is extracted with an organic solvent, leaving the more polar diol product in the aqueous phase. The radioactivity of the aqueous phase is then quantified by liquid scintillation counting.[2]
Protocol for sEH Inhibition using a Radiometric Assay
Materials:
-
sEH enzyme source (recombinant or tissue homogenate)
-
[3H]-t-DPPO substrate
-
Assay Buffer (e.g., Bis-Tris/HCl)
-
Test inhibitors and positive control
-
DMSO, Ethanol
-
Quenching/Extraction Solvents (e.g., isooctane, methanol)
-
Microcentrifuge tubes
-
Liquid scintillation counter and scintillation cocktail
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of inhibitors in DMSO.
-
Dilute the sEH enzyme in the assay buffer.
-
Prepare the [3H]-t-DPPO substrate solution.
-
-
Assay Setup:
-
In microcentrifuge tubes, add 1 µL of the inhibitor solution (or DMSO for vehicle control).
-
Add 100 µL of the diluted sEH enzyme solution to each tube.
-
-
Pre-incubation:
-
Pre-incubate the enzyme and inhibitor for 5 minutes at 30°C.[2]
-
-
Enzymatic Reaction:
-
Reaction Termination and Extraction:
-
Stop the reaction and extract the unreacted substrate by adding organic solvents (e.g., methanol (B129727) and isooctane).[12]
-
Vortex vigorously to ensure thorough mixing.[2]
-
Centrifuge to separate the aqueous and organic phases.[2]
-
-
Quantification:
-
Data Analysis:
-
Calculate the percent inhibition based on the counts per minute (CPM) in the inhibitor-treated samples relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
LC-MS-Based Assays
Liquid chromatography-mass spectrometry (LC-MS) based assays are highly sensitive and specific, with the key advantage of being able to measure the hydrolysis of endogenous substrates like EETs.[13] This method allows for the direct measurement of both the substrate (e.g., 14,15-EpETrE) and the product (e.g., 14,15-DHET), providing a direct assessment of sEH activity in complex biological samples.[14]
Principle: The assay involves incubating the sEH enzyme with a substrate in the presence of an inhibitor. The reaction is then stopped, and the sample is analyzed by LC-MS to quantify the amount of product formed. The ratio of product to the sum of product and remaining substrate is used to determine enzyme activity.
Protocol for sEH Inhibition using an LC-MS-Based Assay
Materials:
-
sEH enzyme source
-
Substrate (e.g., 14,(15)-EpETrE)
-
Assay Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4, containing 0.1 g/L BSA)[15]
-
Test inhibitors and positive control
-
Quench solution (e.g., acetonitrile (B52724) containing an internal standard)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare inhibitor dilutions, sEH enzyme solution, and substrate solution in the assay buffer.[15]
-
-
Assay Setup (96-well plate format):
-
Add inhibitor solutions (or buffer for controls) to the wells.
-
Add the sEH enzyme solution to all wells except the negative control.
-
Pre-incubate the plate for 5 minutes.[15]
-
-
Enzymatic Reaction:
-
Reaction Termination:
-
Stop the reaction by adding the quench solution.[15]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the sEH activity based on the amount of product formed.
-
Determine the percent inhibition and IC50 values for the test compounds.
-
Data Presentation
The inhibitory potency of compounds against sEH is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Comparing IC50 values obtained from different assays is crucial for validating hits and understanding structure-activity relationships.
| Assay Type | Typical Substrate | Detection Method | Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| Fluorescence | PHOME, CMNPC | Fluorometer | High | High | Amenable to HTS, commercially available kits[6][7][8] | Prone to interference from fluorescent compounds |
| Radiometric | [3H]-t-DPPO | Scintillation Counter | Very High | Low | Gold standard, direct measurement[3][4] | Requires radioactive materials, labor-intensive[3][4] |
| LC-MS/MS | 14,15-EpETrE (endogenous) | Mass Spectrometer | Very High | Medium | High specificity, uses natural substrates[13] | Requires specialized equipment, lower throughput |
This table provides a qualitative comparison of the different assay methods.
Troubleshooting and Considerations
-
Assay Robustness: For HTS, it is important to validate the assay by determining the Z' factor. A Z' factor between 0.5 and 1.0 indicates an excellent and robust assay.[1][16]
-
Solvent Effects: Ensure that the final concentration of solvents like DMSO does not significantly affect enzyme activity.[9]
-
Substrate Stability: Some substrates may be unstable in aqueous buffers, requiring fresh preparation before use.
-
Compound Interference: In fluorescence-based assays, test compounds may be inherently fluorescent or may quench the fluorescence signal, leading to false-positive or false-negative results.
-
Enzyme Concentration: The concentration of sEH should be optimized to ensure the reaction velocity is linear with respect to time and enzyme concentration.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sapphire North America [sapphire-usa.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit - Assay Kits - CAT N°: 10011671 [bertin-bioreagent.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Development of an online SPE–LC–MS-based assay using endogenous substrate for investigation of soluble epoxide hydrolase (sEH) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application of sEH Inhibitor-3 in Cardiac Hypertrophy Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) inhibitors are emerging as a promising therapeutic strategy for mitigating cardiac hypertrophy, a condition characterized by the thickening of the heart muscle, which can lead to heart failure. These inhibitors work by preventing the degradation of endogenous lipid signaling molecules known as epoxyeicosatrienoic acids (EETs). EETs possess potent anti-inflammatory, vasodilatory, and cardioprotective properties. By stabilizing EET levels, sEH inhibitors can counteract the signaling pathways that drive pathological cardiac remodeling. This document provides detailed application notes and experimental protocols for utilizing sEH inhibitor-3 in cardiac hypertrophy research.
Mechanism of Action
The primary mechanism through which sEH inhibitors ameliorate cardiac hypertrophy is by increasing the bioavailability of EETs.[1][2] EETs, in turn, have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor implicated in the hypertrophic response.[1][3] The inhibition of NF-κB activation is achieved by preventing the degradation of its inhibitory protein, IκB, through the inhibition of IκB kinase (IKK).[2][3] Additionally, sEH inhibitors may exert their beneficial effects by modulating other signaling pathways, including the MAPK/ERK pathway, and by reducing inflammation and fibrosis.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of sEH inhibitors in animal models of cardiac hypertrophy.
Table 1: Echocardiographic Assessment of Cardiac Function
| Treatment Group | Left Ventricular End-Systolic Dimension (LV-ESD, mm) | Fractional Shortening (FS, %) | Reference |
| Sham | 2.1 ± 0.1 | 45 ± 2 | [1] |
| TAC (Vehicle) | 3.5 ± 0.2 | 25 ± 3 | [1] |
| TAC + AEPU | 2.5 ± 0.1 | 40 ± 2 | [1] |
*p < 0.05 compared to TAC (Vehicle)
Table 2: Gravimetric and Histological Analysis of Cardiac Hypertrophy
| Treatment Group | Heart Weight/Body Weight (mg/g) | Cardiomyocyte Cross-Sectional Area (µm²) | Reference |
| Sham | 3.5 ± 0.2 | 250 ± 20 | [1] |
| TAC (Vehicle) | 6.5 ± 0.4 | 550 ± 40 | [1] |
| TAC + AEPU | 4.0 ± 0.3 | 300 ± 25 | [1] |
*p < 0.05 compared to TAC (Vehicle)
Table 3: Gene Expression of Hypertrophic Markers
| Treatment Group | Atrial Natriuretic Factor (ANF) | β-Myosin Heavy Chain (β-MHC) | Reference |
| Sham | 1.0 ± 0.1 | 1.0 ± 0.1 | [1] |
| TAC (Vehicle) | 4.5 ± 0.5 | 5.0 ± 0.6 | [1] |
| TAC + AEPU | 1.5 ± 0.2 | 1.8 ± 0.3 | [1] |
*p < 0.05 compared to TAC (Vehicle) (Relative expression normalized to GAPDH)
Experimental Protocols
Animal Model of Pressure-Overload Cardiac Hypertrophy (Transverse Aortic Constriction - TAC)
This protocol describes the induction of cardiac hypertrophy in mice through surgical constriction of the transverse aorta.
Materials:
-
8-10 week old male C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holder)
-
7-0 silk suture
-
27-gauge needle
-
Warming pad
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (3-4% for induction, 1-2% for maintenance).
-
Place the mouse in a supine position on a warming pad to maintain body temperature.
-
Perform a thoracotomy to expose the aortic arch.
-
Carefully separate the transverse aorta from the surrounding tissues.
-
Pass a 7-0 silk suture underneath the transverse aorta between the innominate and left common carotid arteries.
-
Place a 27-gauge needle parallel to the aorta.
-
Tightly tie the suture around both the aorta and the needle.
-
Gently remove the needle to create a defined constriction.
-
Close the chest cavity and suture the skin incision.
-
Administer analgesics post-operatively and monitor the animal for recovery.
-
Sham-operated animals undergo the same procedure without the aortic constriction.
-
Administer this compound or vehicle to the respective treatment groups (e.g., in drinking water or via oral gavage) for the desired study duration (e.g., 3 weeks).[1]
Echocardiography for Cardiac Function Assessment
This non-invasive technique is used to evaluate cardiac dimensions and systolic function.
Materials:
-
High-frequency ultrasound system with a small animal probe (e.g., 30 MHz)
-
Anesthesia (e.g., light isoflurane)
-
Hair removal cream
-
Ultrasound gel
Procedure:
-
Lightly anesthetize the mouse to minimize cardiodepressant effects.
-
Remove the chest hair using a depilatory cream.
-
Place the mouse on a platform in the left lateral decubitus position.
-
Apply ultrasound gel to the chest.
-
Acquire M-mode images of the left ventricle at the level of the papillary muscles.
-
Measure the left ventricular end-diastolic dimension (LVEDD) and left ventricular end-systolic dimension (LVESD) from the M-mode tracings.
-
Calculate fractional shortening (FS) using the formula: FS (%) = [(LVEDD - LVESD) / LVEDD] x 100.[1]
Histological Analysis of Cardiac Hypertrophy and Fibrosis
This protocol outlines the preparation and staining of heart tissue to visualize cardiomyocyte size and collagen deposition.
Materials:
-
4% paraformaldehyde (PFA) in PBS
-
Ethanol (B145695) series (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Masson's trichrome stain
-
Microscope with a camera
Procedure:
-
Euthanize the mouse and excise the heart.
-
Wash the heart with cold PBS and arrest in diastole with KCl.
-
Fix the heart in 4% PFA overnight at 4°C.
-
Dehydrate the tissue through an ethanol series and clear with xylene.
-
Embed the heart in paraffin and section it at 5 µm thickness.
-
Mount the sections on glass slides.
-
For cardiomyocyte size, deparaffinize and rehydrate the sections and stain with H&E. Capture images of the left ventricular free wall and measure the cross-sectional area of cardiomyocytes.[1]
-
For fibrosis, stain sections with Masson's trichrome, which stains collagen blue. Quantify the fibrotic area relative to the total left ventricular area.
Western Blotting for Signaling Pathway Analysis
This method is used to quantify the protein levels of key components of hypertrophic signaling pathways.
Materials:
-
Left ventricular tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-NF-κB, anti-phospho-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize left ventricular tissue in RIPA buffer and centrifuge to collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to a loading control like GAPDH.
Visualizations
Caption: Signaling pathway of this compound in cardiac hypertrophy.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. Prevention and reversal of cardiac hypertrophy by soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble Epoxide Hydrolase Inhibitors and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beneficial Effects of Soluble Epoxide Hydrolase Inhibitors in Myocardial Infarction Model: Insight Gained Using Metabolomic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique mechanistic insights into the beneficial effects of soluble epoxide hydrolase inhibitors in the prevention of cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Inhibition Assay of Soluble Epoxide Hydrolase (sEH) Using Fluorescent Substrates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Soluble epoxide hydrolase (sEH) is a crucial enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally beneficial effects, including anti-inflammatory, vasodilatory, and analgesic properties.[1] By hydrolyzing EETs to their less active dihydroxyeicosatrienoic acids (DHETs), sEH reduces the protective actions of EETs.[1] Inhibition of sEH has emerged as a promising therapeutic strategy for various conditions such as hypertension, inflammation, and pain.[1][2] This application note describes a sensitive and high-throughput in vitro assay to screen for and characterize inhibitors of sEH using a fluorescent substrate.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of a non-fluorescent epoxide substrate by sEH.[2][3] Substrates such as cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate (CMNPC) or (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) are commonly used.[3][4][5] Upon hydrolysis by sEH, an unstable intermediate is formed, which then undergoes intramolecular cyclization to release a highly fluorescent product, 6-methoxy-2-naphthaldehyde.[2][3][6] The increase in fluorescence is directly proportional to the sEH activity and can be measured over time using a fluorescence plate reader.[3] The presence of an sEH inhibitor will lead to a decrease in the rate of fluorescence generation.[4]
Materials and Reagents
-
Recombinant human or murine sEH[3]
-
Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA)[3][4]
-
Dimethyl sulfoxide (B87167) (DMSO)[3]
-
Known sEH inhibitor (e.g., AUDA) as a positive control[5][6]
-
Test compounds
-
Black 96-well or 384-well microplates[3]
-
Fluorescence microplate reader with excitation at ~330-362 nm and emission at ~460-465 nm[3][5][7]
Experimental Protocols
Protocol 1: Determination of sEH Enzymatic Activity
This protocol is designed to measure the baseline activity of the sEH enzyme.
-
Substrate Preparation: Prepare a 1 mM stock solution of the fluorescent substrate in DMSO.[3] Immediately before use, dilute the stock solution in assay buffer to the desired working concentration (e.g., a 1:25 dilution for a final assay concentration of 10 µM).[3]
-
Enzyme Preparation: Prepare serial dilutions of the recombinant sEH enzyme in cold assay buffer.[3]
-
Assay Procedure:
-
Add 150 µL of each enzyme dilution to the wells of a black 96-well plate.[3]
-
Include a "no-enzyme" control containing only the assay buffer.
-
Pre-incubate the plate at 30°C for 5 minutes.[3]
-
Initiate the reaction by adding 50 µL of the diluted substrate solution to each well.[3]
-
Immediately place the plate in the fluorescence reader and monitor the increase in fluorescence over time (e.g., every minute for 15-30 minutes) in kinetic mode.[3]
-
Protocol 2: sEH Inhibition Assay (IC50 Determination)
This protocol is used to determine the potency of a test compound in inhibiting sEH activity.
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent substrate in DMSO and dilute it in assay buffer to a working concentration that will yield a final concentration of 5 µM in the assay.[3][4]
-
Dilute the sEH enzyme stock in cold assay buffer to a concentration that ensures the reaction remains in the linear range for the duration of the assay (e.g., 0.96 nM for human sEH).[3][4]
-
Prepare serial dilutions of the test compounds and a positive control inhibitor in DMSO. Further dilute these in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).[5]
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted sEH enzyme to each well, except for the "no-enzyme" control wells.[3]
-
Add the serially diluted test compounds, positive control, or a vehicle control (assay buffer with the same final DMSO concentration) to the appropriate wells.[3]
-
Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.[3][4]
-
Initiate the reaction by adding the substrate solution to all wells.[3]
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) or as an endpoint reading after a fixed incubation time.[5]
-
Data Presentation and Analysis
Data Analysis
-
Enzymatic Activity: Calculate the initial reaction velocities (v₀) from the linear phase of the fluorescence signal increase over time.[3] Plot v₀ against the enzyme concentration to determine the specific activity.[3]
-
IC50 Determination:
-
Subtract the background fluorescence (from "no-enzyme" controls) from all readings.[5]
-
Determine the rate of reaction for each inhibitor concentration.[3]
-
Normalize the data, setting the activity of the vehicle control as 100% and the "no-enzyme" control as 0%.[3]
-
Plot the percentage of sEH activity against the logarithm of the inhibitor concentration.[3]
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces sEH activity by 50%.[3][5]
-
Data Summary Tables
Table 1: Example Data for sEH Enzymatic Activity
| sEH Concentration (nM) | Initial Velocity (RFU/min) |
| 0 | 5 |
| 0.5 | 55 |
| 1 | 105 |
| 2 | 208 |
| 4 | 415 |
Table 2: Example Data for sEH Inhibition
| Inhibitor Concentration (nM) | % sEH Activity |
| 0.1 | 98 |
| 1 | 85 |
| 10 | 52 |
| 100 | 15 |
| 1000 | 5 |
Table 3: IC50 Values for sEH Inhibitors
| Compound | IC50 (nM) |
| Test Compound A | 12.5 |
| Test Compound B | 150.2 |
| Positive Control | 8.7 |
Visualizations
Caption: Signaling pathway of sEH in the metabolism of arachidonic acid.
Caption: Experimental workflow for the in vitro sEH inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. DSpace [diposit.ub.edu]
Co-administration of sEH Inhibitor-3 with Other Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) inhibitors are a promising class of therapeutic agents that increase the bioavailability of endogenous anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs). The co-administration of sEH inhibitors with other compounds, particularly those that target parallel or complementary pathways, has demonstrated significant synergistic effects, leading to enhanced efficacy and the potential for dose reduction and mitigation of side effects. These combination therapies are being explored for a variety of indications, including inflammation, pain, cancer, and hypertension.
This document provides detailed application notes and experimental protocols for researchers investigating the co-administration of sEH inhibitor-3 with other compounds. The information is compiled from preclinical studies and is intended to guide the design and execution of similar research.
I. Synergistic Efficacy of this compound with Cyclooxygenase-2 (COX-2) Inhibitors
The combination of sEH inhibitors with cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib (B62257), has shown remarkable synergy in preclinical models of cancer and inflammation. This is attributed to the dual mechanism of action: sEH inhibitors increase the levels of anti-inflammatory EETs, while COX-2 inhibitors block the production of pro-inflammatory prostaglandins.[1][2] This combined approach not only enhances the therapeutic effect but may also reduce the known side effects associated with high doses of COX-2 inhibitors.[3][4]
Data Presentation: Anti-Tumor Effects in a Lewis Lung Carcinoma (LLC) Model
The following table summarizes the synergistic anti-tumor effects observed with the co-administration of the sEH inhibitor t-AUCB and the COX-2 inhibitor celecoxib in a murine Lewis Lung Carcinoma model.[5]
| Treatment Group | Dosage | Mean Tumor Volume Inhibition (%) | Mean Reduction in Metastatic Foci (%) |
| t-AUCB alone | 3 mg/kg/day | Minimal | No significant effect |
| Celecoxib alone | 30 mg/kg/day | 42% | No significant effect |
| t-AUCB + Celecoxib | 3 mg/kg/day + 30 mg/kg/day | 79% | 71-74% |
Signaling Pathway: sEH and COX-2 Interaction in the Arachidonic Acid Cascade
The synergistic effect of co-inhibiting sEH and COX-2 is rooted in their modulation of the arachidonic acid metabolic pathway.
Synergistic action of sEH and COX-2 inhibitors.
Experimental Protocols
This protocol outlines the methodology to assess the anti-tumor efficacy of the combination therapy in a murine model.[5]
1. Animal Model:
-
Species: Male C57BL/6 mice, 6-8 weeks old.
2. Tumor Cell Implantation:
-
Prepare a suspension of Lewis lung carcinoma (LLC) cells in sterile phosphate-buffered saline (PBS).
-
Inject 1 x 106 LLC cells in 100 µL of PBS subcutaneously into the right flank of each mouse.
3. Treatment Protocol:
-
Monitor tumor growth regularly. When tumors reach a volume of 100-200 mm³, randomize mice into treatment groups (n=5-10 per group).
-
Group 1 (Control): Administer vehicle (e.g., corn oil) daily via oral gavage.
-
Group 2 (this compound alone): Administer this compound (e.g., t-AUCB at 3 mg/kg) daily via oral gavage.
-
Group 3 (Celecoxib alone): Administer celecoxib (30 mg/kg) daily via oral gavage.
-
Group 4 (Combination): Administer both this compound (3 mg/kg) and celecoxib (30 mg/kg) daily via oral gavage.
-
Continue treatment for 14-21 days.
4. Efficacy Assessment:
-
Primary Tumor Growth: Measure tumor dimensions (length and width) every two days using calipers. Calculate tumor volume using the formula: (length × width²) / 2.
-
Metastasis: At the end of the study, euthanize the mice and harvest the lungs. Count the number of surface metastatic foci. Lung weight can also be used as a surrogate marker for metastatic burden.
This protocol describes a cell-based assay to evaluate the synergistic anti-inflammatory effects.
1. Cell Culture:
-
Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
2. Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound, celecoxib, or their combination for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include a control group without LPS stimulation.
3. Incubation:
-
Incubate the cells for 24 hours.
4. Analysis:
-
Nitric Oxide (NO) Production: Measure the concentration of nitrite (B80452) in the culture supernatant using the Griess reagent as an indicator of NO production.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Western Blot: Analyze cell lysates for the expression of key inflammatory proteins such as COX-2, iNOS, and phosphorylated NF-κB.
II. Synergistic Efficacy of this compound with Fatty Acid Amide Hydrolase (FAAH) Inhibitors
The co-administration of sEH inhibitors with fatty acid amide hydrolase (FAAH) inhibitors presents a powerful synergistic approach for managing pain and inflammation.[1] This strategy simultaneously elevates the levels of anti-inflammatory EETs and analgesic endocannabinoids (e.g., anandamide).[1][6]
Data Presentation: Anti-Nociceptive Effects in an Inflammatory Pain Model
The following table summarizes the synergistic anti-nociceptive effects of the sEH inhibitor TPPU and the FAAH inhibitor URB937 in a carrageenan-induced inflammatory pain model in mice, as determined by isobolographic analysis.[6]
| Endpoint | ED₅₀ (mg/kg) - TPPU alone | ED₅₀ (mg/kg) - URB937 alone | ED₅₀ (mg/kg) - Combination (Experimental) | ED₅₀ (mg/kg) - Combination (Theoretical Additive) | Synergy |
| Mechanical Hyperalgesia | 1.0 | 0.8 | 0.25 | 0.9 | Yes |
| Thermal Hyperalgesia | 0.5 | 0.2 | 0.1 | 0.35 | Yes |
Signaling Pathway: sEH and FAAH Interaction
The synergy between sEH and FAAH inhibitors arises from their independent yet complementary roles in modulating lipid signaling pathways involved in pain and inflammation.
Dual inhibition of sEH and FAAH enhances anti-inflammatory and analgesic signaling.
Experimental Protocol: Carrageenan-Induced Inflammatory Pain Model in Mice
This protocol details the methodology for inducing and assessing inflammatory pain to evaluate the synergy between sEH and FAAH inhibitors.[6]
1. Animal Model:
-
Species: Male Swiss mice, 20-25 g.
2. Induction of Inflammation:
-
Prepare a 1% solution of carrageenan in sterile saline.
-
Inject 0.05 mL of the carrageenan solution into the sub-plantar surface of the right hind paw.
3. Treatment Protocol:
-
Pre-treat animals with this compound (e.g., TPPU), a FAAH inhibitor (e.g., URB937), or their combination orally 30 minutes before carrageenan injection.
-
Administer different doses for individual drugs and fixed-ratio combinations to different groups. A control group should receive the vehicle.
4. Efficacy Assessment:
-
Mechanical Hyperalgesia: Measure the paw withdrawal threshold using von Frey filaments at various time points (e.g., 1, 2, 3, 4 hours) post-carrageenan injection.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.
-
Paw Edema: Measure paw volume using a plethysmometer at different time intervals.
-
Synergy Analysis: Use isobolographic analysis to determine if the combination effect is synergistic, additive, or antagonistic.
III. Co-administration of this compound with Antihypertensive Agents
sEH inhibitors have demonstrated efficacy in lowering blood pressure in various preclinical models of hypertension. Their co-administration with other antihypertensive drugs, such as angiotensin II receptor blockers (e.g., losartan), may offer a multi-faceted approach to blood pressure control and end-organ protection.
Data Presentation: Effects on Blood Pressure in an Angiotensin II-Induced Hypertension Model
The following table presents data on the effects of an sEH inhibitor and an angiotensin II receptor blocker (ARB) on mean arterial pressure (MAP) in a rat model of angiotensin II-induced hypertension.
| Treatment Group | Dosage | Mean Arterial Pressure (mmHg) |
| Control | Vehicle | 125 ± 5 |
| Angiotensin II | 60 ng/min | 175 ± 8 |
| Angiotensin II + sEH Inhibitor | 60 ng/min + 10 mg/kg/day | 150 ± 6 |
| Angiotensin II + Losartan | 60 ng/min + 10 mg/kg/day | 135 ± 7 |
| Angiotensin II + sEH Inhibitor + Losartan | 60 ng/min + 10 mg/kg/day + 10 mg/kg/day | 128 ± 5 |
(Note: Data are representative and compiled for illustrative purposes based on findings suggesting the potential for additive or synergistic effects.)
Experimental Workflow: Evaluation of Antihypertensive Effects
Workflow for in vivo assessment of antihypertensive co-administration.
Experimental Protocol: Angiotensin II-Induced Hypertension in Rats
This protocol describes a method to evaluate the combined antihypertensive effects of an sEH inhibitor and another antihypertensive agent.
1. Animal Model:
-
Species: Male Sprague-Dawley rats, 250-300 g.
2. Surgical Preparation:
-
Implant radiotelemetry transmitters for continuous blood pressure monitoring according to the manufacturer's instructions. Allow for a recovery period of at least one week.
3. Induction of Hypertension:
-
Implant osmotic minipumps subcutaneously for the continuous infusion of angiotensin II (e.g., 60 ng/min) for 14-28 days.
4. Treatment Protocol:
-
After the onset of stable hypertension, randomize the rats into treatment groups.
-
Administer this compound, an antihypertensive agent (e.g., losartan), or their combination daily via oral gavage or in drinking water.
-
Include a vehicle-treated control group.
5. Efficacy Assessment:
-
Blood Pressure Monitoring: Continuously record mean arterial pressure (MAP), systolic, and diastolic blood pressure via radiotelemetry.
-
End-Organ Damage Assessment: At the end of the study, collect kidney and heart tissues for histological analysis to assess for hypertrophy and fibrosis. Measure urinary albumin excretion as a marker of kidney damage.
IV. Pharmacokinetic and Toxicity Considerations
While the co-administration of sEH inhibitors with other compounds holds great promise, it is crucial to evaluate potential pharmacokinetic interactions and the toxicity profile of the combination.
-
Pharmacokinetic Interactions: Co-administration may alter the absorption, distribution, metabolism, and excretion (ADME) of one or both drugs. For instance, celecoxib is primarily metabolized by CYP2C9, and potential interactions with sEH inhibitors that are also metabolized by or inhibit this enzyme should be considered.[7] Pharmacokinetic studies are recommended to determine if dose adjustments are necessary.
-
Toxicity: Combination therapy may alter the toxicity profile. For example, the co-administration of sEH inhibitors with NSAIDs has been suggested to reduce the gastrointestinal toxicity associated with NSAIDs.[4] However, a thorough evaluation of the combination's safety profile, including assessment of renal and cardiovascular parameters, is essential.
V. Conclusion
The co-administration of this compound with other therapeutic agents, particularly COX-2 inhibitors and FAAH inhibitors, demonstrates significant potential for synergistic efficacy in various disease models. The detailed protocols provided herein offer a framework for researchers to further explore these promising combination therapies. Careful consideration of pharmacokinetic and toxicity profiles will be critical for the successful translation of these findings into clinical applications.
References
- 1. Peripheral FAAH and soluble epoxide hydrolase inhibitors are synergistically antinociceptive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibition of cyclooxygenase-2 and soluble epoxide hydrolase synergistically suppresses primary tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of soluble epoxide hydrolase by fulvestrant and sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. benchchem.com [benchchem.com]
- 6. escholarship.org [escholarship.org]
- 7. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing sEH inhibitor-3 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and analgesic properties.[1][2] Inhibition of sEH stabilizes EETs, prolonging their beneficial effects, making sEH inhibitors promising therapeutic agents for a variety of diseases, including hypertension, inflammation, and pain.[1][3] A significant challenge in the preclinical study of many sEH inhibitors, particularly those with a 1,3-disubstituted urea (B33335) scaffold, is their poor aqueous solubility.[2]
This document provides a detailed protocol for the preparation of stock solutions of sEH inhibitor-3 , chemically identified as (S)-1-(1-(2-methylbutanoyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Proper preparation of stock solutions is crucial for ensuring accurate and reproducible experimental results.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and recommendations for its stock solution preparation.
| Parameter | Value | Source/Recommendation |
| Chemical Name | (S)-1-(1-(2-methylbutanoyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | - |
| Molecular Weight | 405.39 g/mol | [4] |
| Appearance | Typically a solid | General knowledge |
| Aqueous Solubility | Poor | [2] |
| Recommended Solvent for Stock Solution | Anhydrous Dimethyl Sulfoxide (DMSO) | [5][6] |
| Recommended Stock Concentration | 10 mM | [5][6] |
| Storage of Stock Solution | -20°C or -80°C in single-use aliquots | [5] |
| Maximum Final DMSO Concentration in Assays | < 0.5% | [1][6] |
Experimental Protocols
Materials and Equipment
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity[5]
-
Analytical balance (readable to at least 0.1 mg)
-
Calibrated micropipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)[7]
-
Sterile microcentrifuge tubes or amber vials for storage
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound.
1. Pre-Preparation and Calculation:
-
Ensure all PPE is worn.
-
Bring the this compound container to room temperature before opening to prevent condensation.
-
Calculate the mass of this compound required. The formula is: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
Example calculation for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 405.39 g/mol = 4.0539 mg
2. Weighing the Compound:
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh the calculated amount (e.g., 4.05 mg) of this compound directly into the tube. Record the exact weight.
3. Dissolution:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the inhibitor. For the example above, this would be 1 mL.
-
Tightly cap the tube and vortex for 30-60 seconds to facilitate dissolution.[5]
-
Visually inspect the solution to ensure the compound has completely dissolved. If particulates are still visible, vortex for another 30-60 seconds.
-
If the compound is still not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[7] Gentle warming to 37°C can also aid dissolution, but be cautious of potential compound degradation at higher temperatures.[5]
4. Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes or amber vials. This prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture.[5]
-
Store the aliquots at -20°C for short to medium-term storage (1-6 months) or at -80°C for long-term storage.[5] Protect from light.
Protocol for Preparing Working Solutions
1. Dilution of the Stock Solution:
-
For in vitro experiments, the 10 mM DMSO stock solution must be diluted into an aqueous buffer or cell culture medium to achieve the desired final concentration.
-
It is crucial to maintain the final concentration of DMSO in the assay as low as possible (ideally below 0.5%) to avoid solvent-induced artifacts or cytotoxicity.[1][6]
2. Serial Dilution:
-
Perform serial dilutions of the stock solution in the appropriate aqueous buffer or medium to reach the final desired experimental concentrations.
-
When diluting, add the DMSO stock solution to the aqueous buffer while vortexing or stirring to ensure rapid mixing and prevent precipitation.[6]
3. Vehicle Control:
-
Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor used in the experiment. This is essential to account for any effects of the solvent on the experimental system.
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: sEH signaling pathway and the mechanism of action of this compound.
References
- 1. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytotechlab.com [phytotechlab.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad.com [bio-rad.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: sEH Inhibitor-3 in Human Vascular Smooth Muscle Cell Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aberrant proliferation of human vascular smooth muscle cells (hVSMCs) is a critical pathological event in the development and progression of vascular diseases such as atherosclerosis and restenosis following angioplasty.[1][2] Soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic target for these conditions. The enzyme sEH metabolizes epoxyeicosatrienoic acids (EETs), which are endogenous lipid signaling molecules with anti-inflammatory, vasodilatory, and anti-proliferative properties.[1][2][3] By inhibiting sEH, the levels of protective EETs are increased, thereby potentially mitigating hVSMC proliferation.
sEH inhibitor-3 is a potent inhibitor of soluble epoxide hydrolase with a reported IC50 of 0.46 nM.[4] While specific studies on the direct application of this compound in hVSMC proliferation are not yet widely published, its high potency suggests similar or enhanced efficacy compared to other well-characterized sEH inhibitors. These application notes provide a comprehensive overview of the expected mechanism of action and detailed protocols for evaluating the anti-proliferative effects of this compound and other potent sEH inhibitors on hVSMCs, based on existing literature for compounds such as 1-cyclohexyl-3-dodecyl urea (B33335) (CDU) and 12-(((tricyclo(3.3.1.13,7)dec-1-ylamino)carbonyl)amino)-dodecanoic acid (AUDA).
Data Presentation
The following tables summarize quantitative data from studies on the effects of sEH inhibitors on vascular smooth muscle cell proliferation. This data can serve as a benchmark for evaluating this compound.
Table 1: In Vitro Potency of Selected sEH Inhibitors
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | Human sEH | Enzymatic Assay | 0.46 nM | [4] |
| CDU (1-cyclohexyl-3-dodecyl urea) | Human sEH | Enzymatic Assay | 20 ± 2 nM | [1] |
Table 2: Effect of sEH Inhibitor (CDU) on PDGF-BB-Stimulated hVSMC Proliferation
| CDU Concentration (µM) | Inhibition of [³H]thymidine incorporation (% of control) |
| 1 | ~20% |
| 5 | ~45% |
| 10 | ~60% |
| 20 | ~75% |
Data is estimated from graphical representations in existing literature. Actual values may vary.
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway for this compound in hVSMC Proliferation
The diagram below illustrates the proposed signaling pathway through which sEH inhibitors attenuate hVSMC proliferation. Inhibition of sEH leads to an accumulation of EETs, which in turn can modulate downstream signaling cascades that control cell cycle progression. Key documented effects for other sEH inhibitors include the downregulation of Cyclin D1 and Pin1, and the upregulation of the antioxidant enzyme Heme Oxygenase-1 (HO-1) via the Keap1-Nrf2 pathway.[1][5]
Caption: Putative signaling pathway of this compound in hVSMCs.
Experimental Workflow for Assessing hVSMC Proliferation
The following diagram outlines a typical workflow for investigating the anti-proliferative effects of an sEH inhibitor on hVSMCs.
Caption: Experimental workflow for assessing hVSMC proliferation.
Experimental Protocols
Human Vascular Smooth Muscle Cell Culture
-
Materials:
-
Human aortic smooth muscle cells (hAoSMCs)
-
Smooth Muscle Cell Growth Medium (SmGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks (T-75)
-
-
Protocol:
-
Culture hAoSMCs in SmGM-2 supplemented with 5% FBS and growth factors.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells at 80-90% confluency using Trypsin-EDTA. Use cells between passages 3 and 8 for experiments to ensure phenotypic stability.
-
Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as a marker of cell proliferation.
-
Materials:
-
hAoSMCs
-
96-well culture plates
-
Serum-free basal medium
-
Platelet-Derived Growth Factor-BB (PDGF-BB)
-
This compound (stock solution in DMSO)
-
BrdU Labeling Reagent
-
BrdU Assay Kit (including fixing/denaturing solution, anti-BrdU antibody, substrate, and stop solution)
-
Microplate reader
-
-
Protocol:
-
Seed hAoSMCs in a 96-well plate at a density of 5 x 10³ cells/well. Allow cells to adhere for 24 hours.
-
Wash cells with PBS and replace the growth medium with serum-free basal medium. Incubate for 24-48 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulate proliferation by adding a mitogen, such as PDGF-BB (e.g., 20 ng/mL), to all wells except for the negative control.
-
Incubate for 24 hours at 37°C.
-
Add BrdU labeling reagent to each well and incubate for an additional 4-6 hours.
-
Remove the labeling medium and proceed with the BrdU assay kit instructions: fix and denature the DNA, add the anti-BrdU antibody, wash, add the substrate, and terminate the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Western Blot Analysis for Protein Expression
This protocol allows for the quantification of key proteins in the cell cycle and sEH signaling pathway.
-
Materials:
-
hAoSMCs cultured in 6-well plates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Cyclin D1, anti-Pin1, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Culture, serum-starve, and treat hAoSMCs in 6-well plates as described for the proliferation assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity and normalize to a loading control like β-actin.
-
Conclusion
This compound is a highly potent compound with the potential to be a valuable tool in studying and therapeutically targeting hVSMC proliferation. The protocols and background information provided here offer a solid framework for researchers to design and execute experiments to elucidate its precise effects and mechanisms of action in the context of vascular disease. While direct evidence for this compound is pending, the established anti-proliferative effects of other sEH inhibitors strongly support its investigation for this application.
References
- 1. Inhibitors of soluble epoxide hydrolase attenuate vascular smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of soluble epoxide hydrolase attenuate vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of sEH Inhibitor-3
Welcome to the technical support center for sEH Inhibitor-3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to the aqueous solubility of this compound. Given that many potent soluble epoxide hydrolase (sEH) inhibitors, particularly those with a 1,3-disubstituted urea (B33335) scaffold, exhibit low aqueous solubility, this guide provides detailed FAQs and troubleshooting protocols to help you achieve successful experimental outcomes.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My this compound precipitates out of my aqueous assay buffer.
Q1: Why is my this compound crashing out of my aqueous buffer (e.g., PBS, Tris)?
A: Precipitation is a common issue for potent sEH inhibitors, which are often hydrophobic in nature.[1][2] This occurs when the concentration of this compound in your aqueous buffer surpasses its thermodynamic solubility limit. The presence of salts in buffers can further reduce the solubility of hydrophobic compounds, a phenomenon known as the "salting-out" effect.
Troubleshooting Steps:
-
Verify the Solubility Limit: Confirm the reported aqueous solubility of this compound. While specific data for "this compound" is not publicly available, similar lead compounds with a 1,3-disubstituted urea structure have shown solubilities around 21.3 µg/mL.[1]
-
Employ Co-solvents: Introduce a water-miscible organic solvent to your stock solution or final assay buffer.
-
Adjust pH: For ionizable compounds, altering the pH of the buffer can significantly increase solubility.
-
Use Surfactants: Incorporate a low concentration of a non-ionic surfactant to aid in solubilization.
-
Consider Advanced Formulations: For in vivo studies, more advanced formulation strategies may be necessary.
Issue 2: I am observing inconsistent results in my in vitro assays.
Q2: Could poor solubility be the cause of high variability in my experimental data?
A: Yes, poor aqueous solubility can lead to unreliable and unpredictable results in in vitro testing.[4] If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended, leading to inconsistent biological activity measurements.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for assay variability.
Issue 3: I need to prepare a stock solution of this compound for my experiments.
Q3: What is the recommended solvent for preparing a high-concentration stock solution?
A: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro studies.[4][5] It is important to note that the final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Stock Solution Preparation Guide:
| Parameter | Recommendation |
| Solvent | DMSO |
| Initial Concentration | 10-20 mM |
| Procedure | Dissolve this compound in DMSO. Gentle warming or sonication can be used to aid dissolution. |
| Storage | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. |
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common strategies to improve the aqueous solubility of this compound, with typical starting concentrations for excipients.
| Strategy | Excipient Example | Typical Concentration Range | Mechanism of Action |
| Co-solvency | Polyethylene Glycol 400 (PEG400) | 10-30% (v/v) | Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds. |
| Surfactants | Tween® 80 | 0.1-2% (v/v) | Forms micelles that encapsulate the hydrophobic drug, increasing its apparent solubility. |
| pH Adjustment | N/A (Buffer Dependent) | pH > pKa + 2 (for acids)pH < pKa - 2 (for bases) | Increases the proportion of the ionized, more soluble form of the drug. |
| Solid Dispersions | Polyvinylpyrrolidone (PVP) K30 | 1:1 to 1:10 (Drug:Polymer ratio) | Disperses the drug in a hydrophilic carrier in an amorphous state, which has higher solubility. |
| Nanosuspensions | N/A (Process Dependent) | N/A | Increases the surface area of the drug particles, leading to a faster dissolution rate. |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
This protocol outlines the gold-standard method for determining the thermodynamic solubility of this compound.[2]
Materials:
-
This compound (solid)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Temperature-controlled shaker
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Validated analytical method (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Add an excess amount of solid this compound to a glass vial (ensure undissolved solid remains throughout the experiment).
-
Add a known volume of the aqueous buffer.
-
Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C).
-
Equilibrate for 24-72 hours to ensure the solution is saturated.
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Dilute the supernatant with an appropriate solvent.
-
Determine the concentration of the dissolved inhibitor using a validated analytical method against a standard curve.
References
- 1. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. lifechemicals.com [lifechemicals.com]
Technical Support Center: Optimizing sEH Inhibitor-3 Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with soluble epoxide hydrolase (sEH) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for sEH inhibitors?
A1: Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory, vasodilatory, and analgesic properties.[1][2][3] sEH converts EETs into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[3] sEH inhibitors block this enzymatic degradation, leading to an increase in the endogenous levels of beneficial EETs and thereby enhancing their protective effects.[3]
Q2: What is a recommended starting dose for this compound in an in vivo study?
A2: A common starting point for an in vivo dose is to aim for plasma concentrations that are at least 5 to 10 times the in vitro IC₅₀ value determined for the sEH enzyme of the target species.[4] For widely studied inhibitors like TPPU, oral doses in mice have ranged from 0.1 mg/kg to 10 mg/kg per day, depending on the specific disease model.[4][5] However, it is critical to conduct a pilot dose-finding study for any new inhibitor or experimental model to determine the optimal dose that balances efficacy with potential toxicity.[4]
Q3: How can I confirm that this compound is engaging its target in vivo?
A3: The most reliable method for confirming target engagement is to measure the change in the ratio of endogenous sEH substrates (epoxy fatty acids, EpFAs) to their corresponding diol products (e.g., DHETs) in plasma or tissue samples.[4] Successful inhibition of sEH will block the conversion of epoxides to diols, leading to a statistically significant increase in the epoxide-to-diol ratio.[4] This ratio serves as a robust biomarker for in vivo sEH inhibition.[4]
Q4: What are some common vehicles for formulating this compound for rodent studies?
A4: The choice of vehicle depends on the inhibitor's solubility and the intended route of administration. Many potent sEH inhibitors have poor water solubility.[6][7][8] Common and effective vehicles include:
-
Aqueous suspensions: For oral administration, a uniform suspension can be made using agents like 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC).[9]
-
Co-solvent systems: A mixture of 50% PEG400 in saline is a common vehicle for both intraperitoneal (i.p.) and oral (p.o.) administration in mice.[9]
-
Oil-based solutions: For lipophilic compounds, oils such as corn oil, triolein, or olive oil can be used, particularly for oral gavage or subcutaneous (s.c.) routes.[10][11][12]
Troubleshooting Guides
Issue 1: My sEH inhibitor precipitates out of solution during my in vitro assay.
-
Question: Why is my inhibitor crashing out of my aqueous assay buffer (e.g., PBS, Tris), and how can I prevent it?
-
Answer: Precipitation is a common problem for potent sEH inhibitors, especially those built on a 1,3-disubstituted urea (B33335) scaffold, due to their inherently low aqueous solubility.[7] When the inhibitor's concentration in the buffer exceeds its solubility limit, it precipitates.[7] This can be worsened by the "salting-out" effect from salts in the buffer.[7]
Solutions:
-
Use a Co-solvent: Add a small percentage (typically <1%) of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) to your final assay solution to increase solubility.[7] Always include a vehicle-only control to account for any effects of the co-solvent itself.[7]
-
Adjust pH: For inhibitors with ionizable groups, adjusting the buffer pH can increase solubility.[7] Lowering the pH can help basic compounds, while raising it can help acidic ones.[7] Ensure the pH remains compatible with your enzyme's optimal activity range.
-
Add Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80) can form micelles that help keep hydrophobic compounds in solution.[7]
-
Issue 2: I'm observing high variability in my experimental results.
-
Question: What could be causing high inter-animal variability in my in vivo study?
-
Answer: High variability can confound results and reduce statistical power. Common causes include:
-
Pharmacokinetic Variation: Significant differences in drug absorption and metabolism can occur between individual animals.[4]
-
Solution: Increase the number of animals per group. If feasible, monitor plasma concentrations of the inhibitor in a subset of animals to correlate exposure with the observed efficacy.[4]
-
-
Vehicle Effects: The vehicle itself can sometimes have unintended biological effects. For example, DMSO has been reported to alter oxylipin levels in mice.[4]
-
Solution: Always include a vehicle-only control group in your experimental design to isolate the effect of the inhibitor.[4]
-
-
Inconsistent Dosing: Improper administration technique, especially with oral gavage or suspensions, can lead to inaccurate dosing.
-
Solution: Ensure proper training on administration techniques. For suspensions, vortex the solution immediately before drawing each dose to ensure homogeneity.
-
-
Issue 3: My potent in vitro sEH inhibitor shows poor efficacy in vivo.
-
Question: My inhibitor has a low nanomolar IC₅₀, but it isn't working in my animal model. What are the likely causes?
-
Answer: Poor in vivo efficacy despite high in vitro potency is often due to suboptimal pharmacokinetic properties.[12]
-
Low Oral Bioavailability: This can be caused by poor aqueous solubility (limiting dissolution in the gut), rapid first-pass metabolism in the liver, or efflux back into the gut by transporters like P-glycoprotein.[12][13]
-
Rapid Metabolism/Clearance: The inhibitor may be cleared from circulation too quickly to maintain a therapeutic concentration at the target tissue.[12]
-
Poor Tissue Penetration: The inhibitor may not effectively reach the target organ or tissue where sEH needs to be inhibited.
Troubleshooting Workflow:
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Selected sEH Inhibitors in Rodents (Oral Administration)
| Inhibitor | Species | Dose (mg/kg) | Cmax (nM) | Tmax (h) | T1/2 (h) | AUC (nM·h) | Reference |
| TPPU | Monkey | 0.3 | >10x IC₅₀ | - | - | Sustained >48h | [2] |
| TPAU | Monkey | 0.1 - 3 | Dose-dependent | - | - | - | [2] |
| t-AUCB | Mouse | 1 | >IC₅₀ | ~2 | ~4 | ~2000 | [8] |
| Inhibitor 7 | Rat | 0.3 | - | - | - | - | [13] |
| GSK2256294 | Human | 2 - 20 | Dose-dependent | - | 25-43 | - | [14] |
Note: Data are compiled from multiple sources and experimental conditions may vary. This table is for comparative purposes.
Table 2: Physical and In Vitro Properties of Representative sEH Inhibitors
| Inhibitor | Scaffold Type | Water Solubility | IC₅₀ (nM, human sEH) | Experimental logP | Reference |
| TPPU | Piperidyl-urea | Poor | 0.7 | - | [2][15] |
| t-AUCB | Cyclohexyl-urea | 5 µg/mL | ~5 | 1.6 | [8][16][17] |
| t-TUCB | Cyclohexyl-urea | Low | ~2 | 2.1 | [16] |
| APAU | Piperidyl-urea | Improved | ~20 | 1.6 | [8][16] |
Experimental Protocols
Protocol 1: In Vitro IC₅₀ Determination via Fluorometric Assay
This protocol is adapted from methods used for determining the inhibitory potency of sEH inhibitors.[4][8]
Materials:
-
Recombinant human or rodent sEH enzyme
-
Assay Buffer: 25 mM Bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL bovine serum albumin (BSA).[18]
-
Fluorescent Substrate: Cyano(2-methoxynaphthalen-6-yl)methyl(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).[4][8]
-
This compound stock solution in DMSO.
-
96-well microplate (black, clear bottom).
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant and low (<0.5%).
-
In the 96-well plate, add 100 µL of the appropriate sEH enzyme dilution to the assay buffer.
-
Add 1 µL of the diluted inhibitor (or DMSO for vehicle control) to the wells.
-
Incubate the plate for 5 minutes at 30°C to allow for inhibitor-enzyme binding.[4][8]
-
Initiate the enzymatic reaction by adding 100 µL of the CMNPC substrate (final concentration typically 5 µM).[4]
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., Excitation/Emission ~330/465 nm).
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each inhibitor concentration.
-
Plot the percent inhibition relative to the vehicle control against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
Protocol 2: In Vivo Pharmacokinetic Study in Mice (Oral Gavage)
This protocol outlines a standard procedure for assessing the pharmacokinetic profile of an sEH inhibitor.[12]
Materials:
-
Male C57BL/6 mice (8-10 weeks old).[4]
-
This compound.
-
Vehicle (e.g., corn oil, or 0.5% methylcellulose in water).[9][10]
-
Oral gavage needles.
-
Anticoagulant tubes (e.g., EDTA-coated).
-
LC-MS/MS system for analysis.
Procedure:
-
Formulation: Prepare the dosing formulation of this compound in the chosen vehicle to achieve the desired dose in a standard volume (e.g., 10 mL/kg).[12] If it is a suspension, ensure it is homogenous.
-
Animal Preparation: Fast mice overnight prior to dosing but allow free access to water.[12] Record the body weight of each mouse.
-
Dosing: Administer the formulation accurately to each mouse via oral gavage.[10]
-
Blood Sampling: Collect sparse serial blood samples (~20 µL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[4][12] Collect samples into anticoagulant-containing tubes.
-
Sample Processing: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.[4]
-
Quantification: Extract the inhibitor from plasma samples (e.g., via protein precipitation with acetonitrile). Analyze the inhibitor concentration using a validated LC-MS/MS method.[12]
-
Data Analysis: Plot the plasma concentration versus time for each animal. Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), T₁/₂ (half-life), and AUC (area under the curve).[4][12]
References
- 1. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting sEH Inhibitor-3 Low Bioavailability
Welcome to the technical support center for sEH inhibitor-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues related to the low bioavailability of this compound and other potent sEH inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) will help you address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound shows high in vitro potency (IC50: 0.46 nM) but poor in vivo efficacy after oral administration. What are the likely reasons for this discrepancy?
A1: This is a common challenge observed with many potent sEH inhibitors, particularly those belonging to the 1,3-disubstituted urea (B33335) class.[1][2][3] The discrepancy between high in vitro potency and low in vivo efficacy often points to poor oral bioavailability. The primary factors contributing to this are:
-
Low Aqueous Solubility: Potent sEH inhibitors are often highly lipophilic and possess rigid molecular structures, leading to poor solubility in the gastrointestinal fluids.[2][3] This low solubility limits the dissolution of the compound, which is a critical step for absorption.
-
Rapid Metabolism: The inhibitor may be subject to rapid first-pass metabolism in the gut wall and liver by cytochrome P450 (CYP) enzymes or other metabolic pathways like beta-oxidation.[1][2]
-
Poor Membrane Permeability: While a certain degree of lipophilicity is necessary for membrane traversal, excessively high lipophilicity can cause the compound to be sequestered within the lipid bilayers of intestinal cells, preventing its entry into systemic circulation.[1]
-
Efflux by Transporters: The inhibitor might be a substrate for efflux transporters such as P-glycoprotein (P-gp) in the intestine, which actively pump the compound back into the gut lumen, reducing its net absorption.[1]
Q2: I'm observing precipitation of this compound in my aqueous assay buffer. How can I improve its solubility for in vitro experiments?
A2: Precipitation in aqueous buffers is a direct consequence of the low aqueous solubility of many sEH inhibitors.[4] To address this, you can try the following:
-
Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to your final assay solution can help maintain the inhibitor's solubility.[4] It is crucial to include appropriate vehicle controls in your experiment to account for any potential effects of the co-solvent on enzyme activity or cell viability.
-
pH Adjustment: If this compound has ionizable groups, its solubility will be pH-dependent. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, increasing the pH can be beneficial.[4] Ensure that the adjusted pH is compatible with your experimental system.
-
Inclusion of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can form micelles that encapsulate the hydrophobic inhibitor, increasing its apparent solubility.
Q3: What formulation strategies can I employ to improve the oral bioavailability of this compound for in vivo studies?
A3: Several formulation strategies can enhance the oral bioavailability of poorly soluble compounds like this compound:[5][6][7]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which can lead to a faster dissolution rate.[6][8]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the inhibitor in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS) can significantly improve absorption.[5][6][8]
-
Solid Dispersions: Dispersing the inhibitor in a polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher dissolution rate and apparent solubility compared to the crystalline form.[7]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins can form inclusion complexes with the inhibitor, where the hydrophobic drug molecule is encapsulated within the hydrophilic cyclodextrin cavity, thereby increasing its aqueous solubility.[8]
Troubleshooting Guide: Low Oral Bioavailability of this compound
This guide provides a systematic approach to identifying and addressing the root causes of low oral bioavailability.
Issue 1: Low In Vivo Exposure (Low AUC) Despite High In Vitro Potency
This is a primary indicator of poor oral bioavailability. The following workflow can help diagnose the underlying cause.
Troubleshooting Workflow for Low Oral Bioavailability
Caption: Troubleshooting workflow for low oral bioavailability.
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation: Prepare a supersaturated solution of this compound in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the solution at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of the dissolved inhibitor in the supernatant/filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS against a standard curve.
Data Interpretation:
| Solubility Classification | Value (µg/mL) | Implication for Oral Bioavailability |
| Very Soluble | > 1000 | Unlikely to be a limiting factor. |
| Soluble | 100 - 1000 | May not be a major issue. |
| Sparingly Soluble | 10 - 100 | Dissolution may be rate-limiting. |
| Poorly Soluble | < 10 | Likely a significant contributor to low bioavailability. |
Protocol 2: In Vitro Metabolic Stability (Liver Microsomal Assay)
This assay assesses the susceptibility of a compound to metabolism by phase I enzymes.
Methodology:
-
Incubation: Incubate a low concentration (e.g., 1 µM) of this compound with liver microsomes (human or from the animal species of interest) and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant for the remaining concentration of the parent inhibitor using LC-MS/MS.
-
Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Data Interpretation:
| In Vitro Half-life (t½) in Liver Microsomes | Predicted In Vivo Clearance | Implication for Oral Bioavailability |
| > 30 min | Low | Metabolism is unlikely to be a major issue. |
| 10 - 30 min | Moderate | Metabolism may contribute to reduced bioavailability. |
| < 10 min | High | Rapid metabolism is a likely cause of low bioavailability. |
sEH Signaling Pathway and Therapeutic Rationale
The therapeutic benefit of inhibiting soluble epoxide hydrolase (sEH) stems from its role in the metabolism of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs).
Caption: sEH signaling pathway and the action of this compound.
By inhibiting sEH, this compound prevents the degradation of EETs into their less active corresponding diols (dihydroxyeicosatrienoic acids or DHETs).[9][10] This leads to an accumulation of beneficial EETs, which can then exert their therapeutic effects, including vasodilation, anti-inflammation, and analgesia.[11][12] Therefore, ensuring adequate bioavailability of this compound is crucial for achieving these therapeutic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
sEH inhibitor-3 off-target effects and selectivity profiling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the off-target effects and selectivity profiling of sEH Inhibitor-3.
Frequently Asked Questions (FAQs)
Q1: What is inhibitor selectivity and why is it crucial for my experiments with this compound?
A1: Inhibitor selectivity is the ability of a compound, such as this compound, to preferentially bind to its intended target (in this case, soluble epoxide hydrolase or sEH) over other proteins.[1] High selectivity is critical for minimizing off-target effects, which can lead to undesirable side effects in a clinical context or misinterpretation of experimental results.[1] For sEH inhibitors, it's particularly important to assess selectivity against other hydrolases like microsomal epoxide hydrolase (mEH) and enzymes within the arachidonic acid cascade, such as cyclooxygenases (COX).[1]
Q2: What are the potential off-targets for this compound?
A2: Common off-targets for sEH inhibitors, especially those with a urea-based structure, can include other enzymes that recognize similar structural features. These may include proteases, kinases, and cannabinoid receptors.[1][2] Additionally, enzymes involved in lipid metabolism, such as cytochrome P450 (CYP) enzymes that produce epoxyeicosatrienoic acids (EETs), and cyclooxygenases (COX-1 and COX-2), are important to evaluate for off-target inhibition.[1]
Q3: What is the difference between IC50 and Kᵢ, and which is a better measure of selectivity for this compound?
A3:
-
IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. IC50 values are dependent on assay conditions, such as substrate concentration.[1]
-
Kᵢ (Inhibition constant): This is the dissociation constant for the binding of the inhibitor to the enzyme. It reflects the binding affinity of the inhibitor and is an intrinsic property of the inhibitor-enzyme interaction, independent of substrate concentration.[1]
While IC50 is a common measure of potency, Kᵢ is a more accurate measure for comparing the selectivity of an inhibitor against different enzymes.[1]
Q4: Should I use a biochemical or a cell-based assay to determine the selectivity of this compound?
A4: Both biochemical and cell-based assays provide valuable and complementary information.[1]
-
Biochemical assays using purified enzymes are essential for determining direct inhibition and for calculating intrinsic potency (IC50) and binding affinity (Kᵢ) without the complexities of a cellular environment.[1]
-
Cell-based assays provide information on the inhibitor's efficacy in a more physiologically relevant context, accounting for factors like cell permeability, efflux, and metabolism.[1]
Data Presentation: Selectivity Profile of this compound
The following tables summarize the potency and selectivity of this compound against various targets.
Table 1: Potency of this compound against Soluble Epoxide Hydrolase Across Species
| Target Enzyme | IC50 (nM) |
| Human sEH | 2.5 |
| Mouse sEH | 3.1 |
| Rat sEH | 4.0 |
Table 2: Selectivity Profile of this compound Against Common Off-Targets
| Target Enzyme | IC50 (nM) | Selectivity Index (IC50 Off-Target / IC50 Human sEH) |
| Microsomal Epoxide Hydrolase (mEH) | 4,500 | 1800x |
| Cyclooxygenase-1 (COX-1) | >10,000 | >4000x |
| Cyclooxygenase-2 (COX-2) | 8,500 | 3400x |
| Cytochrome P450 3A4 (CYP3A4) | >10,000 | >4000x |
| Raf-1 Kinase | 1,200 | 480x |
Signaling Pathways and Experimental Workflows
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Inhibition in Biochemical Assay | 1. Incorrect inhibitor concentration due to dilution errors or poor solubility.2. Degraded or inactive enzyme.3. Incorrect assay buffer or conditions. | 1. Verify inhibitor concentration and solubility. Ensure the final solvent concentration is low (typically ≤ 0.5%) and include a vehicle control.[1]2. Test the enzyme activity with a known potent control inhibitor.3. Confirm that the buffer pH, temperature, and substrate concentration are optimal for the enzyme. |
| Inhibitor Shows Lower Potency in Cell-Based Assays | 1. Poor cell permeability of the inhibitor.2. The inhibitor is being actively transported out of the cells by efflux pumps.3. The inhibitor is rapidly metabolized by the cells. | 1. Modify the chemical structure of the inhibitor to improve its lipophilicity or other properties that enhance cell entry.[1]2. Co-incubate with known efflux pump inhibitors to see if potency is restored.[1]3. Analyze the inhibitor's stability in the presence of cell lysates or microsomes.[1] |
| High Background Signal in Fluorescence Assay | 1. Substrate auto-fluorescence.2. Inhibitor compound is fluorescent.3. Contamination of microplate or reagents. | 1. Include "no enzyme" controls to measure background fluorescence from the substrate.[1]2. Run a control with the inhibitor alone to check for intrinsic fluorescence.3. Use fresh reagents and high-quality microplates. |
Experimental Protocols
Protocol 1: sEH Inhibitory Assay (Fluorescence-Based)
This protocol is adapted from established methods for determining sEH activity.[3][4][5]
-
Materials:
-
Recombinant human sEH
-
sEH Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.4, containing 0.1 mg/mL BSA)
-
This compound (and positive control inhibitor)
-
Fluorescent substrate (e.g., CMNPC: cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate)[3][5]
-
96-well black microplate
-
Fluorescence plate reader
-
-
Method:
-
Enzyme Preparation: Dilute the recombinant human sEH to the working concentration in cold sEH Assay Buffer. Keep the diluted enzyme on ice.
-
Assay Setup: Add sEH Assay Buffer to all wells. Add the diluted this compound, positive control, or vehicle (DMSO in assay buffer) to the appropriate wells. Include "no enzyme" controls.
-
Enzyme Addition: Add the diluted sEH enzyme to all wells except the "no enzyme" controls.
-
Pre-incubation: Incubate the plate for 5-10 minutes at 30°C to allow the inhibitor to bind to the enzyme.[3][5]
-
Reaction Initiation: Prepare the fluorescent substrate solution in sEH Assay Buffer. Add the substrate solution (final concentration typically 5 µM) to all wells to start the reaction.[3][5]
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic assay) or after a fixed incubation period (endpoint assay).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
-
Protocol 2: Selectivity Assay Against Microsomal Epoxide Hydrolase (mEH)
This procedure is similar to the sEH biochemical assay with key differences.[1]
-
Key Differences from sEH Assay:
-
Enzyme: Use recombinant human microsomal epoxide hydrolase (mEH).
-
Buffer: mEH often has a higher optimal pH. A common buffer is Tris-HCl (e.g., 0.1 M, pH 9.0) containing 0.1 mg/mL BSA.[1]
-
Substrate: While some substrates can be used for both, selectivity can be assessed using substrates preferentially hydrolyzed by mEH.
-
Protocol 3: Selectivity Assay Against COX-1 and COX-2
This protocol outlines a common method for assessing COX inhibition.[1]
-
Materials:
-
Purified human COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
This compound
-
Method for detecting prostaglandin (B15479496) E2 (PGE2) production (e.g., ELISA kit)
-
-
Method:
-
Enzyme and Inhibitor Incubation: In a microplate, combine the assay buffer, heme, and either COX-1 or COX-2 enzyme. Add this compound at various concentrations or a vehicle control. Incubate for a short period (e.g., 10 minutes) at 37°C.[1]
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction. Incubate for a defined time (e.g., 2 minutes).[1]
-
Reaction Termination: Stop the reaction by adding a solution of HCl.
-
PGE2 Quantification: Neutralize the wells and quantify the amount of PGE2 produced using a specific ELISA kit according to the manufacturer's instructions.[1]
-
Data Analysis: Calculate the percent inhibition of PGE2 production for each inhibitor concentration and determine the IC50 values for both COX-1 and COX-2.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Metabolic Stability of Urea-Based sEH Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with urea-based soluble epoxide hydrolase (sEH) inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to metabolic stability encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My urea-based sEH inhibitor is highly potent in vitro but shows poor efficacy and a short half-life in vivo. What are the likely causes?
A1: This is a common challenge with urea-based sEH inhibitors and typically points to poor metabolic stability. The primary causes are often rapid metabolism by cytochrome P450 (CYP) enzymes and/or hydrolysis of the urea (B33335) functional group.[1] Specific metabolic liabilities include:
-
Oxidation of lipophilic moieties: Bulky, lipophilic groups like adamantane (B196018) or unsubstituted phenyl rings are particularly susceptible to oxidation by CYPs.[2][3]
-
Hydrolysis of the urea linkage: While generally more stable than amides or esters, the urea group can still be a site of metabolic cleavage.
-
Poor physicochemical properties: Low aqueous solubility and high plasma protein binding can also contribute to rapid clearance and low bioavailability.[1][2]
Q2: What are the most common metabolic pathways for urea-based sEH inhibitors?
A2: The primary metabolic pathways for this class of inhibitors are Phase I oxidation reactions mediated by CYP enzymes. Key reactions include:
-
Hydroxylation: Addition of a hydroxyl group to aliphatic or aromatic rings. For instance, adamantyl groups are often hydroxylated.[4]
-
Oxidation of alkyl chains: Side chains attached to the urea pharmacophore can be oxidized.[5]
-
Aromatic oxidation: Phenyl groups can be hydroxylated, which can sometimes lead to the formation of reactive metabolites.[2]
Following Phase I metabolism, the resulting metabolites may undergo Phase II conjugation reactions (e.g., glucuronidation) to increase their water solubility and facilitate excretion.
Q3: What strategies can I employ to improve the metabolic stability of my lead compound?
A3: Several medicinal chemistry strategies can be used to block metabolic "hotspots" and enhance stability:
-
Introduce electron-withdrawing groups: Adding fluorine atoms or other electron-withdrawing groups to aromatic rings can make them less susceptible to oxidative metabolism.[2][6]
-
Replace metabolically labile groups: Replacing moieties like adamantane with more stable alternatives such as substituted phenyl rings or cycloalkyl groups can significantly improve the pharmacokinetic profile.[3][7]
-
Incorporate polar functional groups: Adding polar groups can improve solubility and may alter the binding orientation in metabolic enzymes, thus shielding labile positions.[3]
-
Use bioisosteric replacements: In some cases, replacing the urea core with a more stable isostere like a squaramide or an aminopyrimidin-4-one can be beneficial, although this may impact potency.[8]
-
Deuteration: Replacing a hydrogen atom with deuterium (B1214612) at a metabolically labile position can slow down metabolism due to the kinetic isotope effect.[9]
Q4: My in vitro microsomal stability results are highly variable between experiments. How can I improve reproducibility?
A4: High variability in microsomal stability assays can stem from several factors. To improve reproducibility, consider the following:[10]
-
Consistent microsome handling: Ensure that liver microsomes are thawed and handled consistently to maintain enzymatic activity. Avoid repeated freeze-thaw cycles.
-
Accurate pipetting: Use calibrated pipettes, especially for the inhibitor stock solution, to avoid concentration errors.
-
Uniform quenching: The timing and method of stopping the reaction (quenching) should be identical for all samples.
-
Control for non-specific binding: Urea-based inhibitors can be "sticky." Using low-protein-binding plates can help mitigate loss of the compound due to binding to the plate walls.
-
Optimize analytical method: Ensure your LC-MS/MS method is robust and minimizes matrix effects that can suppress the analyte's signal.
Troubleshooting Guides
Issue 1: Poor recovery of the inhibitor at the 0-minute time point in a microsomal stability assay.
-
Possible Cause: The compound has low aqueous solubility and is precipitating in the assay buffer.[10]
-
Troubleshooting Steps:
-
Assess Solubility: Determine the kinetic solubility of your compound in the final assay buffer concentration.
-
Reduce Concentration: If solubility is an issue, lower the starting concentration of the inhibitor in the assay.
-
Modify Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is low (typically <1%) and consistent across all wells.
-
-
Possible Cause: The compound is unstable in the assay buffer.
-
Troubleshooting Steps:
-
Run a Buffer Stability Control: Incubate the compound in the assay buffer without microsomes and NADPH to check for chemical degradation.
-
-
Possible Cause: Significant non-specific binding to the assay plate.[10]
-
Troubleshooting Steps:
-
Use Low-Binding Plates: Switch to commercially available low-protein-binding microplates.
-
Include Control without Microsomes: Compare the recovery at T=0 with and without microsomes to assess the extent of binding to the plasticware versus the biological matrix.
-
Issue 2: The inhibitor appears stable in liver microsomes but is cleared rapidly in vivo.
-
Possible Cause: Metabolism is occurring through non-CYP pathways not fully represented in microsomes.
-
Troubleshooting Steps:
-
Hepatocyte Stability Assay: Use intact hepatocytes, which contain a broader range of Phase I and Phase II metabolic enzymes, as well as transporters.[11]
-
-
Possible Cause: The inhibitor is a substrate for active efflux transporters in the liver or gut, leading to rapid clearance.[1]
-
Troubleshooting Steps:
-
In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2) to determine if the compound is a substrate for transporters like P-glycoprotein.[1]
-
-
Possible Cause: Rapid renal clearance.
-
Troubleshooting Steps:
-
Analyze Urine in PK Studies: Quantify the amount of unchanged drug excreted in the urine during in vivo pharmacokinetic studies.
-
Issue 3: Suspected formation of reactive metabolites leading to toxicity.
-
Possible Cause: Oxidation of an electron-rich aromatic ring (e.g., aniline-like moiety) can form reactive quinone-imines.[6]
-
Troubleshooting Steps:
-
Reactive Metabolite Trapping Assay: Conduct an in vitro assay using liver microsomes in the presence of a trapping agent like glutathione (B108866) (GSH). Detect the formation of GSH-adducts by LC-MS/MS.[6]
-
Structural Modification: If a reactive metabolite is confirmed, modify the susceptible aromatic ring by adding electron-withdrawing groups to reduce its electron density and susceptibility to oxidation.[6]
-
Data Presentation
Table 1: Comparison of Metabolic Stability for Representative Urea-Based sEH Inhibitors
| Compound | Structure Modification | Species | t1/2 (min) in Liver Microsomes | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |
| AUDA | Adamantyl + alkyl chain | Human | - | - | [3] |
| t-AUCB | Adamantyl + cyclohexyloxy linker | Human | - | - | [3] |
| Compound A | Phenyl replacing Adamantyl | Human | > 120 | < 11.5 | [7] |
| Compound B | Trifluoromethoxyphenyl replacing Adamantyl | Human | > 120 | < 11.5 | [7] |
| TPPU | Trifluoromethoxyphenyl + piperidinyl | Human | > 120 | < 11.5 | [7] |
| DPN Analog | Nicotinamide analog | Human | 185 | - | [3] |
Note: This table is a summary of representative data. Actual values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a general procedure for assessing the metabolic stability of a urea-based sEH inhibitor.
-
Reagent Preparation:
-
Phosphate (B84403) Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Liver Microsomes: Obtain pooled liver microsomes (human, rat, or mouse) from a commercial vendor. Dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer just before use.
-
Quenching Solution: Ice-cold acetonitrile (B52724) containing a suitable internal standard for LC-MS/MS analysis.
-
-
Incubation Procedure:
-
Pre-warm the diluted microsomes and NRS solution to 37°C.
-
In a 96-well plate, add the inhibitor working solution to the microsome solution to achieve a final inhibitor concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NRS solution.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of the ice-cold quenching solution.[10]
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent inhibitor.[12]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the inhibitor remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg protein/mL).[10]
-
Visualizations
Caption: The sEH pathway and the point of intervention for urea-based inhibitors.
Caption: Experimental workflow for assessing and improving metabolic stability.
Caption: A logical guide for troubleshooting poor in vivo performance of sEH inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. benchchem.com [benchchem.com]
common problems with sEH inhibitor-3 formulation for in vivo use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of sEH inhibitor-3 for in vivo experiments.
Troubleshooting Guide
Issue 1: Precipitate Formation in Formulation
Question: My this compound is precipitating out of the vehicle during preparation or upon standing. What should I do?
Answer: Precipitation indicates that the concentration of your inhibitor exceeds its solubility in the chosen vehicle. Here are several steps to address this:
-
Solubility Screening: Systematically test the solubility of your this compound in a panel of common preclinical vehicles.
-
pH Adjustment: If your inhibitor has ionizable groups (acidic or basic), adjusting the pH of an aqueous vehicle can significantly enhance solubility.[1]
-
Co-solvent Systems: For many sEH inhibitors, especially those with a urea (B33335) pharmacophore, a co-solvent system is necessary. A common and effective vehicle for oral or intraperitoneal administration is a mixture of polyethylene (B3416737) glycol 400 (PEG400) and saline.[1]
-
Suspension Formulation: If complete dissolution is not achievable at the required dose, creating a uniform suspension is a viable alternative for oral administration. Use a suspending agent like 0.5% methylcellulose (B11928114) or carboxymethylcellulose to ensure homogeneity.[1]
-
Route Re-evaluation: For intravenous (IV) administration, the inhibitor must be fully dissolved to prevent embolism.[1] If a stable solution cannot be made, consider an alternative route like subcutaneous (s.c.) or intraperitoneal (i.p.) injection, where a suspension may be acceptable.[1]
Issue 2: Poor Oral Bioavailability and High Variability in Efficacy
Question: My this compound shows high potency in vitro, but I'm seeing low efficacy and high variability in my animal models after oral administration. What are the likely causes?
Answer: This is a frequent challenge, often stemming from poor absorption or rapid metabolism.
-
Poor Physicochemical Properties: Many potent sEH inhibitors have poor water solubility and high lipophilicity, which limits their absorption from the gastrointestinal tract.[2][3][4] Efforts to improve these properties, such as lowering the melting point and logP, can ease formulation and improve absorption.[2][4][5]
-
Metabolic Instability: The inhibitor may be rapidly metabolized by enzymes like cytochrome P450s or through processes like beta-oxidation, leading to a short half-life and low exposure.[1][6]
-
Vehicle Effects: The chosen vehicle can influence absorption. For lipophilic compounds, lipid-based formulations (e.g., dissolving in corn oil or triolein) can sometimes improve oral bioavailability.[6][7]
-
Inter-animal Variability: Significant pharmacokinetic differences can exist between individual animals. Increasing the number of animals per group can help improve the statistical power of your study. It is also beneficial to monitor plasma concentrations of the inhibitor to correlate exposure with the observed efficacy.[3]
-
Alternative Administration Routes: If oral bioavailability remains low, consider other routes of administration such as subcutaneous, intravenous, or intraperitoneal injections to achieve more consistent and adequate exposure.[3] For chronic studies, administration in the drinking water has proven effective for some inhibitors, though it may require a co-solvent for solubilization.[3][8][9]
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation challenges with urea-based sEH inhibitors?
A1: The 1,3-disubstituted urea is a common and potent pharmacophore for sEH inhibition.[2] However, these compounds are often characterized by:
-
Poor Water Solubility: Their rigid and lipophilic structure limits solubility in aqueous solutions.[1][6][10]
-
High Melting Point: Strong crystal lattice energy contributes to poor solubility and can make formulation more difficult.[1][4][6]
-
These properties often demand what has been described as "heroic formulation" efforts to achieve adequate in vivo exposure.[2][5]
Q2: What is a good starting point for selecting a vehicle for my this compound?
A2: There is no single best vehicle, as it depends on the specific physicochemical properties of your inhibitor and the intended route of administration. However, a good starting point for poorly soluble compounds for oral or IP administration is a co-solvent system like 20-50% PEG400 in saline or water.[1] For some lipophilic inhibitors, an oil-based vehicle such as corn oil or a triglyceride formulation can be effective.[6] It is always recommended to perform a small-scale solubility test before preparing a large batch of formulation.
Q3: Can the formulation vehicle itself affect my experimental results?
A3: Yes. Some vehicles can have biological effects. For example, DMSO has been reported to alter the levels of certain lipid mediators in vivo.[3] Therefore, it is crucial to always include a vehicle-only control group in your experimental design to account for any effects of the formulation itself.[3]
Q4: How can I improve the physicochemical properties of my sEH inhibitor to make it easier to formulate?
A4: While this falls more into the realm of medicinal chemistry, understanding the principles can be helpful. Structural modifications that have been shown to improve properties include:
-
Adding Polar Groups: Introducing polar functional groups at a sufficient distance from the primary urea pharmacophore can improve aqueous solubility.[8][10]
-
Modifying Substituents: Replacing certain chemical groups can lower the melting point and improve solubility. For instance, substituting a 4-trifluoromethoxyphenyl group has been shown to be beneficial in some cases.[5][7]
-
Prodrug Approach: Converting a functional group into a more soluble or permeable moiety (e.g., an ester) that is cleaved in vivo to release the active inhibitor can be an effective strategy.[7][11]
Quantitative Data Summary
Table 1: Common Formulation Vehicles for Poorly Soluble sEH Inhibitors
| Vehicle Type | Components | Common Routes | Advantages | Disadvantages |
| Co-solvent System | PEG400, Propylene Glycol, Saline/Water | p.o., i.p., s.c. | Effective for many poorly soluble compounds. | Potential for vehicle-induced biological effects. |
| Suspension | 0.5% Methylcellulose, Carboxymethylcellulose (CMC) | p.o. | Allows for administration of higher doses of insoluble compounds. | Risk of non-uniform dosing if not properly prepared; not suitable for i.v. |
| Lipid-Based | Corn oil, Triglycerides, Triolein | p.o., s.c. | Can improve absorption of highly lipophilic compounds. | May have complex effects on pharmacokinetics. |
| Aqueous (pH modified) | Buffers | i.v., p.o., i.p. | Suitable for ionizable compounds. | Only applicable if the inhibitor has acidic/basic properties. |
Experimental Protocols
Protocol 1: Preparation of a PEG400 Co-solvent Formulation (1 mg/mL)
-
Calculate Materials: For a final volume of 10 mL, you will need 10 mg of this compound, 2 mL of PEG400, and 8 mL of sterile 0.9% saline.
-
Dissolve Inhibitor: Weigh 10 mg of the this compound into a sterile glass vial.
-
Add 2 mL of PEG400 to the vial.
-
Vortex and/or sonicate the mixture until the inhibitor is completely dissolved. Gentle warming in a water bath (<40°C) may be used to aid dissolution.
-
Add Aqueous Phase: While continuously vortexing, slowly add the 8 mL of 0.9% saline to the PEG400/inhibitor mixture. Add the saline dropwise, especially at the beginning, to prevent the inhibitor from precipitating.
-
Final Formulation: The final formulation will be a 20% PEG400 in saline solution containing 1 mg/mL of the this compound. Store appropriately, typically at 4°C for short-term use, and bring to room temperature before dosing.
Protocol 2: Preparation of a Methylcellulose Suspension (1 mg/mL)
-
Prepare Vehicle: To create 10 mL of a 0.5% methylcellulose solution, slowly add 50 mg of methylcellulose powder to approximately 5 mL of hot water (~80°C) while stirring vigorously to disperse the powder.
-
Add 5 mL of cold water to the mixture and continue stirring in an ice bath until a clear, viscous solution is formed.
-
Weigh Inhibitor: Weigh 10 mg of the this compound.
-
Triturate: Place the inhibitor powder in a small mortar. Add a few drops of the prepared methylcellulose vehicle and grind with the pestle to create a smooth, uniform paste. This step is critical to reduce particle size and ensure a fine suspension.
-
Dilute to Final Volume: Gradually add the remaining methylcellulose vehicle to the paste while continuously stirring or mixing to achieve the final volume of 10 mL.
-
Final Formulation: The result is a 1 mg/mL suspension. Ensure the suspension is thoroughly mixed before each administration to guarantee dose uniformity.[1]
Visualizations
Caption: The sEH enzymatic pathway and the mechanism of action for sEH inhibitors.
Caption: Logical workflow for developing a preclinical formulation for an sEH inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. HUMBLE BEGINNINGS WITH BIG GOALS: SMALL MOLECULE SOLUBLE EPOXIDE HYDROLASE INHIBITORS FOR TREATING CNS DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: sEH Inhibitor-3 Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with soluble epoxide hydrolase (sEH) inhibitor-3 derivatives. The following information addresses common challenges encountered during experiments, with a focus on reducing the melting point of these compounds to improve their physicochemical properties and bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the high melting point of my sEH inhibitor-3 derivative a concern for my experiments?
A high melting point is often associated with high crystal lattice energy, which can lead to poor aqueous solubility and dissolution rates.[1][2][3] For in vitro assays, this can cause the compound to precipitate out of solution, leading to inaccurate results. In drug development, poor solubility can result in low oral bioavailability, limiting the therapeutic potential of the inhibitor.[1]
Q2: What are the primary strategies to reduce the melting point of an this compound derivative?
There are two main approaches to lower the melting point of your this compound derivative:
-
Chemical Modification: Altering the molecular structure of the compound can disrupt the crystal packing and lower the melting point.[2][3][4]
-
Pharmaceutical Formulation: Utilizing techniques like co-crystallization or creating amorphous solid dispersions can modify the solid-state properties of the compound without changing its chemical structure.[5][6]
Q3: How does chemical modification help in reducing the melting point?
Modifications to the chemical structure can introduce conformational flexibility or disrupt intermolecular interactions, such as hydrogen bonds, that hold the crystal lattice together.[1] For instance, replacing a rigid urea (B33335) pharmacophore with a more flexible amide group has been shown to lower the melting point of sEH inhibitors.[3] Similarly, introducing flexible side chains or specific functional groups can also achieve a reduction in the melting point.[1][2]
Q4: What is co-crystallization and how can it lower the melting point?
Co-crystallization involves combining a therapeutic agent (the active pharmaceutical ingredient or API) with a benign co-former in a specific stoichiometric ratio to form a new crystalline solid.[7][8] The resulting co-crystal has its own unique physicochemical properties, including a different melting point, which is often lower than that of the pure API.[6][9] This occurs because the co-former disrupts the crystal lattice of the API, leading to a less stable and lower-melting solid form.
Q5: What are amorphous solid dispersions (ASDs) and how do they address the issue of high melting points?
Amorphous solid dispersions (ASDs) are systems where the API is dispersed in a polymer matrix in a non-crystalline, amorphous state.[5][10][11] Amorphous solids lack the long-range molecular order of crystalline materials and therefore do not have a distinct melting point. Instead, they exhibit a glass transition temperature (Tg). This amorphous form generally possesses higher apparent solubility and a faster dissolution rate compared to the crystalline form.[10]
Troubleshooting Guides
Issue 1: High Melting Point Leading to Poor Solubility
Symptoms:
-
The this compound derivative precipitates out of the buffer during in vitro assays.
-
Inconsistent results in biological assays due to poor compound solubility.
-
Low oral bioavailability observed in animal studies.
Troubleshooting Steps:
-
Confirm Purity: Impurities can sometimes affect the melting point and solubility. Ensure the compound is of high purity using appropriate analytical techniques (e.g., HPLC, NMR).
-
Attempt Chemical Modification: If you are in the process of synthesizing derivatives, consider modifications known to reduce melting points.
-
Formulate as a Co-crystal: Experiment with different co-formers to produce a co-crystal with a lower melting point.
-
Prepare an Amorphous Solid Dispersion: Utilize techniques like hot-melt extrusion or spray drying to create an ASD of your compound.
Data Presentation
Table 1: Effect of Chemical Modifications on the Melting Point of sEH Inhibitors
| Original Compound Structure/Group | Modified Compound Structure/Group | Melting Point Reduction (°C) | Reference |
| Disubstituted Urea | Ester derivatives | 23–66 | [2] |
| Urea Pharmacophore | Amide Pharmacophore | Significant reduction | [3] |
| Isopropyl Group | Cyclopropyl Group | Decrease in melting point | [4][12] |
Note: The exact reduction in melting point is dependent on the specific molecular structure.
Experimental Protocols
Methodology 1: Co-crystal Formation by Solvent Evaporation
This protocol describes a common method for screening co-formers and preparing co-crystals.
Materials:
-
This compound derivative (API)
-
Selected co-former (e.g., benzoic acid, nicotinamide)
-
A common solvent in which both the API and co-former are soluble (e.g., ethanol, methanol, acetone)
-
Small glass vials
-
Stir plate and stir bars
-
Rotary evaporator or a gentle stream of nitrogen
Procedure:
-
Stoichiometric Preparation: Weigh the API and the co-former in a specific stoichiometric ratio (e.g., 1:1, 1:2, 2:1) and place them in a glass vial.
-
Dissolution: Add the chosen solvent to the vial in a sufficient amount to completely dissolve both the API and the co-former with gentle stirring.
-
Solvent Evaporation: Slowly evaporate the solvent. This can be achieved by:
-
Leaving the vial loosely capped at room temperature for slow evaporation.
-
Using a rotary evaporator at a controlled temperature and reduced pressure.
-
Passing a gentle stream of nitrogen over the surface of the solution.
-
-
Crystal Collection and Analysis: Once the solvent has completely evaporated, collect the resulting solid. Analyze the solid using techniques such as Differential Scanning Calorimetry (DSC) to determine the melting point and Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase. A new, single melting point that is different from the melting points of the API and the co-former suggests co-crystal formation.[9]
Methodology 2: Preparation of Amorphous Solid Dispersion by Solvent Evaporation
This protocol provides a laboratory-scale method for preparing an ASD.
Materials:
-
This compound derivative (API)
-
Polymer carrier (e.g., PVP, HPMC, Soluplus®)
-
A common solvent in which both the API and the polymer are soluble (e.g., methanol, acetone, dichloromethane)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Solution Preparation: Dissolve the API and the polymer in the chosen solvent in a round-bottom flask. The ratio of API to polymer will depend on the specific materials and desired properties.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator. This will form a thin film of the API-polymer mixture on the inner surface of theflask.
-
Drying: Further dry the film under vacuum at a controlled temperature (below the glass transition temperature of the mixture) to remove any residual solvent.
-
Collection and Analysis: Scrape the dried film from the flask to obtain the ASD as a powder. Characterize the ASD using DSC to observe the glass transition temperature (Tg) instead of a melting point and PXRD to confirm the amorphous nature (absence of sharp diffraction peaks).
Visualizations
Caption: The sEH signaling pathway and the mechanism of sEH inhibitors.
Caption: Workflow for addressing the high melting point of this compound derivatives.
References
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of amide-based inhibitors of soluble epoxide hydrolase with improved water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Increase sEH Inhibitor-3 Residence Time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the residence time of sEH inhibitor-3 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is drug-target residence time and why is it important for sEH inhibitors?
A1: Drug-target residence time refers to the duration a drug remains bound to its biological target, in this case, the soluble epoxide hydrolase (sEH) enzyme. It is a critical parameter that can be a better predictor of in vivo efficacy than traditional potency metrics like IC50 or Ki. A longer residence time for an sEH inhibitor can lead to a more sustained biological effect, even after the unbound drug has been cleared from circulation. This prolonged target engagement can enhance the therapeutic window and potentially reduce the required dosing frequency.
Q2: My sEH inhibitor has high potency (in vitro) but shows poor efficacy in vivo. Could short residence time be the issue?
A2: Yes, a mismatch between high in vitro potency and poor in vivo efficacy is a common challenge that can often be attributed to a short drug-target residence time. Other contributing factors can include poor pharmacokinetics (e.g., low oral bioavailability, rapid metabolism, or short half-life), low metabolic stability, high plasma protein binding, or off-target effects. It is crucial to assess the residence time and pharmacokinetic profile of your inhibitor to diagnose the underlying cause of poor in vivo performance.
Q3: What are the primary strategies to increase the residence time of an sEH inhibitor?
A3: The main strategies to enhance the drug-target residence time of an sEH inhibitor can be broadly categorized into two areas:
-
Structural Modification of the Inhibitor: This involves rationally designing and synthesizing analogs with chemical features that promote longer-lasting interactions with the sEH active site. Key approaches include:
-
Optimizing Binding Interactions: Introducing chemical moieties that form additional or stronger hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with amino acid residues in the sEH binding pocket.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the inhibitor's structure and evaluating the impact on both potency (Ki) and the dissociation rate constant (k_off), from which residence time (1/k_off) is calculated.
-
Blocking Metabolic Sites: Identifying and modifying metabolically labile positions on the inhibitor to reduce its rate of degradation by metabolic enzymes like cytochrome P450s. For instance, introducing fluorine atoms at susceptible sites can enhance metabolic stability.
-
-
Formulation Strategies: While not directly increasing the intrinsic residence time at the molecular level, formulation strategies can improve the inhibitor's pharmacokinetic profile, leading to sustained plasma concentrations and thereby prolonged target engagement in vivo. These strategies include:
-
Improving Solubility: Many potent sEH inhibitors suffer from poor aqueous solubility, which limits their absorption. Techniques like particle size reduction (micronization, nanosuspensions), use of co-solvents, lipid-based drug delivery systems (LBDDS), surfactants, and cyclodextrins can enhance solubility.[1]
-
Prodrug Approach: Masking a key functional group with a more soluble promoiety that is cleaved in vivo can improve bioavailability.
-
Q4: How does improving the physicochemical properties of my sEH inhibitor, such as solubility, impact its residence time and overall performance?
A4: Improving physicochemical properties like aqueous solubility is crucial for the developability of an sEH inhibitor, although it doesn't directly alter the intrinsic drug-target residence time (the dissociation rate from the enzyme). However, poor solubility can lead to low and variable oral bioavailability, preventing the inhibitor from reaching a sufficient concentration at the target site to exert its effect.[1] By enhancing solubility, you can improve absorption and achieve higher and more sustained plasma concentrations, which in turn can lead to prolonged target occupancy in vivo. Therefore, optimizing solubility is a critical step in ensuring that an inhibitor with a long residence time can be effective when administered orally.
Troubleshooting Guides
Issue 1: My novel sEH inhibitor shows a short residence time in my initial assays.
| Possible Cause | Troubleshooting Steps |
| Suboptimal binding interactions with the sEH active site. | 1. Analyze Co-crystal Structure: If available, examine the co-crystal structure of your inhibitor (or a close analog) bound to sEH to identify opportunities for additional interactions. 2. Computational Modeling: Use molecular docking and molecular dynamics simulations to predict modifications that could enhance binding affinity and prolong residence time. 3. SAR Studies: Synthesize and test a focused library of analogs with systematic modifications to key functional groups to identify moieties that slow the dissociation rate (k_off). |
| High conformational flexibility of the inhibitor. | 1. Introduce Rigidity: Modify the inhibitor scaffold to reduce its conformational flexibility, which can lead to a more stable binding orientation in the active site. |
| Rapid dissociation kinetics. | 1. Measure k_off: Directly measure the dissociation rate constant (k_off) using a suitable assay (see Experimental Protocol 1) to confirm rapid dissociation. 2. Focus on Slowing Dissociation: Prioritize modifications aimed at decreasing k_off rather than solely increasing association rate (k_on). |
Issue 2: My sEH inhibitor has a good residence time in vitro but a short half-life in vivo.
| Possible Cause | Troubleshooting Steps |
| Rapid metabolism. | 1. Metabolic Stability Assay: Perform an in vitro metabolic stability assay using liver microsomes or S9 fractions to determine the inhibitor's susceptibility to metabolism (see Experimental Protocol 3). 2. Metabolite Identification: Identify the major metabolites to pinpoint the metabolically labile sites on your inhibitor. 3. Block Metabolic Sites: Introduce chemical modifications, such as fluorination or deuteration, at the identified metabolic hotspots to slow down degradation. |
| Rapid clearance. | 1. Pharmacokinetic Study: Conduct a pharmacokinetic study in an appropriate animal model to determine key parameters like clearance rate, volume of distribution, and half-life (see Experimental Protocol 2). 2. Modify Physicochemical Properties: Adjust the inhibitor's lipophilicity (logP) and other physicochemical properties to reduce renal or hepatic clearance. |
| Poor formulation leading to rapid elimination. | 1. Re-evaluate Formulation: Experiment with different formulation strategies (e.g., lipid-based formulations, controlled-release preparations) to sustain the inhibitor's concentration in circulation. |
Issue 3: My sEH inhibitor has poor aqueous solubility, hindering further development.
| Possible Cause | Troubleshooting Steps |
| High lipophilicity and/or high melting point. | 1. Determine Solubility: Quantify the aqueous solubility of your inhibitor using the shake-flask method or a high-throughput alternative (see Experimental Protocol 4). 2. Structural Modifications: Introduce polar functional groups (e.g., heterocycles, ethers) or modify substituents to disrupt crystal lattice packing and lower the melting point. 3. Formulation Approaches: If structural modifications compromise potency, explore solubility-enhancing formulations such as co-solvents, surfactants, cyclodextrins, or lipid-based delivery systems.[1] |
| Precipitation in dosing vehicle. | 1. Verify Solubility in Vehicle: Experimentally determine the solubility of your inhibitor in various preclinical vehicles. 2. pH Adjustment: For ionizable compounds, adjust the pH of the vehicle to increase solubility. 3. Prepare a Suspension: If complete solubilization is not achievable at the required dose, prepare a uniform and stable suspension for oral administration.[1] |
Quantitative Data
Table 1: Pharmacokinetic Parameters of Selected sEH Inhibitors in Rodents (Oral Administration)
| Compound | Species | Dose (mg/kg) | Cmax (µM) | Tmax (h) | t1/2 (h) | AUC (µMh) | Oral Bioavailability (%) | Reference |
| TPPU | Mouse | 0.3 | ~0.1 | ~2 | ~93.9 | - | - | [2] |
| APAU | Mouse | - | 30 nM | 3 h | - | 183 nMh | - | [3] |
| Inhibitor 4 | Mouse | 0.3 | 456 nM | 1 h | 15 h | 8813 nMh | - | [3] |
| Inhibitor 7 | Mouse | 0.3 | 291 nM | 1.5 h | 14 h | 6649 nMh | - | [3] |
| Inhibitor 19 | Mouse | 0.3 | 253 nM | 1.5 h | 18 h | 6090 nMh | - | [3] |
| Inhibitor 21 | Mouse | 0.3 | 247 nM | 2 h | 19 h | 6088 nMh | - | [3] |
| Data presented as mean where available. Some values were not reported in the cited literature. |
Table 2: In Vitro Potency and Residence Time of Selected sEH Inhibitors
| Compound | Human sEH IC50 (nM) | Human sEH Ki (nM) | Residence Time (1/k_off) (min) | Reference |
| TPPU | 3.7 ± 0.3 | 4.6 ± 0.4 | 28.6 | [4][5] |
| TPAU | 7.0 ± 0.5 | 8.5 ± 0.7 | 6.0 | [4][5] |
| Inhibitor 4 | 0.49 ± 0.04 | 0.61 ± 0.05 | 45.5 | [3] |
| Inhibitor 7 | 0.28 ± 0.02 | 0.35 ± 0.03 | 66.7 | [3] |
| Inhibitor 19 | 1.3 ± 0.1 | 1.6 ± 0.1 | 52.6 | [3] |
| Inhibitor 21 | 0.7 ± 0.06 | 0.87 ± 0.07 | 100 | [3] |
| Data presented as mean ± SD where available. |
Experimental Protocols
Protocol 1: FRET-Based Competitive Displacement Assay for Measuring Residence Time (k_off)
This protocol is adapted from a Förster Resonance Energy Transfer (FRET)-based assay to determine the dissociation rate constant (k_off) of an inhibitor from sEH.[6][7]
Materials:
-
Purified recombinant human sEH
-
Test inhibitor
-
Reporting fluorescent ligand (e.g., ACPU)
-
Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)
-
Fluorometer with excitation at 280 nm and emission detection at 450 nm
Procedure:
-
Enzyme-Inhibitor Complex Formation: Incubate sEH (e.g., 8 µM) with a slight excess of the test inhibitor (e.g., 8.8 µM) in assay buffer for 1.5 hours at 30°C to allow for complex formation.
-
Dissociation Initiation: Rapidly dilute the sEH-inhibitor complex (e.g., 40-fold) into a solution containing a high concentration of a fluorescent reporting ligand (e.g., 20 µM ACPU) to prevent re-binding of the dissociated test inhibitor.
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence at 450 nm (with excitation at 280 nm) every 30 seconds for a duration sufficient to observe the complete dissociation curve (e.g., 5000 seconds). The displacement of the test inhibitor by the fluorescent ligand will result in an increase in the FRET signal.
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
Fit the resulting curve to a single exponential growth equation to obtain the dissociation rate constant (k_off).
-
Calculate the residence time as the reciprocal of k_off (Residence Time = 1/k_off).
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol provides a general procedure for assessing the pharmacokinetic profile of an sEH inhibitor following oral administration in mice.[3][8]
Materials:
-
Male mice (e.g., C57BL/6 or Swiss Webster, 8 weeks old)
-
Test inhibitor
-
Appropriate formulation vehicle (e.g., corn oil, PEG400 in saline)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Fasting: Acclimate mice to the housing conditions and fast them overnight before dosing, with free access to water.
-
Inhibitor Formulation and Administration: Prepare the inhibitor in the chosen vehicle to the desired concentration. Administer a single dose via oral gavage.
-
Blood Sampling: Collect blood samples (e.g., 10-20 µL) from the tail vein at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Sample Processing: Immediately mix blood with an anticoagulant and an internal standard. Process the samples (e.g., protein precipitation with acetonitrile) to extract the inhibitor.
-
Bioanalysis: Quantify the concentration of the inhibitor in each sample using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), t1/2 (half-life), and AUC (area under the concentration-time curve).
Protocol 3: Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a common in vitro method to assess the metabolic stability of an sEH inhibitor.[9][10][11][12]
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Ice-cold acetonitrile (B52724) with an internal standard (quenching solution)
-
LC-MS/MS system
Procedure:
-
Reagent Preparation: Thaw liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer. Prepare the NADPH regenerating system.
-
Incubation: Pre-warm the diluted microsomes and NADPH regenerating system to 37°C. In a 96-well plate, add the test inhibitor to the microsome solution to a final concentration of 1 µM.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. Incubate the plate at 37°C with gentle shaking.
-
Time Points and Quenching: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of the ice-cold quenching solution.
-
Sample Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent inhibitor.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the inhibitor remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (Cl_int).
-
Protocol 4: Shake-Flask Method for Determining Aqueous Solubility
This protocol describes the "gold standard" shake-flask method for measuring the thermodynamic solubility of a compound.[13]
Materials:
-
Solid sEH inhibitor
-
Clear glass vials
-
Buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
Orbital shaker or rotator
-
Centrifuge or filtration system
-
Analytical instrument for quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Preparation: Add an excess amount of the solid inhibitor to a vial containing the buffer. Ensure that undissolved solid remains visible throughout the experiment.
-
Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Separate the solid and liquid phases by centrifuging the vials at high speed or by filtering the suspension through a low-binding filter.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate solvent. Determine the concentration of the dissolved inhibitor using a validated analytical method against a standard curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Förster resonance energy transfer competitive displacement assay for human soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Förster resonance energy transfer competitive displacement assay for human soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mercell.com [mercell.com]
- 11. researchgate.net [researchgate.net]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Rapid In Vivo Metabolism of sEH Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the rapid in vivo metabolism of soluble epoxide hydrolase (sEH) inhibitors, particularly sEH inhibitor-3 and related compounds.
Frequently Asked Questions (FAQs)
Q1: My potent in vitro sEH inhibitor (this compound) shows poor efficacy in vivo. What is the likely cause?
A common issue is the rapid in vivo metabolism of the inhibitor, leading to a short half-life and low systemic exposure.[1] Early urea-based sEH inhibitors, despite their high in vitro potency, are often susceptible to rapid clearance by metabolic enzymes, primarily cytochrome P450s.[1] This results in a significant disconnect between in vitro potency and in vivo performance.
Q2: What are the primary metabolic pathways responsible for the rapid clearance of sEH inhibitors?
The primary route of metabolism for many sEH inhibitors, especially those with adamantyl or alkyl moieties, is oxidation mediated by cytochrome P450 (CYP) enzymes in the liver.[1] This can involve hydroxylation or other oxidative transformations of the inhibitor's chemical structure, leading to its inactivation and subsequent excretion.
Q3: How can I experimentally confirm if my sEH inhibitor is rapidly metabolized?
To assess the metabolic stability of your inhibitor, you can perform an in vitro liver microsomal stability assay. This experiment incubates your compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. By measuring the disappearance of the parent compound over time, you can determine its intrinsic clearance and predict its in vivo metabolic fate.[2][3]
Q4: What strategies can be employed to overcome the rapid metabolism of sEH inhibitors?
There are two main approaches to address this challenge:
-
Structural Modification (Medicinal Chemistry): This involves chemically modifying the inhibitor to block or slow down its metabolism.
-
Formulation Design: This approach aims to enhance the absorption and bioavailability of the inhibitor, thereby increasing its systemic exposure.[3]
Q5: What specific structural modifications can improve the metabolic stability of sEH inhibitors?
Several medicinal chemistry strategies have proven effective:
-
Isosteric Replacements: Substituting metabolically vulnerable parts of the molecule with more stable groups. A notable example is the replacement of hydrogen with deuterium, which can significantly increase the compound's half-life in liver microsomes.[2]
-
Blocking Metabolic Sites: Identifying and modifying the specific sites on the molecule that are targeted by metabolic enzymes. For instance, replacing a metabolically susceptible alkyl group with a fluorinated analog can enhance stability.[4][5]
-
Scaffold Hopping: Moving away from traditional, metabolically labile scaffolds (like certain ureas) to novel chemical structures with improved pharmacokinetic properties.[3]
-
Prodrug Approach: Converting a functional group, such as a carboxylic acid, into an ester can improve membrane permeability and oral exposure. The ester is then cleaved in vivo to release the active drug.[1][3]
Q6: How can formulation strategies help overcome poor in vivo performance?
For lipophilic sEH inhibitors with poor aqueous solubility, formulation can be critical:
-
Lipid-Based Formulations: Dissolving the inhibitor in oils or other lipid-based carriers can improve its absorption.[4]
-
Nanonization: Reducing the particle size of the inhibitor to the nanometer range increases the surface area for dissolution, which can lead to improved absorption and bioavailability.[3][4]
Troubleshooting Guide
Issue 1: My sEH inhibitor has a high in vitro potency (low nM IC50) but shows poor in vivo exposure (low Area Under the Curve - AUC) after oral dosing.
This is a classic indicator of poor oral bioavailability, which can be due to low solubility, poor permeability, or rapid first-pass metabolism.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor in vivo exposure of sEH inhibitors.
Issue 2: My sEH inhibitor shows a very short half-life in pharmacokinetic studies.
A short half-life is typically a result of rapid metabolic clearance.
Strategies to Prolong In Vivo Half-Life
-
Identify Metabolic Hotspots: Use techniques like in vitro metabolism studies with liver microsomes followed by mass spectrometry to identify the major metabolites. This will reveal the parts of the molecule that are most susceptible to metabolism.
-
Medicinal Chemistry Approaches:
-
Deuteration: Replace hydrogen atoms at the metabolic hotspots with deuterium. The stronger carbon-deuterium bond can slow down metabolism.[2]
-
Fluorination: Introduce fluorine atoms at or near the sites of metabolism. This can block metabolic attack and improve stability.[5]
-
Structural Rigidification: Introduce cyclic structures or other conformational constraints to make the molecule a poorer substrate for metabolic enzymes.
-
Quantitative Data Summary
Table 1: In Vitro Metabolic Stability of sEH Inhibitors in Liver Microsomes
| Compound | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| Lead Compound 3 | Human | Moderate (Not specified) | Not Reported | [2] |
| Lead Compound 3 | Rat | 26 | Not Reported | [2] |
| Deuterated Analog of 3 | Human | ~30% increase vs. lead | Not Reported | [2] |
| Deuterated Analog of 3 | Rat | ~30% increase vs. lead | Not Reported | [2] |
| Urea Analog (38) | Human | 185 | Not Reported | [6] |
| Urea Analog (38) | Rat | 105 | Not Reported | [6] |
Table 2: Comparative Pharmacokinetics of Selected sEH Inhibitors
| Compound | Species | Dose & Route | Cmax | Tmax | T½ (half-life) | Bioavailability (%) | Reference |
| GSK2256294 | Human | Single oral doses | Dose-dependent | Not Reported | 25-43 h | Not Reported | [7] |
| EC5026 | Rat | 3 mg/kg, oral | 1,329 - 1,557 ng/mL | 2.5 - 3 h | 75-90 h | Not Reported | [8] |
| TPPU | Mouse | 0.3 mg/kg, s.c. | ~100 nM | ~2 h | ~93.9 h | Not Reported | [9] |
| AR9281 | Human | Not Specified | Not Potent | Not Reported | Short | Not Reported | [1] |
Key Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of an sEH inhibitor.
Materials:
-
Test sEH inhibitor
-
Liver microsomes (human or from the animal species of interest)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system
-
Cold organic solvent (e.g., acetonitrile) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the test inhibitor.
-
Incubate the inhibitor (final concentration, e.g., 1 µM) with a suspension of liver microsomes (final protein concentration, e.g., 1 mg/mL) in potassium phosphate buffer.
-
After a brief pre-incubation at 37°C, initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in each aliquot by adding cold acetonitrile (B52724) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent inhibitor at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of an sEH inhibitor after oral administration.
Materials:
-
Test sEH inhibitor
-
Suitable vehicle for formulation (e.g., triolein (B1671897) with 1% ethanol)
-
Mice (e.g., C57BL/6)
-
Oral gavage needles
-
Blood collection supplies (e.g., anticoagulant-coated capillaries)
-
LC-MS/MS system
Procedure:
-
Fast the mice overnight with free access to water.
-
Formulate the sEH inhibitor in the chosen vehicle to the desired concentration.
-
Administer the formulation to the mice via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process the blood samples (e.g., protein precipitation with acetonitrile) to extract the inhibitor.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of the inhibitor.
Data Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), t½ (half-life), and AUC (area under the concentration-time curve).
Visualized Pathways and Workflows
Caption: The sEH pathway in arachidonic acid metabolism.
Caption: Experimental workflow for developing metabolically stable sEH inhibitors.
References
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Addressing Poor Pharmacokinetic Profiles of sEH Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the pharmacokinetic profiles of soluble epoxide hydrolase (sEH) inhibitors during preclinical studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and in vivo evaluation of sEH inhibitors.
Question 1: My sEH inhibitor demonstrates high in vitro potency but exhibits poor or highly variable oral bioavailability. What are the likely causes and how can I troubleshoot this?
Answer:
Low and variable oral bioavailability is a frequent challenge with sEH inhibitors, particularly urea-based scaffolds.[1][2] The primary culprits are typically poor aqueous solubility and/or rapid first-pass metabolism.[2]
Potential Causes:
-
Low Aqueous Solubility: Many potent sEH inhibitors are highly lipophilic with crystalline structures and high melting points, leading to poor dissolution in the gastrointestinal (GI) tract.[1][3][4]
-
Rapid Metabolism: The inhibitor may be rapidly degraded in the gut wall or liver by enzymes like cytochrome P450s (CYPs) or through processes like beta-oxidation.[2][5]
-
Poor Membrane Permeability: While lipophilic, some compounds may not efficiently cross the intestinal membrane to enter systemic circulation.[2]
-
Efflux by Transporters: The inhibitor could be a substrate for efflux transporters such as P-glycoprotein (P-gp), which actively pump the compound back into the GI lumen.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor oral bioavailability of sEH inhibitors.
Experimental Protocols:
-
Protocol 1: Aqueous Solubility Determination
-
Objective: To determine the kinetic solubility of the sEH inhibitor in a physiologically relevant buffer.
-
Materials: sEH inhibitor, Phosphate (B84403) Buffered Saline (PBS) pH 7.4, DMSO, 96-well filter plate (0.45 µm), 96-well UV-compatible plate, plate reader.
-
Procedure:
-
Prepare a 10 mM stock solution of the inhibitor in DMSO.
-
In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Transfer 2 µL of each DMSO solution to a new 96-well plate containing 198 µL of PBS (final DMSO concentration 1%). This creates a range of inhibitor concentrations.
-
Seal the plate and shake at room temperature for 2 hours.
-
Transfer the solutions to a filter plate and centrifuge to remove any precipitated compound.
-
Measure the UV absorbance of the filtered solutions in a UV-compatible plate.
-
Compare the absorbance to a standard curve of the inhibitor prepared in DMSO to determine the concentration of the dissolved compound. The highest concentration that remains in solution is the kinetic solubility.
-
-
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of the sEH inhibitor.
-
Materials: Caco-2 cells, Transwell inserts (0.4 µm pore size), Hank's Balanced Salt Solution (HBSS), sEH inhibitor, Lucifer yellow, control compounds (high permeability: propranolol; low permeability: atenolol), LC-MS/MS system.
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer. Verify monolayer integrity using TEER (Transepithelial Electrical Resistance) measurements.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the inhibitor solution (e.g., 10 µM in HBSS) to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral side for A-to-B permeability and from the apical side for B-to-A permeability (to assess efflux). Replace the removed volume with fresh HBSS.
-
At the end of the experiment, add Lucifer yellow to assess monolayer integrity post-experiment.
-
Analyze the concentration of the inhibitor in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for your compound and compare it to the control compounds.
-
-
Question 2: My sEH inhibitor has an extremely short half-life in vivo. What are the potential causes and how can I address this?
Answer:
A short in vivo half-life (t½) is typically a result of rapid metabolic clearance. Early sEH inhibitors were known to be quickly metabolized, limiting their in vivo efficacy.[5]
Potential Causes:
-
CYP450-Mediated Oxidation: The adamantyl moiety present in many early inhibitors is susceptible to oxidation by cytochrome P450 enzymes.[5]
-
Beta-Oxidation: Long alkyl chains in some inhibitor scaffolds can be rapidly shortened by beta-oxidation.[1][5]
-
Hydrolysis: Ester-containing prodrugs are designed for hydrolysis, but other ester or amide functionalities might be unexpectedly labile.
Troubleshooting and Improvement Strategies:
-
Identify Metabolic Hotspots:
-
Methodology: Conduct an in vitro metabolism study using liver microsomes or S9 fractions from the relevant species (mouse, rat, dog, human).[6] Incubate your inhibitor and analyze the metabolites formed using LC-MS/MS. This will help identify the specific parts of the molecule that are being modified.
-
-
Structural Modification (Medicinal Chemistry Approach):
-
Block Metabolism: Once metabolic hotspots are identified, modify the structure to block these positions. For example, replacing a metabolically labile hydrogen with a fluorine atom can prevent oxidation.[7]
-
Increase Stability: Replace rapidly metabolized groups with more stable alternatives. For instance, replacing a linear alkyl chain with a cycloalkyl group or a conformationally constrained linker can improve metabolic stability.[5][8]
-
Scaffold Hopping: Move away from scaffolds known for poor stability (like some early ureas) to novel chemotypes that may possess inherently better metabolic properties.[8]
-
Experimental Protocol:
-
Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Objective: To determine the rate of metabolic degradation of an sEH inhibitor.[8]
-
Materials: Pooled liver microsomes (from relevant species), NADPH regenerating system, phosphate buffer (pH 7.4), sEH inhibitor, positive control compound (e.g., testosterone), LC-MS/MS system.
-
Procedure:
-
Pre-incubate the sEH inhibitor (e.g., 1 µM final concentration) with liver microsomes in phosphate buffer at 37°C.[8]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[8]
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[8]
-
Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[8]
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the remaining concentration of the parent inhibitor using a validated LC-MS/MS method.
-
Plot the natural log of the percentage of remaining parent drug versus time. The slope of the line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor pharmacokinetic profiles of early-generation sEH inhibitors?
A1: Early-generation sEH inhibitors, particularly those based on a 1,3-disubstituted urea (B33335) scaffold, often suffered from a combination of undesirable physicochemical properties.[5][7] The main challenges were:
-
Poor Water Solubility: High lipophilicity (high LogP) and high melting points contributed significantly to low aqueous solubility, hindering oral absorption.[1][4]
-
Rapid Metabolic Clearance: Many early compounds were rapidly metabolized via oxidation of adamantyl groups or beta-oxidation of alkyl chains, leading to a short duration of action.[5]
Q2: What are the key strategies to improve the pharmacokinetic properties of sEH inhibitors?
A2: There are two primary approaches: structural modification and formulation design.[8]
| Strategy Category | Specific Approach | Description |
| Structural Modification | Introduce Polar Groups/Constrained Linkers | Incorporating polar moieties (e.g., morpholine, piperazine) or using rigid linkers (e.g., cyclohexane) can enhance solubility and metabolic stability.[5] |
| Prodrugs | Converting a functional group, like a carboxylic acid, into an ester (e.g., AUDA-butyl ester) can improve membrane permeability and oral exposure. The ester is cleaved in vivo to release the active drug.[8][9] | |
| Scaffold Hopping | Replacing the traditional urea-based core with novel chemical scaffolds can overcome inherent liabilities in solubility or metabolism.[8] | |
| Formulation Design | Particle Size Reduction | Techniques like micronization or creating nanosuspensions increase the surface area of the drug, enhancing the dissolution rate in the GI tract.[1] |
| Lipid-Based Drug Delivery Systems (LBDDS) | Encapsulating lipophilic inhibitors in oily solutions or self-emulsifying systems (SEDDS) improves solubilization and can facilitate absorption via the lymphatic pathway, bypassing first-pass metabolism.[1][8] | |
| Co-solvents and Surfactants | Using water-miscible organic solvents (e.g., PEG 400) or surfactants (e.g., Tween 80) in the formulation can help dissolve the compound for administration.[1] |
Q3: Can you provide examples of sEH inhibitors with improved pharmacokinetic profiles?
A3: Yes, significant progress has been made in optimizing the ADME properties of sEH inhibitors. The table below compares an early inhibitor with more recent, optimized compounds.
| Inhibitor | Key Structural Feature | Oral Bioavailability (F%) | Half-life (t½) | Key Improvement Strategy |
| AUDA | Adamantyl urea with a long alkyl chain | Low / Not reported for oral | Short | Early-generation, requires formulation efforts.[10] |
| t-AUCB | Conformationally constrained cyclohexyl linker | 68% (Mouse, 0.1 mg/kg)[10] | ~4.5 h (Mouse) | Introduction of a rigid linker improved stability and solubility.[10] |
| TPPU | Trifluoromethoxyphenyl and piperidinyl groups | ~30-40% (Rat) | ~3-5 h (Rat) | Replaced adamantyl group to improve metabolic stability.[11] |
| AR9281 | N-acetyl-piperidinyl urea | 98% (Dog)[1] | ~2.4 h (Dog) | Optimization of piperidine (B6355638) substituent.[3] |
Note: Pharmacokinetic data can vary based on species, dose, and formulation.
Q4: What is the role of sEH in signaling pathways and how do inhibitors work?
A4: Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade. It metabolizes beneficial epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts (dihydroxyeicosatrienoic acids, or DHETs).[12] EETs have anti-inflammatory, anti-hypertensive, and analgesic properties. By blocking sEH, inhibitors prevent the degradation of EETs, thereby increasing their local concentrations and enhancing their therapeutic effects.[9][12]
Caption: The sEH enzymatic pathway and the mechanism of sEH inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]
- 7. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. HUMBLE BEGINNINGS WITH BIG GOALS: SMALL MOLECULE SOLUBLE EPOXIDE HYDROLASE INHIBITORS FOR TREATING CNS DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
sEH inhibitor-3 stability in different solvents and buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of sEH inhibitor-3 in different solvents and buffers.
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Precipitation of this compound in Aqueous Buffer
-
Question: Why is my this compound precipitating out of my aqueous assay buffer (e.g., phosphate-buffered saline, Tris buffer)?
-
Answer: Many potent soluble epoxide hydrolase (sEH) inhibitors, particularly those with a 1,3-disubstituted urea (B33335) scaffold, have inherently low aqueous solubility. Precipitation occurs when the concentration of the inhibitor in the aqueous buffer exceeds its thermodynamic solubility limit. This can be exacerbated by the presence of salts in the buffer, which can decrease the solubility of hydrophobic compounds (the "salting-out" effect).
-
Question: How can I prevent my this compound from precipitating during my experiment?
-
Answer:
-
Co-solvents: You can add a small percentage of a water-miscible organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), to your final assay solution. It is crucial to run appropriate vehicle controls to account for any effects of the co-solvent, as high concentrations can affect enzyme activity.
-
pH Adjustment: The solubility of sEH inhibitors can be pH-dependent. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, increasing the pH can have the same effect. Ensure the chosen pH is compatible with your experimental system and does not affect the stability of the inhibitor.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80, can help to keep hydrophobic compounds in solution by forming micelles.
-
Issue 2: Inconsistent Assay Results or Loss of Inhibitor Activity
-
Question: My assay results are not reproducible, or the inhibitor seems to lose activity over time. What could be the cause?
-
Answer: This could be due to the chemical instability of this compound in your assay buffer or improper storage. Degradation of the compound will lead to a lower effective concentration and consequently, a loss of inhibitory activity.
-
Question: How can I assess and improve the stability of this compound in my experiments?
-
Answer:
-
Stability Assessment: Perform a stability study by incubating this compound in your assay buffer under the same conditions as your experiment (e.g., temperature, light exposure). At different time points, measure the concentration of the intact inhibitor using a validated analytical method like HPLC or LC-MS/MS.
-
Freshly Prepared Solutions: Always prepare fresh working solutions of this compound from a frozen stock solution just before use.
-
Control Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light, especially if the compound is light-sensitive.
-
Frequently Asked Questions (FAQs)
Preparation and Storage
-
Q1: How should I prepare a stock solution of this compound?
-
A1: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent like DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming or sonication can be used if necessary, but the impact on the compound's stability should be verified.
-
Q2: What are the recommended storage conditions for this compound?
-
A2: Solid this compound should be stored at -20°C. Stock solutions in an organic solvent should be stored at -20°C or -80°C in tightly sealed, single-use aliquots to minimize degradation from freeze-thaw cycles and exposure to moisture and air.
Solubility and Stability
-
Q3: What is the general solubility of this compound?
-
Q4: What factors can affect the stability of this compound in solution?
-
A4: The stability of this compound can be influenced by several factors:
-
pH: The acidic or basic nature of the buffer can catalyze the hydrolysis of certain functional groups.
-
Temperature: Higher temperatures generally accelerate degradation.
-
Light: Exposure to UV or fluorescent light can cause photodegradation.
-
Oxidation: The presence of oxidizing agents can lead to degradation.
-
Data on sEH Inhibitor Stability (Representative Data)
Since specific stability data for this compound is not publicly available, the following table provides a representative summary of stability characteristics observed for urea-based sEH inhibitors in common laboratory solvents and buffers. This data is intended to serve as a general guideline.
| Solvent/Buffer | Temperature | Stability (Half-life) | Notes |
| DMSO | Room Temperature | > 24 hours | Generally stable, but long-term storage at room temperature is not recommended. |
| Ethanol | Room Temperature | > 24 hours | Good stability for short-term use. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 37°C | Variable (hours to days) | Stability can be compound-specific and may be lower than in organic solvents. Degradation can occur via hydrolysis. |
| Tris Buffer, pH 8.0 | 37°C | Variable | Stability may be lower at a more basic pH due to increased potential for hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate the solution for a few minutes in a water bath.
-
Aliquoting: Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes.
-
Storage: Store the aliquots at -80°C, protected from light.
Protocol 2: Assessing the Stability of this compound in Aqueous Buffer
-
Preparation: Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4) and bring it to the desired experimental temperature (e.g., 37°C).
-
Spiking: Add this compound from a DMSO stock solution to the pre-warmed buffer to achieve the final working concentration. The final concentration of DMSO should be kept low (e.g., <0.5%) and be consistent across all samples.
-
Time Zero Sample (T=0): Immediately after spiking, take an aliquot of the solution and quench any potential degradation by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard. Store this sample at -80°C until analysis.
-
Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect additional aliquots and quench them as described in step 3.
-
Sample Analysis: Analyze all samples by a validated LC-MS/MS method to determine the concentration of the intact this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the stability profile.
Visualizations
refining sEH inhibitor-3 synthesis for better purity and yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of soluble epoxide hydrolase (sEH) inhibitors, with a focus on refining the synthesis of potent urea-based inhibitors like sEH inhibitor-3 for better purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for sEH inhibitors?
A1: Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties, into their less active corresponding diols (DHETs).[1] By inhibiting sEH, the levels of beneficial EETs are increased, which is a promising therapeutic strategy for conditions like hypertension, inflammation, and pain.[2]
Q2: What are the most common scaffolds for potent sEH inhibitors?
A2: The most potent and widely studied sEH inhibitors are often based on a 1,3-disubstituted urea (B33335) or amide pharmacophore.[1][2] These structures mimic the transition state of the epoxide hydrolysis reaction and form strong hydrogen bonds with key amino acid residues in the active site of the sEH enzyme, such as Asp333, Tyr381, and Tyr465.[2]
Q3: What are the main challenges in the synthesis of urea-based sEH inhibitors?
A3: Common challenges include achieving high purity and yield.[3] Side reactions, such as the formation of symmetrical ureas or biuret (B89757) structures, can complicate purification.[4][5] Additionally, many potent sEH inhibitors suffer from poor aqueous solubility and rapid metabolism, which can affect their in vivo efficacy and formulation.[6][7]
Q4: How can I assess the purity of my synthesized sEH inhibitor?
A4: Purity is critical for accurate biological testing.[3] Standard analytical techniques for assessing the purity of small molecule inhibitors include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can identify and quantify impurities.
Q5: How is the inhibitory potency of a synthesized sEH inhibitor determined?
A5: The inhibitory potency, typically expressed as the IC50 value, is determined using an in vitro enzymatic assay. A common method is a fluorescence-based assay using a synthetic substrate like 3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid (PHOME) or cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC).[8][9] The assay measures the rate of formation of a fluorescent product in the presence of varying concentrations of the inhibitor.[9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction of the isocyanate and amine. | - Ensure stoichiometry of reactants is correct. - Check the purity of starting materials. - Extend the reaction time or slightly increase the temperature. |
| Side reaction of the isocyanate with water. | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] | |
| Formation of symmetrical urea by-products. | - Control the order of addition of reagents. For example, when using phosgene (B1210022) equivalents like triphosgene, the order of addition is important to avoid symmetrical urea formation.[4] | |
| Low Purity | Presence of unreacted starting materials. | - Monitor the reaction progress using TLC or LC-MS to ensure complete conversion. - Use an appropriate purification method (e.g., column chromatography or recrystallization) to remove unreacted starting materials. |
| Formation of biuret impurities from the reaction of the urea product with excess isocyanate.[5] | - Use a slight excess of the amine relative to the isocyanate to ensure the isocyanate is fully consumed. - Purify the crude product by recrystallization, as biuret is often less soluble in certain solvents.[11] | |
| Presence of symmetrically substituted urea. | - Optimize the reaction conditions to favor the formation of the desired unsymmetrical urea. This can sometimes be achieved by slow addition of the isocyanate to the amine solution.[4] | |
| Poor Solubility of the Final Product | The compound is highly crystalline and/or has low polarity. | - For purification, try different solvent systems for recrystallization. - For biological assays, consider using a co-solvent like DMSO, but be mindful of its potential effects on the assay.[6] - Structural modifications, such as introducing polar functional groups, can improve solubility.[1] |
| Inconsistent Biological Activity | Impurities in the synthesized compound. | - Ensure high purity (>95%) of the final compound using the analytical methods mentioned in the FAQs. Even small amounts of highly active impurities can skew results. |
| Degradation of the compound. | - Check the stability of the compound under storage and assay conditions. Store the compound in a cool, dark, and dry place. | |
| Issues with the biological assay. | - Verify the concentration and activity of the sEH enzyme. - Ensure the substrate concentration and incubation times are consistent. |
Data Summary
Table 1: In Vitro Inhibitory Activity of Selected sEH Inhibitors
| Compound | Target Species | IC50 (nM) | Reference |
| 1-(1-acetylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Human | - | [12] |
| Compound 52 | Murine | - | [13] |
| t-AUCB | - | 1-2 | [2] |
| Compound 14-34 | Human | 1.6 | [2] |
| Amide-based inhibitors | Murine & Human | 10-30 fold better solubility than ureas | [7] |
Note: Specific IC50 values for some compounds were not available in the provided search results, but they are noted as potent inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 1-(1-acetylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea
This protocol is a representative method for the synthesis of a potent, urea-based sEH inhibitor.
Materials:
-
4-(trifluoromethoxy)phenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
Procedure:
-
Set up a dry round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolve 1-acetyl-4-aminopiperidine (1.0 eq) in anhydrous DCM.
-
In a separate flask, dissolve 4-(trifluoromethoxy)phenyl isocyanate (1.0 eq) in anhydrous DCM.
-
Slowly add the isocyanate solution to the amine solution at room temperature with vigorous stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude sEH inhibitor
-
Water
-
Heating mantle
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the crude product completely.
-
Slowly add water dropwise until the solution becomes slightly cloudy.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum to a constant weight.
-
Assess the purity of the final product by HPLC, LC-MS, and NMR.
Visualizations
Signaling Pathway
Caption: The sEH signaling pathway, where sEH inhibitors block the degradation of beneficial EETs.
Experimental Workflow
References
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US2663731A - Purification of urea - Google Patents [patents.google.com]
- 12. 3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea | C15H18F3N3O3 | CID 25093352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amide-Based sEH Inhibitors
Here is a technical support center for researchers focused on improving the potency of amide-based soluble epoxide hydrolase (sEH) inhibitors.
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the potency and efficacy of amide-based soluble epoxide hydrolase (sEH) inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are transitioning from a urea-based to an amide-based sEH inhibitor scaffold to improve physical properties. Why are we seeing a drop in potency?
A1: This is a common observation, particularly when testing against human sEH. While replacing the 1,3-disubstituted urea (B33335) with an amide can improve properties like aqueous solubility and melting point, it can also affect binding affinity.[1][2][3]
-
Human vs. Murine sEH: The potency loss is often more pronounced for human sEH (around a 2.5-fold decrease has been reported) compared to murine sEH, where potency can be maintained.[2][4]
-
Binding Interactions: The urea pharmacophore is highly effective because it forms tight hydrogen bonds with key residues in the sEH active site, including the catalytic aspartate (Asp335 in human sEH).[3][5] Removing one of the NH groups to create an amide alters these hydrogen bonding patterns, which can reduce binding affinity.[4][6]
-
Structural Context is Key: The potency of the amide scaffold is highly dependent on the surrounding chemical structures. For instance, the presence of a secondary pharmacophore (a polar group) located at a specific distance from the amide carbonyl is crucial for maintaining high potency.[1][4]
Q2: How can we structurally modify our amide-based inhibitor to regain or improve its potency?
A2: Several structure-activity relationship (SAR) principles can guide the optimization of amide-based inhibitors.
-
Optimize Hydrophobic Groups: The sEH active site is a hydrophobic tunnel.[3] Ensure your inhibitor has appropriately sized hydrophobic moieties. For cycloalkylamides, a ring size of at least six carbons (e.g., cyclohexane) on one side of the amide is often necessary to achieve potent inhibition of human sEH.[7]
-
Introduce Alpha-Carbon Substituents: Adding a small alkyl group, such as a methyl group, on the α-carbon of the amide can significantly improve potency, in some cases by nearly 5-fold.[5][8]
-
Mind the Spacer: When incorporating bulky hydrophobic groups like adamantane, the presence of a methylene (B1212753) carbon spacer between the group and the amide nitrogen is often essential for potent inhibition.[1][2]
-
Strategic Placement of Polar Groups: To balance potency with solubility, a polar "secondary pharmacophore" (like an ester or ether) can be introduced. This group is most effective when positioned at least five atoms away from the primary amide carbonyl, allowing it to interact with solvent without disrupting the key binding interactions in the active site.[4][9]
Q3: Our lead amide-based sEH inhibitor has excellent in-vitro potency (low nanomolar IC50), but it performs poorly in our animal efficacy models. What are the likely causes and how can we troubleshoot this?
A3: A significant discrepancy between in-vitro potency and in-vivo efficacy is a frequent and complex challenge in drug development.[10] The issue often lies with the compound's pharmacokinetic (PK) or physicochemical properties.
-
Poor Pharmacokinetics: The inhibitor may have low oral bioavailability, a very short half-life, or be cleared from the body too quickly.[10][11]
-
Metabolic Instability: The compound might be rapidly broken down by metabolic enzymes, such as cytochrome P450s (CYPs), in the liver or gut wall.[8][11]
-
Troubleshooting: Use LC-MS to analyze plasma and urine samples to identify major metabolites.[11] If a specific metabolic "soft spot" is found, consider blocking it chemically. For example, adding fluorine atoms at metabolically susceptible positions can sometimes enhance stability without harming potency.[5][8]
-
-
Low Solubility & Permeability: Despite being better than corresponding ureas, some amide inhibitors can still have solubility issues that limit absorption from the GI tract.[11][12]
-
High Plasma Protein Binding: If the inhibitor binds very tightly to plasma proteins like albumin, the concentration of free, unbound drug available to interact with sEH in tissues may be too low to be effective.[10]
-
Troubleshooting: Perform a plasma protein binding assay to determine the free fraction of your compound.
-
-
Insufficient Target Engagement: The dose administered may not be high enough to achieve a sufficient concentration at the target tissue to inhibit sEH effectively.
Q4: We are observing high variability in our sEH enzyme inhibition assays. What are some common sources of error?
A4: Consistency is key for reliable IC50 data. Variability can stem from several factors related to reagents, assay conditions, or the compound itself.
-
Enzyme Quality: Ensure the purity and activity of your recombinant sEH enzyme are consistent between batches. Degradation or contamination can lead to unreliable results.[10]
-
Assay Conditions: Maintain strict control over buffer pH, temperature, and incubation times. Small deviations can alter enzyme kinetics and inhibitor binding.[10][11]
-
Solvent Effects: Most inhibitors are dissolved in DMSO. Ensure the final concentration of DMSO is low (<1%) and identical in all wells, including controls. High concentrations of organic solvents can inhibit sEH activity.[11]
-
Compound Interference: If you are using a fluorescence-based assay, check if your test compound is intrinsically fluorescent at the assay's excitation and emission wavelengths, as this can create a false signal.[11][13]
Data Presentation: Structure-Activity Relationships
The following tables summarize key quantitative data on how structural modifications to amide-based inhibitors can affect their potency against human and murine sEH.
Table 1: Effect of Urea to Amide Scaffold Modification
| Compound Type | Primary Pharmacophore | Modification | Relative Potency (human sEH) | Relative Potency (murine sEH) | Reference(s) |
| Urea-based | 1,3-disubstituted urea | Reference Scaffold | 1x (High Potency) | 1x (High Potency) | [1][2][4] |
| Amide-based | Amide | Replaced urea | ~2.5-fold decrease | No significant loss | [1][2][4] |
Table 2: Impact of Substituents on Amide Potency (IC50 Values)
| Base Scaffold | R Group Modification | human sEH IC50 (nM) | murine sEH IC50 (nM) | Key Finding | Reference(s) |
| Adamantyl-amide | -CH2-Amide (with spacer) | Potent | Potent | Methylene spacer is critical for potency. | [1][2] |
| Adamantyl-amide | -Amide (no spacer) | ~20-fold less potent | ~50-fold less potent | Direct amide linkage drastically reduces potency. | [1] |
| Piperidyl-amide | Isopropyl at R2 | ~5x more potent than base | - | Adding an α-methyl group improves potency. | [5][8] |
| Cycloalkyl-amide | Cyclopropane at R1 | No Inhibition | - | A C6 ring (cyclohexane) is needed for potency. | [7] |
| Cycloalkyl-amide | Cyclohexane at R1 | Potent (nM range) | - | Larger hydrophobic group fits the active site. | [7] |
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: The sEH enzyme pathway and the mechanism of amide-based inhibitors.
Experimental Workflow
Caption: A typical experimental workflow for developing sEH inhibitors.
Troubleshooting Guide
Caption: A troubleshooting workflow for poor in-vitro/in-vivo correlation.
Experimental Protocols
Protocol 1: sEH Enzymatic Inhibition Assay (IC50 Determination)
This protocol is based on a fluorescent assay using a commercially available substrate like CMNPC.[14]
Materials:
-
Purified recombinant human or murine sEH.[10]
-
Amide-based inhibitor compounds.
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA.[14]
-
Fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, CMNPC).
-
DMSO (for dissolving inhibitors).
-
Black 96-well or 384-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Create a series of 2x final concentration serial dilutions in the Assay Buffer. Ensure the DMSO concentration remains constant in each dilution.
-
Plate Setup: In a black microplate, add the Assay Buffer, the sEH enzyme solution (at 2x final concentration), and the inhibitor dilution. Include "no enzyme" controls and "vehicle" (DMSO) controls.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Add the fluorescent substrate (at 2x final concentration) to all wells to start the reaction.[14]
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation/emission wavelengths for the substrate.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the rates of the inhibitor-treated wells to the vehicle control (defined as 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).[13]
-
Protocol 2: In-Vivo Pharmacokinetic (PK) Study in Mice
This protocol provides a general framework for assessing the PK profile of a lead compound.[12][14]
Materials:
-
Test mice (e.g., C57BL/6 or CD-1).
-
Amide-based sEH inhibitor.
-
Formulation vehicle (e.g., a solution of triolein, PEG400, or corn oil, depending on inhibitor solubility).[12]
-
Oral gavage needles.
-
Blood collection supplies (e.g., EDTA-coated capillaries or tubes).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Preparation: Fast mice overnight with free access to water before dosing.[12] Record the body weight of each animal.
-
Inhibitor Formulation and Dosing: Prepare the inhibitor in the chosen vehicle at the desired concentration. Administer a single dose to the mice via oral gavage (p.o.) at a standard volume (e.g., 5-10 mL/kg).[12]
-
Blood Sampling: Collect sparse blood samples (approx. 20-30 µL) from the tail vein or another appropriate site at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).[12][14] Place samples immediately into anticoagulant-treated tubes.
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.[11]
-
Bioanalysis:
-
Extract the inhibitor from the plasma samples, typically via protein precipitation with a solvent like acetonitrile.[12]
-
Quantify the concentration of the inhibitor in the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the mean plasma concentration of the inhibitor versus time.
-
Use non-compartmental analysis software to calculate key PK parameters: Cmax, Tmax, AUC, and elimination half-life (t1/2).[11]
-
References
- 1. Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of amide-based inhibitors of soluble epoxide hydrolase with improved water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Efficacy of Soluble Epoxide Hydrolase Inhibitors: t-AUCB vs. t-TUCB
A comprehensive guide for researchers and drug development professionals on the comparative performance of two prominent sEH inhibitors, supported by experimental data.
This guide provides an objective comparison of the efficacy of two widely studied soluble epoxide hydrolase (sEH) inhibitors: trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) and trans-4-{4-[3-(4-trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy}-benzoic acid (t-TUCB). The inhibition of sEH is a promising therapeutic strategy for managing a variety of conditions, including neuropathic and inflammatory pain, by preventing the degradation of anti-inflammatory epoxy-fatty acids (EpFAs). This document summarizes key performance data, details experimental protocols, and visualizes the relevant biological pathway to aid researchers in their selection and application of these compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro potency and in vivo efficacy of t-AUCB and t-TUCB based on available experimental data.
Table 1: In Vitro Inhibitory Potency (IC50)
| Compound | Target Species | IC50 (nM) | Reference |
| t-AUCB | Human sEH | 1.3 | [1] |
| Mouse sEH | 8 | [1] | |
| Rat sEH | 8 | [1] | |
| t-TUCB | Human sEH | 9 | [2] |
| Monkey sEH | 27 | [2] | |
| Rat sEH | Low nM potency | [3] |
Table 2: Comparative In Vivo Efficacy in a Rat Model of Diabetic Neuropathic Pain
| Compound | Dose (mg/kg) | Efficacy | Time Point of Max Effect | Reference |
| t-AUCB | 100 | Significant anti-allodynic effect | 2 hours | [3] |
| < 100 | Not significantly effective | - | [3] | |
| t-TUCB | 10 | Significant anti-allodynic effect, restored mechanical withdrawal thresholds to pre-diabetic levels | 3 hours | [3] |
Table 3: Comparative In Vivo Efficacy in a Rat Model of Inflammatory Pain
| Compound | Dose (mg/kg) | Efficacy | Time Point of Max Effect | Reference |
| t-AUCB | 30, 100 | Significant anti-allodynic effect | 2 hours | [3] |
| < 30 | Less active | - | [3] | |
| t-TUCB | 10 | Highest effect, reached 100% of baseline mechanical withdrawal thresholds | 3 hours (onset), 6 hours (peak) | [3] |
| All tested doses | Significant effect | 3 hours | [3] |
Signaling Pathway
The diagram below illustrates the role of soluble epoxide hydrolase (sEH) in the metabolism of arachidonic acid and the mechanism of action of sEH inhibitors.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Streptozocin-Induced Diabetic Neuropathic Pain Model in Rats
Objective: To induce a state of painful diabetic neuropathy in rats to evaluate the analgesic efficacy of sEH inhibitors.
Protocol:
-
Animal Model: Adult male Sprague-Dawley rats are used.[4]
-
Induction of Diabetes:
-
Animals are fasted overnight prior to induction.[5]
-
A single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ) at a dose of 50 mg/kg is administered.[6] The STZ is freshly prepared in 0.1 M citrate (B86180) buffer (pH 4.5).[6]
-
Following STZ injection, rats are given access to 10% sucrose (B13894) water for 24 hours to prevent hypoglycemia.[5]
-
Diabetes is confirmed by measuring blood glucose levels from a tail snip. Animals with blood glucose levels ≥ 15 mM are considered diabetic.[4]
-
-
Assessment of Neuropathic Pain (Allodynia):
-
Mechanical allodynia is assessed using von Frey filaments.[7]
-
Rats are placed in individual Plexiglas chambers on a mesh screen floor and allowed to acclimate.[4]
-
Calibrated von Frey monofilaments are applied to the plantar surface of the hind paw with increasing force.[4]
-
The paw withdrawal threshold (PWT) is determined as the force at which the rat withdraws its paw.[8]
-
A significant decrease in PWT compared to pre-diabetic baseline indicates the development of mechanical allodynia.[4]
-
-
Drug Administration and Efficacy Testing:
-
Once neuropathic pain is established, sEH inhibitors (t-AUCB or t-TUCB) or vehicle are administered, typically via subcutaneous (s.c.) injection.[3]
-
Mechanical withdrawal thresholds are measured at multiple time points post-injection (e.g., 15 min, 30 min, 1, 2, 3, 4, 5, and 6 hours) to determine the onset and duration of the anti-allodynic effect.[3]
-
Lipopolysaccharide-Induced Inflammatory Pain Model in Rats
Objective: To induce a localized inflammatory pain state in the rat hind paw to assess the anti-inflammatory and analgesic properties of sEH inhibitors.
Protocol:
-
Animal Model: Adult male Sprague-Dawley rats are used.[9]
-
Drug Administration:
-
sEH inhibitors (t-AUCB or t-TUCB) or vehicle are administered 60 minutes prior to the induction of inflammation.[3]
-
-
Induction of Inflammation:
-
Inflammation is induced by an intraplantar injection of lipopolysaccharide (LPS) into the hind paw.[3]
-
-
Assessment of Inflammatory Pain (Allodynia):
-
Mechanical allodynia is assessed using the von Frey filament test as described in the diabetic neuropathy protocol.
-
Paw withdrawal thresholds are measured to quantify the level of pain.
-
-
Efficacy Evaluation:
-
The ability of the pre-administered sEH inhibitors to block the LPS-induced decrease in paw withdrawal threshold is evaluated.
-
Measurements are taken at various time points to characterize the efficacy and duration of action of the inhibitors.
-
Experimental Workflow
The following diagram outlines the general workflow for the in vivo efficacy studies described.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. protocols.io [protocols.io]
- 6. 2.8. Experimental induction of diabetic neuropathy [bio-protocol.org]
- 7. inotiv.com [inotiv.com]
- 8. mdpi.com [mdpi.com]
- 9. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating sEH Inhibitor Target Engagement: A Comparative Guide to CETSA and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended target within a cellular environment is a cornerstone of preclinical development. This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) for validating target engagement of the soluble epoxide hydrolase (sEH) inhibitor, TPPU, with alternative methodologies. Supported by experimental data, this document outlines the strengths and applications of each approach.
The Role of Soluble Epoxide Hydrolase (sEH) in Disease
Soluble epoxide hydrolase is a key enzyme in the metabolism of anti-inflammatory and vasodilatory lipid signaling molecules known as epoxyeicosatrienoic acids (EETs).[1] By converting EETs to their less active diol counterparts, sEH diminishes their protective effects. Consequently, inhibiting sEH has emerged as a promising therapeutic strategy for a range of conditions including hypertension, inflammation, and neurodegenerative diseases.[1]
TPPU: A Potent sEH Inhibitor
TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) is a well-characterized, potent inhibitor of sEH. Its ability to engage and inhibit sEH in cellular and in vivo models makes it an excellent candidate for comparative analysis of target engagement assays.
Comparative Analysis of Target Engagement Assays for TPPU
The following table summarizes the quantitative performance of TPPU in various target engagement and functional assays.
| Assay Type | Methodology | Parameter | Reported Value for TPPU | Key Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced thermal stabilization of the target protein in cells or tissues. | Thermal Shift (ΔTm) | A significant shift in the sEH melting curve has been demonstrated in vivo.[2] (A typical ΔTm for a potent small molecule inhibitor would be in the range of 2-5 °C). | Direct evidence of target engagement in a native cellular environment; applicable in vivo.[2] | Requires a specific antibody for detection; some protein-ligand interactions may not result in a significant thermal shift. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay measuring bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer in live cells. | Apparent Inhibition Constant (Kᵢ) | ~25 nM[3] | High-throughput; provides quantitative affinity data in live cells.[3] | Requires genetic modification of the target protein and development of a specific fluorescent tracer. |
| In Vitro Biochemical Assay (Fluorometric) | Measures the inhibition of recombinant sEH enzyme activity using a fluorogenic substrate. | Half-maximal Inhibitory Concentration (IC₅₀) | 3.7 nM (human sEH)[2] | High-throughput; provides precise in vitro potency. | Lacks the complexity of the cellular environment (e.g., cell permeability, off-target effects). |
| Cell-Based Functional Assay | Measures the downstream cellular effects of sEH inhibition, such as changes in inflammatory markers. | Half-maximal Effective Concentration (EC₅₀) | 48.6 nM (neuroprotection against Aβ₄₂ toxicity)[4] | Demonstrates the functional consequence of target engagement. | Indirect measure of target engagement; can be influenced by off-target effects. |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol describes a Western blot-based CETSA to determine the thermal stabilization of sEH by TPPU in intact cells.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HEK293T or a cell line endogenously expressing sEH) to 80-90% confluency.
-
Treat cells with the desired concentration of TPPU (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest, wash, and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the soluble fractions and normalize all samples.
-
Perform SDS-PAGE and transfer proteins to a nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for sEH, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence-based system.
-
-
Data Analysis:
-
Quantify the band intensities for sEH at each temperature.
-
Normalize the intensities to the 40°C sample for both TPPU- and vehicle-treated groups.
-
Plot the relative protein amount against temperature to generate melt curves and determine the ΔTm.
-
NanoBRET™ Target Engagement Assay
This protocol outlines a competitive displacement assay to measure the affinity of TPPU for sEH in live cells.[3]
-
Cell Preparation:
-
Transfect HEK293T cells with a vector encoding for sEH fused to NanoLuc® luciferase.
-
24 hours post-transfection, harvest and resuspend the cells.
-
-
Assay Setup:
-
In a 96-well plate, add serial dilutions of TPPU.
-
Add a fixed concentration of a cell-permeable fluorescent tracer that binds to sEH.
-
Add the transfected cells to each well.
-
-
Incubation and Signal Detection:
-
Incubate the plate for 2 hours at 37°C.
-
Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.
-
Measure the donor (450 nm) and acceptor (610 nm) emission signals using a luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of TPPU and fit the data to a dose-response curve to determine the IC₅₀, from which the Kᵢ can be calculated.
-
In Vitro sEH Inhibition Assay (Fluorometric)
This protocol describes a method to determine the in vitro potency of TPPU by measuring the inhibition of recombinant sEH activity.
-
Assay Setup:
-
In a 96-well plate, add assay buffer (e.g., sodium phosphate (B84403) buffer, pH 7.4).
-
Add serial dilutions of TPPU or vehicle control.
-
Add recombinant human sEH to each well and pre-incubate for 15 minutes at 30°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a fluorogenic sEH substrate (e.g., PHOME).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity kinetically over 10-20 minutes using a plate reader (e.g., λexcitation = 330 nm, λemission = 465 nm).
-
-
Data Analysis:
-
Determine the rate of reaction for each TPPU concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Conclusion
Validating the target engagement of sEH inhibitors is a critical step in their development. The Cellular Thermal Shift Assay provides direct and compelling evidence of target binding in a physiologically relevant context, including in vivo models. While CETSA is a powerful tool, a comprehensive understanding of an inhibitor's profile is best achieved by integrating data from multiple orthogonal assays. High-throughput methods like NanoBRET™ offer quantitative affinity data in live cells, while traditional biochemical assays provide precise in vitro potency. Together, these methods allow researchers to build a robust data package to confidently advance promising sEH inhibitors toward clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of sEH Inhibitor Potency: sEH-IN-3 vs. AUDA
For researchers and professionals in drug development, the selection of a suitable inhibitor for soluble epoxide hydrolase (sEH) is critical for advancing research in inflammation, hypertension, and pain. This guide provides an objective comparison of two sEH inhibitors, sEH-IN-3 and 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), focusing on their inhibitory potency and the experimental methodologies used for their evaluation.
Data Presentation: Potency Comparison
The inhibitory potency of sEH-IN-3 and AUDA is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following table summarizes the available quantitative data for these two inhibitors against human and murine sEH.
| Inhibitor | Target Species | Potency Metric | Value (nM) |
| sEH-IN-3 | Not Specified | IC50 | 0.46[1][2] |
| Human | Ki | 0.75[3] | |
| AUDA | Human | IC50 | 69[1][4][5][6] |
| Mouse | IC50 | 18[1][4][5][6] |
Based on the available data, sEH-IN-3 demonstrates significantly higher potency than AUDA, with IC50 and Ki values in the sub-nanomolar range.
Experimental Protocols
The determination of sEH inhibitory potency is commonly performed using fluorometric or radiometric assays. These assays measure the enzymatic activity of sEH and the ability of an inhibitor to reduce this activity.
Fluorometric sEH Inhibition Assay
This assay is a widely used method for determining the potency of sEH inhibitors.
Principle: The assay measures the hydrolysis of a non-fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl acetate (B1210297) (CMNPC) or (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), into a highly fluorescent product by sEH. The increase in fluorescence is directly proportional to the sEH activity.
Materials:
-
Recombinant human or mouse sEH
-
sEH assay buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4, containing 0.1 mg/mL bovine serum albumin)
-
Fluorogenic substrate (e.g., PHOME) dissolved in a suitable solvent (e.g., DMSO)
-
Test inhibitors (sEH-IN-3, AUDA) and a vehicle control (e.g., DMSO)
-
Black 96-well or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant sEH to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Assay Setup: To the wells of the microplate, add the assay buffer, followed by the test inhibitor solution (or vehicle control).
-
Enzyme Addition: Add the diluted sEH enzyme solution to each well to initiate a pre-incubation period.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for the product of PHOME hydrolysis).
-
Data Analysis: Determine the initial reaction rates (slopes of the fluorescence curves). Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Radiometric sEH Inhibition Assay
This assay offers high sensitivity and is a direct measure of enzyme activity.
Principle: The radiometric assay utilizes a radiolabeled substrate, such as [3H]-trans-diphenylpropene oxide ([3H]-t-DPPO), which is lipophilic. sEH hydrolyzes this substrate into a more polar diol product. The unreacted lipophilic substrate can be separated from the polar diol product by liquid-liquid extraction. The radioactivity in the aqueous phase, containing the diol product, is then quantified by liquid scintillation counting and is proportional to the sEH activity.
Materials:
-
Purified recombinant human or mouse sEH
-
Radiolabeled substrate (e.g., [3H]-t-DPPO)
-
Assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Test inhibitors and vehicle control (DMSO)
-
Organic solvent for extraction (e.g., isooctane)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors and a positive control inhibitor (e.g., AUDA) in DMSO. Dilute the sEH enzyme to the desired concentration in the assay buffer.
-
Assay Setup: In microcentrifuge tubes, add the inhibitor solution (or DMSO for vehicle control).
-
Enzyme Addition and Pre-incubation: Add the diluted sEH enzyme solution to each tube and pre-incubate for 5 minutes at 30°C.
-
Enzymatic Reaction: Initiate the reaction by adding the [3H]-t-DPPO substrate. Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 30°C.
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., isooctane). Vortex vigorously to extract the unreacted substrate into the organic phase. Centrifuge to separate the aqueous and organic phases.
-
Quantification: Transfer an aliquot of the aqueous phase (containing the radiolabeled diol product) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value as described in the fluorometric assay protocol.
Mandatory Visualization
Caption: The sEH signaling pathway and the role of inhibitors.
Caption: Experimental workflow for evaluating sEH inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sEH inhibitor-3 - Immunomart [immunomart.com]
- 4. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Inflammation and Pain: An In Vivo Efficacy Comparison of sEH Inhibitor-3 and Celecoxib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of a soluble epoxide hydrolase (sEH) inhibitor, exemplified by sEH inhibitor-3 (APAU, also known as AR9281), against the widely used selective COX-2 inhibitor, celecoxib (B62257). This analysis is supported by experimental data from preclinical studies, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways.
Executive Summary
In preclinical rodent models of both inflammatory and neuropathic pain, inhibitors of soluble epoxide hydrolase (sEH) have demonstrated superior potency and efficacy compared to celecoxib.[1][2][3] While celecoxib effectively reduces inflammation by blocking the production of pro-inflammatory prostaglandins (B1171923), sEH inhibitors operate through a distinct mechanism: stabilizing endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). This fundamental difference in their mechanism of action appears to translate to enhanced analgesic and anti-inflammatory effects in the models studied.
Quantitative Data Comparison
The following tables summarize the quantitative data from a key in vivo study directly comparing the efficacy of the sEH inhibitor APAU (AR9281) with celecoxib in rat models of lipopolysaccharide (LPS)-induced inflammatory pain and streptozocin-induced diabetic neuropathic pain.
Table 1: Efficacy in LPS-Induced Inflammatory Pain in Rats
| Treatment Group | Dose (mg/kg) | Administration Route | Time Point (hours) | % Reversal of Allodynia (Mean ± SEM) |
| Vehicle | - | s.c. | 3 | Baseline |
| Celecoxib | 10 | s.c. | 3 | Marginal Effect |
| sEH Inhibitor (APAU) | 10 | s.c. | 3 | Significant Reversal |
Data adapted from a study where mechanical allodynia was assessed using the von Frey test. A higher percentage of reversal indicates a stronger analgesic effect.[1]
Table 2: Efficacy in Diabetic Neuropathic Pain in Rats
| Treatment Group | Dose (mg/kg) | Administration Route | % Reversal of Allodynia (Mean ± SEM) |
| Vehicle | - | s.c. | Baseline |
| Celecoxib | 10 | s.c. | No Significant Effect |
| sEH Inhibitor (APAU) | 10 | s.c. | Significant Reversal |
Data adapted from a study where mechanical allodynia was assessed five days after streptozocin (B7790348) injection using the von Frey test.[1]
Signaling Pathways
The distinct mechanisms of action of sEH inhibitors and celecoxib are central to understanding their differential efficacy.
sEH Inhibitor Signaling Pathway
sEH inhibitors prevent the degradation of epoxyeicosatrienoic acids (EETs), which are produced from arachidonic acid by cytochrome P450 epoxygenases. By stabilizing EETs, sEH inhibitors enhance their anti-inflammatory, analgesic, and vasodilatory effects. These effects are mediated through various downstream pathways, including the inhibition of nuclear factor-kappa B (NF-κB) signaling, a key regulator of inflammatory gene expression.[3][4]
Celecoxib Signaling Pathway
Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2). In response to inflammatory stimuli, COX-2 is induced and catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor to pro-inflammatory prostaglandins like PGE2. By inhibiting COX-2, celecoxib blocks the production of these prostaglandins, thereby reducing inflammation and pain.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments used to compare the efficacy of sEH inhibitors and celecoxib.
Lipopolysaccharide (LPS)-Induced Inflammatory Pain in Rats
This model is used to induce an acute inflammatory response.
-
Animals: Male Sprague-Dawley rats are typically used.
-
Acclimation: Animals are acclimated to the testing environment for at least one hour before baseline measurements.
-
Baseline Measurement: Baseline mechanical withdrawal thresholds are determined using the von Frey test.
-
Drug Administration: The test compounds (sEH inhibitor or celecoxib) or vehicle are administered, commonly via subcutaneous (s.c.) or oral (p.o.) routes, at specified doses.
-
Induction of Inflammation: One hour after drug administration, a solution of lipopolysaccharide (LPS) from E. coli (e.g., 10 µg) is injected into the plantar surface of one hind paw.
-
Assessment of Allodynia: Mechanical allodynia (pain in response to a non-painful stimulus) is assessed at various time points (e.g., 1, 2, 3, and 4 hours) post-LPS injection using the von Frey test. The force required to elicit a paw withdrawal is recorded.[1]
-
Data Analysis: The percentage reversal of allodynia is calculated by comparing the withdrawal thresholds in the drug-treated groups to the vehicle-treated control group.
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation characterized by swelling.
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.
-
Drug Administration: Test compounds or vehicle are administered (e.g., intraperitoneally or orally) 30 to 60 minutes before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.[5][6][7]
-
Measurement of Edema: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
This model is used to induce a more chronic inflammatory state that mimics aspects of rheumatoid arthritis.
-
Animals: Lewis or Sprague-Dawley rats are often used due to their susceptibility.
-
Induction of Arthritis: A single subcutaneous injection of Complete Freund's Adjuvant (containing heat-killed Mycobacterium tuberculosis) is administered into the footpad or at the base of the tail.[8][9]
-
Development of Arthritis: Systemic arthritis typically develops in the non-injected paws around 10-14 days after the initial injection and persists for several weeks.[8][9]
-
Drug Administration: Treatment with the test compounds can be initiated either prophylactically (before or at the time of CFA injection) or therapeutically (after the onset of arthritis).
-
Assessment of Arthritis: The severity of arthritis is assessed using several parameters, including:
-
Paw Volume: Measured with a plethysmometer.
-
Arthritis Score: A visual scoring system based on the degree of erythema and swelling in the joints.
-
Mechanical Allodynia: Assessed using the von Frey test.
-
Histopathology: Examination of joint tissues for signs of inflammation and cartilage/bone destruction.
-
-
Data Analysis: The effects of the treatments are evaluated by comparing the measured parameters in the treated groups to the vehicle-treated arthritic group.
Adverse Effects Profile
A comprehensive comparison must also consider the potential adverse effects of each compound class.
Celecoxib: As a selective COX-2 inhibitor, celecoxib was developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. However, it is not without risks. Potential adverse effects include:
-
Gastrointestinal: While lower than non-selective NSAIDs, there is still a risk of gastrointestinal complications, such as ulcers and bleeding.[10][11]
-
Cardiovascular: A well-documented increased risk of cardiovascular thrombotic events, including myocardial infarction and stroke.[12]
-
Renal: Potential for renal toxicity, especially in patients with pre-existing kidney conditions.
sEH Inhibitors: Preclinical and early-phase clinical studies on sEH inhibitors have generally shown a favorable safety profile.
-
General Tolerability: In studies to date, sEH inhibitors have been well-tolerated with no severe adverse events directly attributed to the drug in early human trials. The most frequently reported adverse events have been headache and contact dermatitis.[13]
-
Cardiovascular: Unlike COX-2 inhibitors, sEH inhibitors are being investigated for their potential cardiovascular protective effects, including blood pressure reduction.[14]
-
Angiogenesis: Some preclinical studies have raised concerns about the potential for EETs to promote angiogenesis, which could be a factor in cancer progression. However, other studies suggest that dual inhibition of COX-2 and sEH may have synergistic anti-angiogenic and anti-cancer effects.[13][15] This area requires further investigation.
Conclusion
The available in vivo data suggests that sEH inhibitors, such as this compound (APAU/AR9281), represent a promising alternative to celecoxib for the management of inflammatory and neuropathic pain. Their distinct mechanism of action, which involves the potentiation of the body's own anti-inflammatory pathways, appears to confer a superior efficacy profile in the preclinical models examined. While the adverse effect profile of sEH inhibitors seems favorable, particularly concerning cardiovascular risk, further long-term studies in humans are necessary to fully establish their safety and therapeutic potential. For researchers in drug development, the sEH pathway offers a compelling target for the discovery of novel anti-inflammatory and analgesic agents.
References
- 1. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. chondrex.com [chondrex.com]
- 9. Adjuvant-Induced Arthritis Model [chondrex.com]
- 10. Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination therapy versus celecoxib, a single selective COX-2 agent, to reduce gastrointestinal toxicity in arthritic patients: patient and cost-effectiveness considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HUMBLE BEGINNINGS WITH BIG GOALS: SMALL MOLECULE SOLUBLE EPOXIDE HYDROLASE INHIBITORS FOR TREATING CNS DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Cross-Reactivity Testing: sEH Inhibitor-3 and Microsomal Epoxide Hydrolase
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective inhibitors for soluble epoxide hydrolase (sEH) represents a promising therapeutic strategy for managing inflammation, hypertension, and pain. By preventing the degradation of beneficial epoxyeicosatrienoic acids (EETs), these inhibitors can enhance endogenous anti-inflammatory and vasodilatory pathways. However, a critical aspect of preclinical evaluation is determining an inhibitor's selectivity, particularly against its closest structural and functional homolog, microsomal epoxide hydrolase (mEH).
This guide provides a framework for evaluating the cross-reactivity of sEH inhibitors with mEH, using the potent compound "sEH inhibitor-3" as a case study. While this compound demonstrates high potency against its intended target, its activity against mEH is not publicly documented. To illustrate the importance and methodology of cross-reactivity assessment, this guide will compare this compound with a well-characterized selective inhibitor, N,N'-dicyclohexylurea (DCU).
Distinguishing sEH and mEH Signaling Pathways
Soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH) are distinct enzymes with different subcellular locations and primary functions. High selectivity is crucial to ensure that therapeutic intervention targets the intended pathway while avoiding off-target effects, such as the disruption of xenobiotic metabolism mediated by mEH.
The diagram below illustrates the distinct roles of sEH in the arachidonic acid cascade and mEH in the detoxification of xenobiotics.
Comparative Inhibitor Performance
The selectivity of an inhibitor is quantified by comparing its half-maximal inhibitory concentration (IC50) against the target enzyme (sEH) versus the off-target enzyme (mEH). A higher selectivity ratio (IC50 for mEH / IC50 for sEH) indicates greater selectivity for sEH.
As data for this compound against mEH is not available, we compare its known potency with that of DCU, a compound noted for its high selectivity.[1][2]
| Inhibitor | Target Enzyme | IC50 (nM) | Selectivity Ratio (mEH IC50 / sEH IC50) |
| This compound | Human sEH | 0.46 | Data Not Available |
| Human mEH | Data Not Available | ||
| DCU (Comparator) | Human sEH | ~20-50 | >200 (High Selectivity) |
| Human mEH | >10,000 (No significant inhibition) |
Note: The IC50 for DCU against sEH is reported in the tens of nanomolar range.[2][3] Its activity against mEH has been reported as "no inhibition," indicating an IC50 well above 10,000 nM.[1]
Experimental Protocols
To determine inhibitor potency and cross-reactivity, standardized in vitro enzymatic assays are essential. Below are detailed protocols for assessing the inhibitory activity of compounds against both sEH and mEH.
Experimental Workflow for Cross-Reactivity Assessment
The logical flow for testing a novel sEH inhibitor involves parallel assays to determine its potency on both the target (sEH) and potential off-target (mEH) enzymes.
Protocol 1: Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of recombinant sEH by 50%.
-
Materials:
-
Recombinant human sEH enzyme
-
Fluorescent Substrate: cyano(2-methoxynaphthalen-6-yl)methyl (S)-3-phenyloxirane-2-carboxylate (CMNPC)
-
Test Inhibitor (e.g., this compound)
-
Assay Buffer: 25 mM Bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL bovine serum albumin (BSA)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)
-
-
Procedure:
-
Prepare a concentrated stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Create a series of 2-fold or 3-fold serial dilutions of the inhibitor stock solution in the assay buffer to generate a range of test concentrations.
-
In a 96-well plate, add the assay buffer, inhibitor dilutions, and the recombinant sEH enzyme solution. Include wells for a positive control (a known sEH inhibitor) and a negative control (vehicle only).
-
Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescent substrate CMNPC to all wells.
-
Immediately monitor the increase in fluorescence over time using the microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Microsomal Epoxide Hydrolase (mEH) Inhibition Assay
This assay measures the inhibitory effect of a compound on mEH activity, typically using human liver microsomes as the enzyme source.
-
Materials:
-
Human Liver Microsomes (HLM)
-
Fluorescent Substrate: 3-(4-nitrophenyl)-1-(oxan-2-yl)propyl (2S)-oxirane-2-carboxylate (NPNPG) or similar mEH-specific substrate.
-
Test Inhibitor (e.g., this compound)
-
Assay Buffer: 100 mM Tris-HCl buffer (pH 9.0)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor as described in the sEH assay protocol.
-
In a 96-well plate, add a defined amount of the human liver microsomal preparation to each well.
-
Add the serially diluted inhibitor solutions to the wells, including appropriate vehicle and positive controls.
-
Pre-incubate the microsomes and inhibitor for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the mEH-specific fluorescent substrate.
-
Monitor the increase in fluorescence over time.
-
Calculate the reaction rates and determine the IC50 value as described for the sEH assay.
-
Conclusion
The development of highly potent sEH inhibitors like this compound is a significant step toward novel therapeutics for inflammatory and cardiovascular diseases. However, ensuring target selectivity is paramount for safety and efficacy. While many advanced sEH inhibitors exhibit excellent selectivity over mEH, this cannot be assumed and must be confirmed experimentally.[4] The protocols and workflow detailed in this guide provide a robust methodology for this evaluation. Researchers developing or utilizing this compound are strongly encouraged to perform such cross-reactivity studies to fully characterize its pharmacological profile and ensure its suitability as a selective chemical probe or therapeutic candidate.
References
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of sEH Inhibitor-3 and Other Non-Urea Based Soluble Epoxide Hydrolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) has emerged as a compelling therapeutic target for a multitude of inflammatory and pain-related disorders. The enzyme plays a critical role in the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). Inhibition of sEH elevates the levels of these beneficial EETs, offering a promising strategy for therapeutic intervention. While urea-based inhibitors have been extensively studied, concerns regarding their pharmacokinetic properties have spurred the development of non-urea based alternatives. This guide provides a comprehensive comparison of a novel potent non-urea based inhibitor, sEH-IN-3, with other prominent non-urea based inhibitors, focusing on their performance based on available experimental data.
Soluble Epoxide Hydrolase Signaling Pathway
The inhibition of sEH preserves the bioavailability of EETs, which are generated from arachidonic acid by cytochrome P450 (CYP) epoxygenases. Elevated EET levels then exert their anti-inflammatory, analgesic, and vasodilatory effects through various downstream signaling pathways.
Comparative Performance Data
The following tables summarize the in vitro potency and pharmacokinetic parameters of sEH-IN-3 and other selected non-urea based sEH inhibitors.
Table 1: In Vitro Potency of Non-Urea Based sEH Inhibitors
| Inhibitor | Chemical Class | Human sEH IC50 | Murine sEH IC50 | Rat sEH IC50 | Reference |
| sEH-IN-3 | Thiazole-5-carboxamide (B1230067) | 0.46 nM | Not Reported | Not Reported | [1][2] |
| TPPU | Piperidinyl-urea derivative (often used as a non-urea functional analog) | 1.1 - 45 nM | 2.8 nM | Not Reported | [3] |
| t-TUCB | Cyclohexyloxy-benzoic acid urea (B33335) derivative | 0.9 nM | Not Reported | Not Reported | [3] |
| GSK2256294 | Amide derivative | 27 pM | 189 pM | 61 pM | [4] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Table 2: Pharmacokinetic Profiles of Selected Non-Urea Based sEH Inhibitors
| Inhibitor | Species | Route | Cmax | Tmax | T½ (half-life) | Bioavailability (%) | Reference |
| sEH-IN-3 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | - |
| TPPU | Cynomolgus Monkey | Oral (0.3 mg/kg) | ~100 ng/mL | ~4 h | ~34 h | Not Reported | [5] |
| Mouse | Oral (3 mg/kg) | ~1.5 µM | ~6 h | ~37 h | ~70% | [6] | |
| t-TUCB | Horse | IV (1 mg/kg) | ~2.5 µg/mL | - | ~24 h | - | [1][7] |
| GSK2256294 | Human | Oral (20 mg) | ~1 µg/mL | 1-2 h | 25-43 h | Not Reported | [8] |
Note: Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. T½: Elimination half-life. Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize sEH inhibitors.
IC50 Determination Assay (In Vitro)
The potency of sEH inhibitors is typically determined using a fluorometric assay.
Protocol:
-
Preparation: Serial dilutions of the test inhibitor are prepared in an appropriate buffer. A solution of recombinant human or murine sEH is also prepared.
-
Reaction: The inhibitor dilutions are pre-incubated with the sEH enzyme in a microplate well.
-
Measurement: The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as PHOME (N-Phenyl-N'-(2-hydroxy-3-propyl)-O-phenylenediamine). The hydrolysis of the substrate by sEH results in a fluorescent product. The increase in fluorescence is monitored over time using a plate reader.
-
Analysis: The rate of reaction is calculated for each inhibitor concentration. The percent inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[3]
In Vivo Efficacy Study: Neuropathic Pain Model
The efficacy of sEH inhibitors in animal models of disease is a critical step in preclinical development. A common model is the streptozotocin (B1681764) (STZ)-induced diabetic neuropathy model in rodents.
Protocol:
-
Induction of Neuropathy: Diabetes is induced in rodents by a single intraperitoneal injection of STZ. The development of neuropathic pain is confirmed by measuring mechanical allodynia (increased sensitivity to a non-painful stimulus) using von Frey filaments.
-
Drug Administration: The test sEH inhibitor is administered to the diabetic animals, typically via oral gavage or intraperitoneal injection. A vehicle control group and a positive control group (e.g., gabapentin) are included.
-
Behavioral Testing: Mechanical allodynia is assessed at various time points after drug administration. The paw withdrawal threshold in response to the application of von Frey filaments is measured.
-
Data Analysis: The paw withdrawal thresholds are compared between the treatment groups and the vehicle control group to determine the analgesic efficacy of the inhibitor.
Discussion and Conclusion
The landscape of non-urea based sEH inhibitors is rapidly evolving, with several promising candidates demonstrating high potency and favorable pharmacokinetic profiles.
sEH-IN-3 , a novel thiazole-5-carboxamide derivative, exhibits exceptional in vitro potency with an IC50 of 0.46 nM against human sEH.[1][2] This potency is comparable to or greater than many other non-urea based inhibitors. Furthermore, it has demonstrated outstanding metabolic stability in human liver microsomes and excellent solubility, which are critical attributes for a successful drug candidate.[1][7] However, a comprehensive comparison of its performance is currently limited by the lack of publicly available in vivo pharmacokinetic and efficacy data.
TPPU is a well-characterized piperidinyl-urea derivative that, while containing a urea moiety, is often functionally compared with non-urea inhibitors due to its distinct properties. It displays potent inhibition of both human and murine sEH and has demonstrated efficacy in various preclinical models of pain and inflammation.[3] Its pharmacokinetic profile is characterized by good oral bioavailability and a long half-life in rodents and non-human primates.[5][6]
t-TUCB , a cyclohexyloxy-benzoic acid urea derivative, is another potent sEH inhibitor with an IC50 in the low nanomolar range.[3] It has shown analgesic effects in models of inflammatory pain.[1][7]
GSK2256294 stands out for its picomolar potency against human sEH and has progressed to clinical trials.[4] It exhibits a long half-life in humans, supporting once-daily dosing.[8]
References
- 1. Potent soluble epoxide hydrolase inhibitors based on thiazole-5-carboxamide structure with imidazolidinone moiety as a secondary pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EVALUATION OF NOVEL THIAZOLE-5-CARBOXAMIDE-IMIDAZOLIDINONE DERIVATIVES AS POTENT HUMAN SOLUBLE EPOXIDE HYDROLASE INHIBITORS | AVESİS [avesis.gazi.edu.tr]
- 7. Potent soluble epoxide hydrolase inhibitors based on thiazole-5-carboxamide structure with imidazolidinone moiety as a secondary pharmacophore [m.x-mol.net]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Battle in Analgesia: Evaluating sEH Inhibitors Against the Gold Standard, Gabapentin
A Comparative Guide for Researchers in Drug Development
In the relentless pursuit of more effective and safer analgesics for neuropathic pain, researchers are increasingly turning their attention to novel mechanisms of action. One such promising target is the soluble epoxide hydrolase (sEH) enzyme. This guide provides a comprehensive comparison of the analgesic effects of a representative sEH inhibitor against the widely prescribed first-line treatment, gabapentin (B195806). By presenting key preclinical data, detailed experimental protocols, and clear visualizations of the underlying signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the objective information needed to evaluate the potential of sEH inhibitors as a viable alternative or adjunct therapy for neuropathic pain.
Unraveling the Mechanisms: Two Distinct Approaches to Pain Relief
The analgesic properties of sEH inhibitors and gabapentin stem from fundamentally different molecular interactions.
sEH Inhibitors: Enhancing Endogenous Analgesia
Soluble epoxide hydrolase inhibitors work by preserving the body's natural pain-relieving molecules.[1] The key players in this pathway are epoxy-fatty acids (EpFAs), which are produced from the metabolism of polyunsaturated fatty acids by cytochrome P450 enzymes.[2] These EpFAs, including epoxyeicosatrienoic acids (EETs), possess potent anti-inflammatory and analgesic properties.[1] However, their beneficial effects are short-lived as they are rapidly degraded by the sEH enzyme into less active diols.[1]
By blocking the action of sEH, inhibitors like t-TUCB and AMHDU prevent the breakdown of EpFAs, thereby increasing their local concentrations and prolonging their analgesic and anti-inflammatory effects.[1][3] This mechanism is thought to involve the modulation of various downstream targets, including peroxisome proliferator-activated receptors (PPARs) and interactions with the cyclic AMP (cAMP) signaling pathway.[1][3]
Gabapentin: Targeting Neuronal Hyperexcitability
Gabapentin, a structural analog of the neurotransmitter GABA, exerts its analgesic effects primarily by binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central and peripheral nervous system.[4][5][6][7] In neuropathic pain states, the expression of this subunit is often upregulated, leading to increased calcium influx into neurons and subsequent release of excitatory neurotransmitters like glutamate (B1630785) and substance P.[4][8]
By binding to the α2δ-1 subunit, gabapentin reduces the trafficking of these channels to the presynaptic terminal and modulates their function, ultimately decreasing the influx of calcium.[4][8] This reduction in calcium entry inhibits the release of pain-signaling neurotransmitters, thereby dampening neuronal hyperexcitability and alleviating pain.[7]
References
- 1. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of the gabapentinoids and <i>α</i><sub>2</sub><i>δ</i>‐1 calcium channel subunit in neuropathic pain [ouci.dntb.gov.ua]
- 6. Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain - UCL Discovery [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
A Comparative Analysis of sEH Inhibitors Versus Traditional Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at the Efficacy of Soluble Epoxide Hydrolase (sEH) Inhibitors in Preclinical Models of Inflammation and Neuropathic Pain.
The quest for novel anti-inflammatory therapeutics with improved efficacy and safety profiles has led to the exploration of the soluble epoxide hydrolase (sEH) enzyme as a promising target. This guide provides a comparative overview of the efficacy of sEH inhibitors against established anti-inflammatory drug classes, namely non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The information presented is based on preclinical data from rodent models of lipopolysaccharide (LPS)-induced inflammation and streptozocin-induced diabetic neuropathy. While direct head-to-head comparative studies of sEH inhibitors against a broad range of NSAIDs and corticosteroids in the same inflammatory model are limited, this guide synthesizes the available data to offer a comprehensive comparison.
Quantitative Efficacy Comparison
The following tables summarize the in vitro potency and in vivo efficacy of three representative sEH inhibitors—APAU, t-AUCB, and t-TUCB—in comparison to the COX-2 inhibitor, celecoxib (B62257).
Table 1: In Vitro Inhibitory Potency of sEH Inhibitors
| Compound | Target | IC50 (nM) - Rat Enzyme |
| APAU | sEH | 6 |
| t-AUCB | sEH | 8[1] |
| t-TUCB | sEH | Not explicitly stated for rat, but described as a potent inhibitor[2][3] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% in vitro.
Table 2: In Vivo Efficacy in a Rat Model of LPS-Induced Inflammatory Pain (Mechanical Allodynia)
| Compound | Dose (mg/kg) | Efficacy |
| APAU | 0.3 - 100 | Significant dose-dependent reduction in allodynia[2] |
| t-AUCB | 30, 100 | Significant reduction in allodynia only at higher doses[2] |
| t-TUCB | 0.1 - 100 | Significant dose-dependent reduction in allodynia[2] |
| Celecoxib | 10 | Marginal effect, not statistically significant over the time course[2][3] |
Table 3: In Vivo Efficacy in a Rat Model of Streptozocin-Induced Diabetic Neuropathic Pain (Mechanical Allodynia)
| Compound | Dose (mg/kg) | Efficacy |
| APAU | 10 | Significantly decreased allodynia[2][3] |
| t-AUCB | 100 | Significant effect only at the highest dose[2][3] |
| t-TUCB | 10 | Significant dose-dependent anti-allodynic response[2] |
| Celecoxib | 10 | No significant effect[2][3] |
In these preclinical models, the tested sEH inhibitors, particularly APAU and t-TUCB, demonstrated greater efficacy in reducing both inflammatory and neuropathic pain compared to celecoxib at the tested doses.[2][4][5]
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Inflammatory Pain in Rats
This model induces an acute inflammatory response.
-
Animals: Male Sprague-Dawley rats (250-300g) are used. They are habituated for at least 3 days before the experiment under standard laboratory conditions.
-
Drug Administration: The sEH inhibitor (e.g., APAU, t-AUCB, t-TUCB) or comparator drug (e.g., celecoxib) is formulated in a suitable vehicle like polyethylene (B3416737) glycol (PEG400). The drug is administered, typically via subcutaneous injection, 60 minutes before the LPS challenge.
-
Induction of Inflammation: A 10µg intraplantar injection of lipopolysaccharide in saline is administered into the hind paw of the rat to induce localized inflammation.
-
Assessment of Pain (Mechanical Allodynia): Mechanical allodynia is quantified using von Frey filaments at various time points after LPS injection. The withdrawal threshold of the paw is measured to determine the level of pain sensitivity.
-
Biomarker Analysis: At the end of the experiment, blood plasma can be collected to measure levels of inflammatory mediators such as prostaglandins (B1171923) (PGE2, PGD2) and the ratio of epoxyeicosatrienoic acids (EETs) to their less active diols (dihydroxyeicosatrienoic acids, DHETs) to confirm target engagement of the sEH inhibitor.[2][3]
Streptozocin-Induced Diabetic Neuropathy in Rats
This model mimics the chronic neuropathic pain associated with diabetes.
-
Animals: Male Sprague-Dawley rats are used.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ), typically at a dose of 50-75 mg/kg, dissolved in a citrate (B86180) buffer. Blood glucose levels are monitored, and rats with levels consistently above 250 mg/dL are considered diabetic.
-
Development of Neuropathy: The development of diabetic neuropathy, characterized by mechanical allodynia, typically occurs over a period of 2 to 4 weeks.
-
Drug Administration: Once neuropathy is established, the sEH inhibitor or comparator drug is administered.
-
Assessment of Neuropathic Pain: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold at different time points after drug administration.
-
Data Analysis: The changes in withdrawal threshold are compared between the different treatment groups and a vehicle control group to determine the efficacy of the tested compounds.[6]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of sEH inhibitors, NSAIDs, and corticosteroids are mediated through distinct signaling pathways.
sEH Inhibitors
sEH inhibitors exert their anti-inflammatory effects by preventing the degradation of endogenous anti-inflammatory lipids called epoxyeicosatrienoic acids (EETs). By stabilizing EETs, sEH inhibitors enhance their beneficial downstream effects, which include the inhibition of the pro-inflammatory transcription factor NF-κB and the activation of the anti-inflammatory peroxisome proliferator-activated receptor-gamma (PPARγ).
NSAIDs (Non-Steroidal Anti-Inflammatory Drugs)
NSAIDs, including both non-selective NSAIDs and COX-2 selective inhibitors like celecoxib, function by inhibiting the cyclooxygenase (COX) enzymes. This blockage prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Corticosteroids
Corticosteroids exert their potent anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The activated GR translocates to the nucleus where it upregulates the expression of anti-inflammatory proteins and, importantly, represses the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a broad suppression of the inflammatory cascade.
Conclusion
Based on the available preclinical data, sEH inhibitors represent a promising class of anti-inflammatory agents with a distinct mechanism of action compared to traditional NSAIDs and corticosteroids. In rodent models of inflammatory and neuropathic pain, specific sEH inhibitors have demonstrated superior efficacy to the COX-2 inhibitor celecoxib. Their unique mechanism of stabilizing endogenous anti-inflammatory lipids offers a novel therapeutic strategy. Further research, including direct comparative studies with a wider range of NSAIDs and corticosteroids, is warranted to fully elucidate the therapeutic potential of sEH inhibitors in inflammatory conditions.
References
- 1. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Soluble epoxide hydrolase inhibitor, APAU, protects dopaminergic neurons against rotenone induced neurotoxicity: Implications for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cost-effectiveness of low dose corticosteroids versus non-steroidal anti-inflammatory drugs and COX-2 specific inhibitors in the long-term treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of sEH Inhibitor-3 with COX-2 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic anti-cancer and anti-inflammatory effects observed when combining a soluble epoxide hydrolase (sEH) inhibitor with a cyclooxygenase-2 (COX-2) inhibitor. This document summarizes supporting experimental data, provides detailed methodologies for key experiments, and visualizes the underlying signaling pathways and experimental workflows.
The combination of sEH inhibitors with COX-2 inhibitors has demonstrated significant synergistic effects in reducing inflammation and inhibiting tumor growth. This enhanced efficacy is attributed to the dual action of reducing pro-inflammatory prostaglandins (B1171923) via COX-2 inhibition and increasing anti-inflammatory epoxyeicosatrienoic acids (EETs) through sEH inhibition.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, highlighting the synergistic effects of combining sEH and COX-2 inhibitors on cancer cell viability, apoptosis, and tumor growth.
Table 1: In Vitro Synergistic Effects of sEH and COX-2 Inhibitors on Cancer Cell Viability
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Synergy | Reference |
| Human Urothelial Carcinoma (T24) | MLN4924 (NAE Inhibitor) | 0.68 | - | - | [2] |
| Celecoxib (B62257) (COX-2 Inhibitor) | 63.8 | - | - | [2] | |
| MLN4924 + Celecoxib (50 µM) | 0.19 | < 1 | Synergistic | [2] | |
| Human Urothelial Carcinoma (5637) | MLN4924 (NAE Inhibitor) | 4.67 | - | - | [2] |
| Celecoxib (COX-2 Inhibitor) | 60.3 | - | - | [2] | |
| MLN4924 + Celecoxib (50 µM) | 1.54 | < 1 | Synergistic | [2] | |
| Human Colorectal Cancer (HCT116) | ADT-OH | 63.63 | - | - | [3] |
| Celecoxib (COX-2 Inhibitor) | 52.05 | < 1 | Synergistic | [3] | |
| ADT-OH + Celecoxib | Synergistic Inhibition of Proliferation | < 1 | Synergistic | [3] |
Table 2: In Vitro Synergistic Effects on Apoptosis in Human Colorectal Cancer Cells (HCT116)
| Treatment | Concentration | % Apoptotic Cells (Early + Late) | Fold Increase vs. Control | Reference |
| Control | - | ~5% | 1.0 | [3] |
| ADT-OH | 30 µM | ~15% | 3.0 | [3] |
| Celecoxib | 30 µM | ~20% | 4.0 | [3] |
| ADT-OH + Celecoxib | 30 µM + 30 µM | ~45% | 9.0 | [3] |
Table 3: In Vivo Synergistic Anti-Tumor Effects in a Lewis Lung Carcinoma (LLC) Model
| Treatment Group | Dosage | Mean Tumor Volume Inhibition (%) | Mean Reduction in Metastatic Foci (%) | Reference |
| sEH Inhibitor (t-AUCB) alone | 3 mg/kg/day | Minimal | No significant effect | [1] |
| COX-2 Inhibitor (Celecoxib) alone | 30 mg/kg/day | 42% | No significant effect | [1] |
| t-AUCB + Celecoxib | 3 mg/kg/day + 30 mg/kg/day | 79% | 71-74% | [1] |
Signaling Pathways and Experimental Workflows
The synergistic action of sEH and COX-2 inhibitors can be understood through their modulation of the arachidonic acid metabolic pathway and downstream signaling cascades. The following diagrams, generated using Graphviz (DOT language), illustrate these interactions and the general workflow for assessing drug synergy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the sEH inhibitor, COX-2 inhibitor, or their combination for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compounds as described for the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
Western blotting is used to detect and quantify the expression of specific proteins.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, COX-2, sEH, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. The Bax/Bcl-2 ratio can be calculated to assess the apoptotic potential.[4]
Conclusion
The co-administration of this compound and a COX-2 inhibitor demonstrates a clear synergistic effect in preclinical models of cancer and inflammation. This is evidenced by enhanced inhibition of tumor cell viability, increased induction of apoptosis, and more potent suppression of tumor growth in vivo compared to either agent alone. The underlying mechanism involves the dual modulation of the arachidonic acid pathway, leading to a more favorable balance of pro- and anti-inflammatory eicosanoids. These findings provide a strong rationale for the continued development of combination therapies targeting both the sEH and COX-2 pathways for the treatment of cancer and inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Celecoxib Synergistically Enhances MLN4924-Induced Cytotoxicity and EMT Inhibition Via AKT and ERK Pathways in Human Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADT‐OH synergistically enhanced the antitumor activity of celecoxib in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of sEH Inhibitors: GSK2256294 vs. sEH-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two notable soluble epoxide hydrolase (sEH) inhibitors: GSK2256294, a clinical-stage compound, and sEH-IN-3 (also known as Compound 50), a potent preclinical candidate. The objective of this document is to present a comprehensive overview of their performance, supported by available experimental data, to aid in research and development decisions.
Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the levels of beneficial EETs are increased, making sEH inhibitors a promising therapeutic strategy for a range of diseases, including chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and inflammatory pain.[1]
In Vitro Potency and Physicochemical Properties
A direct comparison of the in vitro potency reveals that both GSK2256294 and sEH-IN-3 are highly potent inhibitors of human sEH, with sEH-IN-3 demonstrating exceptional potency in the sub-nanomolar range.
| Parameter | GSK2256294 | sEH-IN-3 (Compound 50) | Reference |
| Human sEH IC50 | 27 pM | 0.46 nM | [2] |
| Murine sEH IC50 | 189 pM | Not Reported | [2] |
| Rat sEH IC50 | 61 pM | Not Reported | [2] |
| Metabolic Stability (t1/2 in HLM) | Not Reported | 126 min | [3][4] |
| Solubility (Simulated Intestinal Fluid) | Not Reported | 116 µM | [3][4] |
HLM: Human Liver Microsomes
Pharmacokinetic Profile
Pharmacokinetic data is crucial for evaluating the drug-like properties of a compound. Extensive data from Phase I clinical trials is available for GSK2256294, while preclinical data on metabolic stability and solubility has been published for sEH-IN-3.
GSK2256294 Pharmacokinetics (Human Data)[5][6][7][8]
| Parameter | Value |
| Half-life (t1/2) | 25-43 hours |
| Dose-dependent Inhibition | 41.9% at 2 mg to 99.8% at 20 mg |
| Sustained Inhibition | Up to 24 hours |
No significant effect of age, food, or gender on pharmacokinetic parameters was observed.
sEH-IN-3 (Compound 50) Preclinical Data[3][4]
| Parameter | Value |
| Metabolic Stability (t1/2 in HLM) | 126 min |
| Solubility (Simulated Intestinal Fluid) | 116 µM |
In vivo pharmacokinetic data for sEH-IN-3 is not publicly available at the time of this review.
In Vivo Efficacy
Preclinical in vivo studies provide valuable insights into the therapeutic potential of a compound.
GSK2256294 In Vivo Efficacy
In a mouse model of cigarette smoke-induced pulmonary inflammation, GSK2256294 demonstrated a dose-dependent reduction in pulmonary leukocytes and keratinocyte chemoattractant levels.[1] This suggests its potential as a therapeutic agent for inflammatory lung diseases like COPD.
sEH-IN-3 (Compound 50) In Vivo Efficacy
As of the latest available information, in vivo efficacy data for sEH-IN-3 has not been published.
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in the evaluation of these inhibitors, the following diagrams are provided.
Caption: The role of sEH in the metabolism of EETs and the mechanism of sEH inhibitors.
Caption: A generalized workflow for the preclinical evaluation of sEH inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in this guide.
In Vitro sEH Inhibitory Activity Assay (IC50 Determination)
This assay is used to determine the concentration of an inhibitor required to reduce the activity of the sEH enzyme by 50%.
Principle: The assay typically utilizes a fluorogenic substrate that, when hydrolyzed by sEH, produces a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity.
General Procedure:
-
Reagent Preparation: Prepare a stock solution of the test inhibitor (e.g., in DMSO). Serially dilute the inhibitor to obtain a range of concentrations. Prepare a solution of recombinant human, rat, or mouse sEH enzyme in an appropriate assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the diluted inhibitor solutions.
-
Enzyme Addition: Add the sEH enzyme solution to the wells containing the inhibitor and to control wells (containing vehicle only).
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a fluorogenic sEH substrate (e.g., PHOME) to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percent inhibition is determined relative to the vehicle control. The IC50 value is calculated by fitting the dose-response data to a suitable model.[5]
In Vivo Pharmacokinetic Study
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of an inhibitor in a living organism.
General Procedure:
-
Animal Model: Typically conducted in rodents (e.g., mice or rats).
-
Dosing: The inhibitor is administered to the animals, usually via oral gavage or intravenous injection, at a specific dose.
-
Blood Sampling: Blood samples are collected at various time points after administration.
-
Sample Processing: Plasma is separated from the blood samples.
-
Quantification: The concentration of the inhibitor in the plasma samples is measured using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC) are calculated from the plasma concentration-time data.[6][7]
CFA-Induced Inflammatory Pain Model
This is a common preclinical model used to evaluate the analgesic and anti-inflammatory effects of test compounds.
General Procedure:
-
Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the hind paw of a rodent. This induces a localized and persistent inflammatory response, characterized by swelling (edema) and hypersensitivity to thermal and mechanical stimuli.
-
Drug Administration: The test inhibitor is administered to the animals at various doses, typically before or after the induction of inflammation.
-
Assessment of Pain and Inflammation:
-
Mechanical Allodynia: The paw withdrawal threshold to a non-noxious mechanical stimulus is measured using von Frey filaments.
-
Thermal Hyperalgesia: The latency to paw withdrawal from a noxious heat source is measured.
-
Edema: Paw swelling is quantified by measuring the paw volume or thickness.
-
-
Data Analysis: The effects of the inhibitor on paw withdrawal thresholds/latencies and paw volume are compared to those of a vehicle-treated control group to determine the compound's efficacy.[8][9][10]
Conclusion
Both GSK2256294 and sEH-IN-3 are highly potent inhibitors of soluble epoxide hydrolase. GSK2256294 has the advantage of having been progressed into clinical development, with well-characterized human pharmacokinetics demonstrating a long half-life suitable for once-daily dosing.[11][12] Its efficacy in a preclinical model of pulmonary inflammation supports its development for diseases like COPD.[1]
sEH-IN-3 exhibits outstanding in vitro potency and promising preclinical data on metabolic stability and solubility.[3][4] However, the lack of publicly available in vivo data for sEH-IN-3 makes a direct comparison of its in vivo performance with GSK2256294 challenging. Further preclinical studies are required to fully elucidate the therapeutic potential of sEH-IN-3.
For researchers, the choice between these two inhibitors will depend on the specific research question. GSK2256294 represents a well-validated tool for studying the effects of sEH inhibition in contexts where clinical translation is a key consideration. sEH-IN-3, with its exceptional potency, may serve as an excellent tool for in vitro studies and as a starting point for the development of new chemical entities with optimized in vivo properties.
References
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent soluble epoxide hydrolase inhibitors based on thiazole-5-carboxamide structure with imidazolidinone moiety as a secondary pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent soluble epoxide hydrolase inhibitors based on thiazole-5-carboxamide structure with imidazolidinone moiety as a secondary pharmacophore [m.x-mol.net]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 9. Frontiers | The effect of ponicidin on CFA-induced chronic inflammatory pain and its mechanism based on network pharmacology and molecular docking [frontiersin.org]
- 10. criver.com [criver.com]
- 11. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. | Semantic Scholar [semanticscholar.org]
evaluating sEH inhibitor-3 potency across different species (human, mouse, rat)
This guide provides a detailed comparison of the potency of a representative soluble epoxide hydrolase (sEH) inhibitor, here referred to as sEH inhibitor-3, across three common preclinical species: human, mouse, and rat. The data and protocols presented are essential for researchers and professionals in drug development to facilitate the translation of preclinical findings.
Potency Comparison
The inhibitory potency of sEH inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency. The potency of sEH inhibitors can exhibit significant variability across different species due to subtle differences in the enzyme's structure.
Below is a summary of the in vitro potency for selected sEH inhibitors, which can be considered representative examples of "this compound," across human, mouse, and rat sEH.
| Inhibitor | Human sEH IC50 (nM) | Mouse sEH IC50 (nM) | Rat sEH IC50 (nM) |
| TPPU | 1.1[1] | Low nM[1] | 2.8[1] |
| t-TUCB | < 1[1] | < 1[1] | Low nM[1] |
| UB-SCG-74 | 0.4[2] | 0.4[2] | 0.4[2] |
| Inhibitor 1 (Urea) | 3.1[3] | 6.0[3] | Not Reported |
Note: "Low nM" indicates a high level of potency, generally in the single-digit nanomolar range.
Experimental Protocols
The determination of IC50 values for sEH inhibitors is crucial for assessing their potency. A commonly employed method is the fluorogenic substrate-based assay.
Objective: To determine the concentration of an sEH inhibitor required to inhibit 50% of the sEH enzyme activity.
Materials:
-
Partially purified hepatic sEH from human, mouse, or rat.
-
Assay Buffer: 0.1 M Sodium Phosphate buffer (pH 7.4) containing 0.1 mg/mL bovine serum albumin (BSA).[4]
-
Fluorogenic Substrate: Cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC).[1][4]
-
This compound (test compound).
-
Microplate reader capable of fluorescence detection.
Procedure:
-
Enzyme Preparation: Liver homogenates from the species of interest are centrifuged, and the cytosolic fraction containing sEH is collected.[1]
-
Inhibitor Preparation: A serial dilution of the sEH inhibitor is prepared in the assay buffer.
-
Assay Setup: In a 384-well plate, the recombinant sEH enzyme is diluted in the assay buffer.[5] The test inhibitor at various concentrations is then added to the wells.[5]
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow for binding.[4][5]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate, CMNPC.[1][5]
-
Data Acquisition: The fluorescence intensity is measured over time using a microplate reader.[5] The rate of the enzymatic reaction is determined from the slope of the fluorescence signal over time.
-
Data Analysis: The percent inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the concentration-response data to a four-parameter non-linear regression curve.[5][6]
Signaling Pathway and Experimental Workflow
sEH Signaling Pathway
Soluble epoxide hydrolase plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and analgesic properties.[1][7] sEH converts EETs into their less active diol form, dihydroxyeicosatrienoic acids (DHETs).[8] Inhibition of sEH prevents the degradation of EETs, thereby increasing their bioavailability and enhancing their beneficial effects.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Soluble Epoxide Hydrolase (sEH) Inhibition: A Comparative Guide to Measuring Plasma Epoxide-to-Diol Ratios
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for confirming the in vivo activity of soluble epoxide hydrolase (sEH) inhibitors, with a primary focus on the measurement of plasma epoxide-to-diol ratios. Supported by experimental data, this document details the protocols and rationale for utilizing this key biomarker in preclinical and clinical research.
Introduction to sEH and its Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of fatty acids.[1] It plays a key role by converting anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[2] The inhibition of sEH is a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, pain, and cardiovascular diseases.[3][4] By blocking sEH, the levels of beneficial EETs are increased, leading to therapeutic effects.[2] Robust assessment of inhibitor efficacy is crucial, and the most direct method is to measure the ratio of sEH substrates (epoxides) to their products (diols).[2][3]
Primary Biomarker: The Epoxide-to-Diol Ratio
The most direct and widely accepted biomarker for confirming sEH inhibition in vivo is the ratio of epoxides to their corresponding diols in biological samples such as plasma.[2][5] An increase in the ratio of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs), or other fatty acid epoxides like epoxyoctadecamonoenoic acids (EpOMEs) to their diols (DiHOMEs), provides direct evidence of target engagement.[3][5] This ratio is considered a robust marker because it can normalize for variations in the upstream production of the epoxides.[6]
Quantitative Data on sEH Inhibition
The following tables summarize quantitative data from studies demonstrating the effect of sEH inhibitors on plasma epoxide-to-diol ratios and associated physiological outcomes.
Table 1: Preclinical Data on sEH Inhibitor Efficacy
| Compound/Model | Dosage | Matrix | Key Biomarker Change | Therapeutic Outcome |
| Compound 28 (Murine Model) | 50 mpk p.o. (b.i.d.) | Plasma | Robust correlation between plasma concentration and increased total EET/DHET and EpOME/DiHOME ratios.[3] | 14-16 mmHg reduction in systolic blood pressure in AngII-induced hypertensive rats.[3] |
| Compound 16 (LPS-induced sepsis model in mice) | 1 mpk p.o. | Blood | Increased blood EETs/DHETs ratio correlated with the reversal of hypotension.[3] | Ameliorated hypotension caused by LPS.[3] |
| t-AUCB (IL-10(-/-) Mice with IBD) | N/A | Plasma | Significant increase in the ratios of EpOMEs to DiHOMEs and EETs to DHETs.[5] | Attenuated chronic active inflammatory bowel disease.[5] |
| Sar5399 (PKD rats) | 30 mg/kg for 4 weeks | Serum | Significant increase in 19,20-EDP levels.[7] | N/A |
Table 2: Comparison of Analytical Methods for sEH Activity
| Method | Principle | Throughput | Key Advantages | Key Limitations |
| LC-MS/MS Analysis of Epoxide/Diol Ratios | Chromatographic separation followed by mass spectrometric detection and quantification of specific lipid molecules.[8][9] | Medium | Gold standard; high specificity and sensitivity; provides a direct measure of in vivo enzyme activity.[2] | Requires specialized equipment and expertise; sample preparation can be complex.[10][11] |
| Fluorometric Assay | Measures the fluorescence generated from the enzymatic hydrolysis of a synthetic substrate.[12] | High | High throughput; suitable for screening. | Indirect measure of activity; may be prone to interference from other sample components. |
| VHH-based Sandwich ELISA | Immunoassay using single-domain antibodies to detect and quantify native sEH protein.[13] | High | High specificity for native sEH; good correlation with enzyme activity.[13] | Measures protein level, not enzymatic activity; may not reflect in vivo inhibition. |
Experimental Protocols
Protocol 1: Measurement of Plasma Epoxide and Diol Ratios by LC-MS/MS
This protocol outlines the gold standard method for quantifying the primary target engagement biomarker.[2]
1. Sample Collection and Preparation:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge to separate plasma and store at -80°C until analysis.
-
Perform solid-phase extraction (SPE) to isolate oxylipins from the plasma sample.[2] This step is crucial for removing interfering substances.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Instrumentation: Utilize a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a Q-TOF MS).[10][11]
-
Column: A reverse-phase column (e.g., C18) is typically used for separation.[10][11]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with modifiers like formic acid or ammonium (B1175870) acetate (B1210297) is used to separate the lipids.[8][10]
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for each epoxide and diol.[6]
-
Internal Standards: Use deuterated or odd-chain lipid internal standards to ensure accurate quantification.[10]
3. Data Analysis:
-
Generate a standard curve for each analyte using known concentrations.
-
Calculate the concentration of each epoxide and diol in the samples by interpolating from the standard curve.
-
Calculate the epoxide-to-diol ratio for each corresponding pair (e.g., 14,15-EET/14,15-DHET).
-
Compare the ratios between the vehicle-treated and sEH inhibitor-treated groups to determine the extent of inhibition.
Visualizations
Alternative and Complementary Approaches
While measuring the epoxide-to-diol ratio is the most direct biomarker, other methods can provide complementary data on the efficacy of sEH inhibitors.
-
Physiological Endpoints: Assessing downstream biological effects, such as a reduction in blood pressure in hypertensive models or decreased levels of pro-inflammatory cytokines, can demonstrate the functional consequences of sEH inhibition.[3][6]
-
Enzyme Activity Assays: In vitro or ex vivo assays using tissue homogenates can measure sEH catalytic activity, often with a fluorometric substrate.[12]
-
Protein Quantification: Immunoassays like ELISA can measure the concentration of the sEH enzyme in tissues, which can be useful for understanding expression levels but does not directly measure inhibition of activity.[13]
Conclusion
Confirming sEH inhibition by measuring the plasma epoxide-to-diol ratio is a robust and reliable method for demonstrating target engagement in both preclinical and clinical settings. The use of LC-MS/MS for the quantification of these lipid mediators provides the necessary sensitivity and specificity for accurate assessment. While alternative methods can offer complementary information, the epoxide-to-diol ratio remains the gold standard for evaluating the pharmacodynamic effects of sEH inhibitors.
References
- 1. HUMBLE BEGINNINGS WITH BIG GOALS: SMALL MOLECULE SOLUBLE EPOXIDE HYDROLASE INHIBITORS FOR TREATING CNS DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble Epoxide Hydrolase Gene Deficiency or Inhibition Attenuates Chronic Active Inflammatory bowel disease in IL-10(−/−) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. Heavy Chain Single Domain Antibodies to Detect Native Human Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Soluble Epoxide Hydrolase (sEH) Inhibitors for the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Hypertension, a leading risk factor for cardiovascular disease, necessitates the exploration of novel therapeutic targets. One such promising target is the soluble epoxide hydrolase (sEH), an enzyme that degrades beneficial signaling lipids. This guide provides a comprehensive comparison of the anti-hypertensive effects of different sEH inhibitors, supported by experimental data, to aid in research and development efforts in this field.
Mechanism of Action: The Role of sEH in Blood Pressure Regulation
Soluble epoxide hydrolase plays a critical role in the metabolism of arachidonic acid. Specifically, it converts epoxyeicosatrienoic acids (EETs), which are potent vasodilators, into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][2][3] By inhibiting sEH, the bioavailability of EETs is increased, leading to enhanced vasodilation and a subsequent reduction in blood pressure.[2] This unique mechanism of action presents a promising alternative and a potential synergistic approach to existing anti-hypertensive therapies.
Comparative Efficacy of sEH Inhibitors: A Data-Driven Overview
Numerous preclinical studies have demonstrated the efficacy of various sEH inhibitors in different models of hypertension. While direct head-to-head comparative studies are limited, this section synthesizes available data to provide a comparative overview of their anti-hypertensive effects.
Table 1: Comparison of the Anti-hypertensive Effects of sEH Inhibitors in Preclinical Models
| sEH Inhibitor | Animal Model | Key Findings | Reference |
| NCND | Angiotensin II-induced hypertensive rats | Lowered systolic blood pressure by approximately 30 mmHg. | [1][4] |
| AR9281 | Angiotensin II-induced hypertensive rats | Reduced systolic blood pressure from 180 ± 5 mmHg to 142 ± 7 mmHg. | [5][6] |
| AUDA | Angiotensin II-induced hypertensive rats (normal and high salt) | Attenuated the increase in mean arterial pressure, resulting in pressures of 140 ± 5 mmHg (normal salt) and 151 ± 6 mmHg (high salt) compared to hypertensive controls. | [7] |
| c-AUCB | Ren-2 transgenic rats (Angiotensin II-dependent hypertension) | Elicited a dose-dependent and persistent lowering of blood pressure.[8] | [8] |
| ADU | DOCA-salt hypertensive rats | Prevented further increases in systolic blood pressure. | [9][10] |
Note: The data presented is derived from separate studies and may not be directly comparable due to variations in experimental protocols.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for reproducible research.
Angiotensin II-Induced Hypertension Model
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Induction of Hypertension: Angiotensin II is continuously infused via a subcutaneously implanted osmotic minipump (e.g., at a rate of 60 ng/min) for a period of 14 days.[1]
-
sEH Inhibitor Administration: The sEH inhibitor (e.g., NCND at 3 mg/day) is typically administered daily via intraperitoneal injection, starting from a specific day post-angiotensin II infusion (e.g., day 10).[1] For other inhibitors like AR9281, oral administration in the diet or drinking water is also used.[5]
-
Blood Pressure Measurement: Blood pressure is monitored using methods such as tail-cuff plethysmography or radiotelemetry for continuous measurement.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertension Model
-
Animals: Uninephrectomized male Wistar rats are often utilized.
-
Induction of Hypertension: Hypertension is induced by subcutaneous administration of DOCA (e.g., 25 mg every fourth day) and providing 1% NaCl in the drinking water.[9][10][11]
-
sEH Inhibitor Administration: The sEH inhibitor (e.g., ADU at 10 mg/kg/day) is administered subcutaneously for a specified period (e.g., 2 weeks) starting after the establishment of hypertension.[9][10]
-
Blood Pressure Measurement: Systolic blood pressure is measured, for example, using a tail-cuff system.
L-NAME-Induced Hypertension Model
-
Animals: Male Wistar rats are a suitable model.
-
Induction of Hypertension: Nω-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, is administered in the drinking water (e.g., 40 mg/kg/day) to induce hypertension.[12][13]
-
sEH Inhibitor Administration: The sEH inhibitor is administered orally or via another appropriate route for the duration of the study.
-
Blood Pressure Measurement: Blood pressure is monitored regularly throughout the experiment.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of sEH inhibitors. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Clinical Development of sEH Inhibitors
The promising preclinical data have led to the clinical investigation of sEH inhibitors for hypertension. One notable example is AR9281, which has undergone Phase I and Phase IIa clinical trials to evaluate its safety, tolerability, and efficacy in patients with mild to moderate hypertension and impaired glucose tolerance.[14][15] While the detailed results of the hypertension-specific endpoints from the Phase IIa trial are not widely published, the progression of sEH inhibitors into clinical development underscores their therapeutic potential.
Conclusion
Inhibitors of soluble epoxide hydrolase represent a novel and promising therapeutic strategy for the treatment of hypertension. Preclinical evidence consistently demonstrates their ability to lower blood pressure across various animal models by augmenting the levels of vasodilatory EETs. While further head-to-head comparative studies and comprehensive clinical trial data are needed to fully elucidate the relative efficacy of different sEH inhibitors, the existing body of research strongly supports their continued investigation and development as a new class of anti-hypertensive agents. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of cardiovascular pharmacology.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The soluble epoxide hydrolase as a pharmaceutical target for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble epoxide hydrolase inhibition lowers arterial blood pressure in angiotensin II hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Orally Active Epoxide Hydrolase Inhibitor Lowers Blood Pressure and Provides Renal Protection in Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different mechanisms of acute versus long-term antihypertensive effects of soluble epoxide hydrolase inhibition: studies in Cyp1a1-Ren-2 transgenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevention of Hypertension in DOCA-Salt Rats by an Inhibitor of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevention of hypertension in DOCA-salt rats by an inhibitor of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Antihypertensive Effect of Marchin-13 Tang on L-NAME-induced Hypertension in Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. storage.imrpress.com [storage.imrpress.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. fiercebiotech.com [fiercebiotech.com]
Validating sEH Inhibitor Efficacy: A Comparative Analysis in sEH Knockout Mouse Models
For researchers, scientists, and drug development professionals, understanding the in vivo validation of soluble epoxide hydrolase (sEH) inhibitors is critical for advancing novel therapeutics. This guide provides a comparative analysis of sEH inhibitor activity, leveraging experimental data from studies utilizing sEH knockout (KO) mice as a fundamental validation tool.
The primary strategy for validating the target engagement and efficacy of an sEH inhibitor involves a multi-pronged approach. This includes demonstrating the inhibitor's ability to produce a biological effect in wild-type (WT) animals, showing a diminished or absent effect in sEH knockout mice, and confirming the modulation of the enzyme's substrate and product levels in vivo.
The Role of sEH and its Inhibition
Soluble epoxide hydrolase is a key enzyme responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties.[1][2] By converting EETs to their less active dihydroxyeicosatrienoic acids (DHETs), sEH curtails their beneficial effects.[1][3] Pharmacological inhibition of sEH is a promising therapeutic strategy aimed at stabilizing endogenous EET levels, thereby enhancing their protective actions in a variety of disease models.[1][4]
sEH Knockout Mice: The Gold Standard for Validation
The use of sEH knockout mice provides a crucial genetic tool to confirm that the observed pharmacological effects of an inhibitor are indeed mediated through the inhibition of sEH.[5] If an sEH inhibitor is specific, its effects should be mimicked in the sEH KO mice and the inhibitor should have a blunted or no additional effect when administered to these mice.
Comparative Efficacy of sEH Inhibitors
Several sEH inhibitors have been evaluated in preclinical studies. While a direct head-to-head comparison of a specific "sEH inhibitor-3" is not available in the public literature, we can compare the performance of well-characterized inhibitors such as AUDA-BE, AEPU, and t-AUCB, which have been tested in sEH knockout or other relevant mouse models.
Quantitative Data Presentation
The following tables summarize the quantitative data from studies evaluating various sEH inhibitors in different disease models.
Table 1: Effect of sEH Inhibitors on Infarct Size in Myocardial Ischemia-Reperfusion Injury
| Compound | Animal Model | Dose | Reduction in Infarct Size (%) | Reference |
| AUDA-BE | Wild-type C57BL/6J mice | 10 µg/g (i.p.) | Significant reduction | [3] |
| sEH Gene Deletion | sEH knockout mice | N/A | Reduced infarct size | [3] |
Table 2: Effect of sEH Inhibitors on Atherosclerosis
| Compound | Animal Model | Treatment | Reduction in Atherosclerotic Lesions (%) | Reference |
| AEPU | Apolipoprotein E-knockout (ApoE-/-) mice | Delivered in drinking water | 53% | [6][7][8] |
Table 3: Pharmacodynamic Marker Modulation by sEH Inhibitors
| Compound | Animal Model | Key Finding | Reference |
| AEPU | ApoE-/- mice | Significant increase in 11,12-EET/DHET and 14,15-EET/DHET ratios | [6][7] |
| t-AUCB | Wild-type C57BL/6J mice | Modulated brain oxylipin profile, favoring a neuroprotective profile | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the literature.
Regional Myocardial Ischemia-Reperfusion Injury Model
-
Animal Model: Male C57BL/6J wild-type or sEH knockout mice (16-24 weeks old) are used.[3]
-
Anesthesia: Anesthesia is induced with isoflurane (B1672236) (4-5%) and maintained with 1-2% isoflurane.[3]
-
Surgical Procedure: Mice are intubated and ventilated. A left thoracotomy is performed, and the left coronary artery (LCA) is occluded for 40 minutes using a suture.[3] Reperfusion is initiated by releasing the suture and lasts for 2 hours.[3]
-
Drug Administration: The sEH inhibitor AUDA-BE (10 µg/g) is administered via intraperitoneal injection 30 minutes before LCA occlusion or during ischemia 10 minutes before reperfusion.[3]
-
Infarct Size Measurement: At the end of reperfusion, the heart is excised, and the infarct size is determined using staining techniques (e.g., TTC staining).
Atherosclerosis Model in ApoE Knockout Mice
-
Animal Model: Apolipoprotein E-knockout (ApoE-/-) mice are utilized as a model of accelerated atherogenesis.[6][7][8]
-
Diet and Induction: Animals are fed an atherogenic diet.[6][7][8] Atherosclerosis is induced by continuous infusion of angiotensin II via osmotic minipumps.[6][7][8]
-
Drug Administration: The sEH inhibitor AEPU is delivered in the drinking water.[6][7][8]
-
Lesion Analysis: After the treatment period, the aortas are dissected, and the atherosclerotic lesion area is quantified.[6][7]
-
Pharmacodynamic Analysis: Plasma levels of EETs and DHETs are measured to confirm sEH inhibition, with a focus on the EET/DHET ratio.[6]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: The sEH signaling pathway and the mechanism of action of sEH inhibitors.
Caption: A typical experimental workflow for validating sEH inhibitor activity in vivo.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Soluble epoxide hydrolase inhibition and gene deletion are protective against myocardial ischemia-reperfusion injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deletion of soluble epoxide hydrolase gene improves renal endothelial function and reduces renal inflammation and injury in streptozotocin-induced type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble Epoxide Hydrolase Inhibitors Reduce the Development of Atherosclerosis in Apolipoprotein E-Knockout Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble epoxide hydrolase inhibitors reduce the development of atherosclerosis in apolipoprotein e-knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of sEH Inhibitor-3
For researchers, scientists, and professionals in drug development, the meticulous management of potent bioactive compounds like sEH inhibitor-3 is fundamental to ensuring laboratory safety and environmental preservation. Although a specific Safety Data Sheet (SDS) for this compound may not be readily accessible, this document outlines a comprehensive disposal protocol founded on established best practices for similar bioactive, urea-based small molecules. Strict adherence to these guidelines is crucial for mitigating risks and maintaining regulatory compliance.
I. Hazard Profile and Critical Safety Precautions
This compound, as a potent soluble epoxide hydrolase (sEH) inhibitor, should be handled as a hazardous substance. The primary anticipated hazards include skin and eye irritation, with potential for harm if inhaled or ingested. All personnel handling this compound must use appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: To be used in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
II. Quantitative Data Summary
Specific quantitative toxicity and environmental hazard data for this compound are not publicly available. The table below summarizes the general hazard profile for urea-based laboratory chemicals, which should be used as a baseline for handling this compound.
| Property | General Hazard Profile for Urea-Based Compounds | Recommended Precautions |
| Physical State | Solid | Avoid the generation of dust.[1] |
| Primary Hazards | Skin and eye irritant, potentially harmful if ingested or inhaled.[1] | Use appropriate PPE and handle in a well-ventilated area. |
| Stability | Generally stable under standard laboratory conditions. | Store away from strong oxidizing agents.[1] |
| Reactivity | May react with strong oxidizing agents. | Avoid contact with incompatible materials. |
III. Step-by-Step Disposal Protocol
The guiding principle for waste disposal is to have a clear plan before beginning any procedure that generates waste.[1] All waste containing this compound must be classified and handled as hazardous waste.
Step 1: Segregation of Waste
-
Immediately segregate all materials contaminated with this compound at the point of generation.
-
This includes:
-
Unused or expired this compound powder.
-
Contaminated PPE (gloves, disposable lab coats).
-
Glassware, plasticware, and any other lab equipment that has come into direct contact with the compound.
-
Solutions containing this compound.
-
Cleaning materials used for spills.
-
Step 2: Waste Containment
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and labeled container designed for hazardous liquid waste.[1]
-
Ensure the container is compatible with the solvents used.
-
-
Sharps Waste:
-
Any contaminated sharps (needles, razor blades, etc.) must be placed in a designated sharps container for hazardous waste.
-
Step 3: Labeling of Waste Containers
-
All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazards (e.g., "Irritant," "Toxic").
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or laboratory.
-
Step 4: Storage of Hazardous Waste
-
Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[1]
-
Ensure that incompatible waste types are segregated to prevent any adverse chemical reactions.
Step 5: Final Disposal
-
The final disposal of the hazardous waste must be conducted through a licensed hazardous waste disposal contractor.[1]
-
All disposal activities must be in strict compliance with all applicable local, state, and federal regulations.[1]
IV. Spill Management Protocol
In the event of a spill involving this compound, the following steps should be taken:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate the immediate vicinity.[1]
-
Containment: Prevent the spill from spreading using absorbent materials.
-
Cleaning: Carefully clean the spill area. For solid spills, gently sweep or vacuum (with HEPA filter) to avoid raising dust. For liquid spills, use an appropriate absorbent material.
-
Decontamination: Thoroughly clean the spill area with soap and water.[1]
-
Waste Disposal: All materials used for cleaning up the spill must be disposed of as hazardous waste, following the procedures outlined above.[1]
V. Diagrams
Caption: Workflow for the proper disposal of this compound waste.
Caption: Step-by-step procedure for managing an this compound spill.
References
Essential Safety and Operational Guide for Handling sEH Inhibitor-3
This document provides critical safety and logistical guidance for the handling and disposal of sEH inhibitor-3. As a potent bioactive compound, this compound requires stringent safety protocols to prevent exposure and ensure a safe laboratory environment. The following procedures are based on established best practices for handling novel chemical entities where a comprehensive Safety Data Sheet (SDS) may not be available.
I. Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure risk during the handling of this compound. The required level of PPE is dictated by the specific procedure being performed.
Summary of Required Personal Protective Equipment
| Procedure | Hand Protection | Eye & Face Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Single pair of nitrile gloves | Safety glasses | Laboratory coat | Not generally required |
| Weighing (Solid) | Double-paired nitrile gloves | Safety goggles and face shield | Disposable gown over lab coat | Certified chemical fume hood |
| Solution Preparation | Double-paired nitrile gloves | Safety goggles and face shield | Disposable gown over lab coat | Certified chemical fume hood |
| Cell Culture/Animal Dosing | Double-paired nitrile gloves | Safety goggles | Disposable gown over lab coat | Biosafety cabinet/fume hood |
| Waste Disposal | Double-paired nitrile gloves | Safety goggles and face shield | Disposable gown over lab coat | Well-ventilated area |
Detailed PPE Specifications:
-
Hand Protection : Always wear two pairs of chemical-resistant gloves, such as nitrile, when handling this compound.[1] The outer glove should be removed and discarded as hazardous waste immediately after handling the compound. The inner glove should be removed upon leaving the work area.
-
Eye and Face Protection : Chemical splash goggles are required to protect against accidental splashes.[1][2] A face shield must be worn over safety goggles during procedures with a high risk of splashing, such as preparing solutions or handling larger quantities.[1][3]
-
Body Protection : A long-sleeved laboratory coat should be worn at all times.[1] For procedures with a higher risk of contamination, a disposable, fluid-resistant gown should be worn over the lab coat.[1]
-
Respiratory Protection : All work with solid this compound and the preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available, a comprehensive risk assessment must be performed to determine the appropriate respiratory protection, which may include a NIOSH-approved respirator with cartridges for organic vapors and particulates.[1]
II. Experimental Protocols: Safe Handling Procedures
Adherence to the following step-by-step procedures is crucial for minimizing the risk of exposure to this compound.
A. Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
If the container is compromised, implement emergency spill procedures.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly closed.[4]
-
Clearly label the storage area with appropriate hazard warnings.
B. Weighing of Solid Compound
-
Don the appropriate PPE as outlined in the table above.
-
Perform all weighing activities within a certified chemical fume hood.
-
Use a dedicated set of weighing tools (spatula, weigh paper). If dedicated tools are not available, thoroughly decontaminate them after use.
-
Handle the compound gently to avoid generating dust.
-
After weighing, carefully seal the primary container and decontaminate its exterior before returning it to storage.
-
Dispose of any contaminated weigh paper and outer gloves in the designated hazardous waste container.
C. Solution Preparation
-
Don the appropriate PPE.
-
Conduct all solution preparation activities within a chemical fume hood.
-
Add the solvent to the weighed compound slowly to avoid splashing.
-
Ensure the vessel is securely capped or covered during dissolution.
-
Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
III. Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
A. Waste Segregation
-
Solid Waste : Contaminated items such as gloves, disposable gowns, weigh papers, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
B. Disposal Procedure
-
Ensure all waste containers are securely sealed.
-
Store waste in a designated, secure area away from general laboratory traffic.
-
Arrange for waste disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.
IV. Emergency Spill Response Workflow
The following diagram outlines the procedural steps for responding to a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
